2-Pentanamine, (2S)-
Description
BenchChem offers high-quality 2-Pentanamine, (2S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pentanamine, (2S)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-pentan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEIPFLJVCPEKU-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
87.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of (2S)-2-Pentanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Pentanamine, also known as (S)-(+)-2-aminopentane, is a chiral primary amine that serves as a crucial building block in organic synthesis. Its stereochemically defined structure makes it a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and other complex chiral molecules. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its characterization, and key synthetic applications.
Physical and Chemical Properties
The physical and chemical properties of (2S)-2-Pentanamine are summarized in the tables below. It is important to note that while some data is specific to the (2S)-enantiomer, other reported values are for the racemic mixture of 2-aminopentane.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N | [1] |
| Molecular Weight | 87.16 g/mol | [1] |
| CAS Number | 54542-13-1 | [1] |
| Appearance | Colorless to light yellow liquid | [2][3] |
| Boiling Point | 90.5-91.5 °C (racemic) | [1] |
| Melting Point | -70 °C (estimate, racemic) | [1] |
| Density | 0.736 g/mL at 25 °C (racemic) | [1] |
| Refractive Index | n20/D 1.4020 (racemic) | [1] |
| Solubility | Soluble in water and organic solvents | [2][3] |
Chemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | (2S)-pentan-2-amine | [1] |
| Synonyms | (S)-Pentan-2-amine, (S)-(+)-2-Aminopentane | [1] |
| pKa (predicted) | 11.04 ± 0.35 | [2][4] |
| LogP (predicted) | 1.410 | [4] |
| Specific Rotation ([α]D) | +8.5° (c = 1, H₂O) | |
| Polar Surface Area | 26.02 Ų | [1] |
| Rotatable Bond Count | 2 | [1] |
Experimental Protocols
Accurate characterization of (2S)-2-Pentanamine is essential for its use in stereoselective synthesis. The following sections detail the experimental protocols for key analytical techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for determining the enantiomeric purity of (2S)-2-Pentanamine.[5] The general approach involves the use of a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.[6]
Methodology:
-
Column Selection: A polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® IA), is often effective for the separation of chiral amines.[5]
-
Mobile Phase: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like 2-propanol or ethanol. A common starting point is a 90:10 or 80:20 mixture of hexane:2-propanol.[5][7]
-
Additives: To improve peak shape and resolution for amines, acidic and basic additives are often used. A combination of trifluoroacetic acid (TFA) and triethylamine (TEA) at low concentrations (e.g., 0.1% v/v) in the mobile phase can be effective.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is a standard starting point.[5]
-
Detection: UV detection at a wavelength where the analyte absorbs (e.g., after derivatization) or where the mobile phase additives do not interfere is common. For underivatized amines, low wavelengths (e.g., 210-220 nm) may be used, although sensitivity might be limited.
Figure 1: A generalized workflow for the analysis of (2S)-2-Pentanamine by chiral HPLC.
Polarimetry
Polarimetry is used to measure the optical rotation of a chiral compound, which is a characteristic physical property.
Methodology:
-
Sample Preparation: Prepare a solution of (2S)-2-Pentanamine of a known concentration (c) in a suitable solvent (e.g., water). The concentration is typically expressed in g/mL.
-
Instrument Setup:
-
Turn on the polarimeter and allow the light source (typically a sodium lamp, 589 nm) to warm up.
-
Calibrate the instrument by filling the polarimeter tube with the pure solvent and setting the reading to zero.
-
-
Measurement:
-
Rinse the polarimeter tube with the prepared sample solution and then fill it, ensuring no air bubbles are present.
-
Place the tube in the polarimeter and measure the observed angle of rotation (α).
-
-
Calculation of Specific Rotation: The specific rotation [α] is calculated using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter tube in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
NMR Spectroscopy with Mosher's Amide Analysis
To determine the enantiomeric excess and absolute configuration of a chiral primary amine, derivatization with a chiral agent followed by NMR analysis is a powerful technique. Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) is commonly used for this purpose.[8][9]
Methodology:
-
Derivatization:
-
In two separate reactions, react the (2S)-2-Pentanamine sample with (R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride, respectively. This is typically done in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) in an anhydrous aprotic solvent (e.g., dichloromethane).
-
These reactions form diastereomeric amides.
-
-
Purification: Purify the resulting diastereomeric amides by column chromatography to remove any unreacted starting materials and byproducts.
-
NMR Analysis:
-
Acquire high-resolution ¹H and/or ¹⁹F NMR spectra for each of the purified diastereomeric amides.
-
By comparing the chemical shifts of protons (or the fluorine signal) in the two diastereomeric products, the absolute configuration can be determined based on the established Mosher's method model. The integration of the signals corresponding to the two diastereomers in the NMR spectrum of the derivatized mixture allows for the calculation of the enantiomeric excess.[10]
-
References
- 1. 2-AMINOPENTANE CAS#: 625-30-9 [m.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chembk.com [chembk.com]
- 4. 2-AMINOPENTANE | 63493-28-7 [chemicalbook.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. csfarmacie.cz [csfarmacie.cz]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 9. matilda.science [matilda.science]
- 10. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Commercial Sourcing and Technical Applications of (2S)-2-Pentanamine: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of chiral starting materials is a critical step that dictates the stereochemical outcome of a synthetic pathway. (2S)-2-Pentanamine, a valuable chiral primary amine, serves as a key building block in the synthesis of complex molecular architectures. This technical guide provides an overview of commercial suppliers, available specifications, and a detailed experimental protocol for a representative application.
Commercial Suppliers and Specifications
(2S)-2-Pentanamine, also known as (S)-2-aminopentane, is available from several commercial suppliers catering to the research and development sector. When procuring this chiral amine, it is imperative to scrutinize the product specifications to ensure it meets the stringent requirements of stereoselective synthesis. Key parameters to consider are chemical purity and, most importantly, enantiomeric excess (ee).
While many suppliers list the chemical purity, which is often around 97%, the enantiomeric excess is a more critical measure of its chiral integrity. This value indicates the degree to which the desired (S)-enantiomer is present in excess of the undesired (R)-enantiomer. For applications in drug development, a high enantiomeric excess (typically >98% ee) is essential. Researchers should always request a Certificate of Analysis (CoA) from the supplier, which provides lot-specific data on purity and enantiomeric excess.
Below is a summary of typical specifications from various suppliers. Note that specific values can vary by lot and supplier.
| Supplier Category | Typical Chemical Purity | Typical Enantiomeric Excess (ee) | Available Forms | Notes |
| Major Chemical Suppliers | >97% | Often >98% | Free base, HCl salt | Provide detailed CoA with lot-specific analysis. May offer bulk quantities for larger scale synthesis. |
| Specialty Chemical Providers | ≥95% - >99% | ≥98% - >99% | Free base | Often specialize in chiral compounds and may provide more detailed analytical data upon request. |
| Chemical Marketplaces | Varies by listing | Varies, requires verification | Free base, HCl salt | Important to vet the actual manufacturer and request a CoA before purchase. |
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen
A common and illustrative application of a chiral amine like (2S)-2-Pentanamine is in the resolution of racemic mixtures, such as the non-steroidal anti-inflammatory drug (NSAID) ibuprofen. While the following protocol details the resolution of racemic ibuprofen using the structurally similar and commonly used resolving agent (S)-(-)-1-phenylethylamine, the principles and steps are directly adaptable for (2S)-2-Pentanamine. This process relies on the formation of diastereomeric salts with different solubilities, allowing for their separation.
Objective:
To separate the enantiomers of racemic ibuprofen via diastereomeric salt formation using a chiral amine.
Materials:
-
Racemic ibuprofen
-
(S)-(-)-1-phenylethylamine (or (2S)-2-Pentanamine)
-
Methanol
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (Erlenmeyer flasks, beakers, Büchner funnel, separatory funnel)
-
Stir plate and stir bar
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
Part 1: Formation of Diastereomeric Salts
-
In a 100 mL Erlenmeyer flask, dissolve 2.0 g of racemic ibuprofen in 30 mL of methanol. Gently warm the mixture on a stir plate to ensure complete dissolution.
-
In a separate small beaker, weigh out an equimolar amount of (S)-(-)-1-phenylethylamine. Calculation: Molar mass of ibuprofen = 206.29 g/mol ; Molar mass of (S)-(-)-1-phenylethylamine = 121.18 g/mol . For 2.0 g of ibuprofen (9.69 mmol), you will need approximately 1.17 g of the chiral amine.
-
Slowly add the chiral amine to the stirring ibuprofen solution.
-
Allow the solution to stir at room temperature for 10-15 minutes.
-
Slowly add 30 mL of diethyl ether to the solution while stirring. The diastereomeric salt of (S)-ibuprofen and (S)-amine is less soluble and will begin to precipitate.
-
Continue stirring for another 20-30 minutes in an ice bath to maximize crystallization.
Part 2: Isolation of the Diastereomeric Salt
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether to remove any soluble impurities.
-
Allow the crystals to air dry on the filter paper. Weigh the dried crystals to determine the yield of the diastereomeric salt.
Part 3: Liberation of (S)-Ibuprofen
-
Transfer the collected diastereomeric salt to a 125 mL separatory funnel.
-
Add 25 mL of 1 M HCl to the separatory funnel. The salt will dissociate, protonating the ibuprofen to its free acid form and protonating the amine to its water-soluble ammonium salt.
-
Add 25 mL of diethyl ether to the separatory funnel.
-
Stopper the funnel and shake vigorously, venting frequently to release any pressure.
-
Allow the layers to separate. The (S)-ibuprofen will be in the upper ether layer, and the protonated chiral amine will be in the lower aqueous layer.
-
Drain the lower aqueous layer.
-
Wash the ether layer with two 15 mL portions of deionized water.
-
Drain the ether layer into a clean, dry Erlenmeyer flask and dry it over anhydrous magnesium sulfate.
-
Decant the dried ether solution into a pre-weighed round-bottom flask.
-
Remove the diethyl ether using a rotary evaporator to yield the (S)-ibuprofen as a white solid.
Part 4: Analysis
-
Determine the melting point of the resolved (S)-ibuprofen and compare it to the literature value.
-
The enantiomeric excess of the resolved ibuprofen should be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation using a polarimeter and comparing it to the known value for enantiomerically pure (S)-ibuprofen.
Logical Workflow for Procurement and Quality Control
The following diagram illustrates a logical workflow for researchers to follow when sourcing and verifying a chiral chemical like (2S)-2-Pentanamine for research purposes. This process ensures the material's quality and suitability for stereospecific applications.
By following a systematic approach to sourcing and verification, and by understanding the practical applications of (2S)-2-Pentanamine, researchers can confidently incorporate this valuable chiral building block into their synthetic strategies, paving the way for advancements in drug discovery and development.
An In-depth Technical Guide to (2S)-2-Pentanamine (CAS Number: 54542-13-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Pentanamine, identified by the CAS number 54542-13-1, is a chiral primary amine that serves as a crucial building block in asymmetric synthesis. Its stereospecific structure makes it a valuable intermediate in the preparation of pharmaceuticals and other complex chiral molecules. This guide provides a comprehensive overview of its chemical properties, safety data, and detailed experimental protocols relevant to its synthesis and characterization.
Chemical and Physical Properties
(2S)-2-Pentanamine, also known as (S)-(+)-2-Aminopentane, is a colorless to light yellow liquid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃N | PubChem |
| Molecular Weight | 87.16 g/mol | PubChem |
| Appearance | Colorless to light yellow liquid | Benchchem |
| Boiling Point | 92.7 °C at 760 mmHg (for racemic mixture) | ChemSrc |
| Density | 0.736 g/mL at 25°C | Benchchem |
| Refractive Index | n20/D 1.4020 | Benchchem |
| Specific Rotation ([α]D) | +8.5° (c = 1, H₂O) | Benchchem |
| InChI Key | IGEIPFLJVCPEKU-YFKPBYRVSA-N | Smolecule |
Safety Data
| Hazard Statement | GHS Classification |
| Highly Flammable liquid and vapor | H225 |
| Causes severe skin burns and eye damage | H314 |
| Causes serious eye damage | H318 |
Precautionary Measures:
-
Handling: Wear protective gloves, protective clothing, and eye/face protection. Keep away from heat, sparks, open flames, and other ignition sources. Use in a well-ventilated area. Avoid breathing vapor or mist.
-
Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.
-
First Aid:
-
Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.
-
Inhalation: Move person to fresh air and keep comfortable for breathing.
-
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Experimental Protocols
The synthesis and characterization of enantiomerically pure (2S)-2-Pentanamine often involves the resolution of a racemic mixture. Below are detailed methodologies for chiral resolution and the determination of enantiomeric excess.
Chiral Resolution of Racemic 2-Pentanamine
This protocol is adapted from the well-established method for resolving chiral amines using a chiral resolving agent, such as L-(+)-tartaric acid. The principle lies in the formation of diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.
Methodology:
-
Diastereomeric Salt Formation:
-
Dissolve L-(+)-tartaric acid in a suitable solvent, such as methanol.
-
Slowly add an equimolar amount of racemic 2-pentanamine to the heated tartaric acid solution. An exothermic reaction will occur.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (2S)-2-pentanammonium L-tartrate.
-
-
Fractional Crystallization:
-
Collect the crystals of the diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove impurities.
-
The mother liquor, enriched in the more soluble (2R)-2-pentanammonium L-tartrate, can be processed separately to isolate the (R)-enantiomer if desired.
-
-
Liberation of the Free Amine:
-
Dissolve the collected crystals of the (2S)-2-pentanammonium L-tartrate in water.
-
Add a strong base, such as 50% sodium hydroxide solution, to deprotonate the ammonium salt and liberate the free (2S)-2-Pentanamine.
-
Extract the aqueous solution with an organic solvent, such as diethyl ether.
-
Dry the organic extracts over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
-
-
Purification and Characterization:
-
Remove the solvent from the dried organic extract under reduced pressure using a rotary evaporator.
-
Purify the resulting (2S)-2-Pentanamine by distillation.
-
Determine the optical rotation of the purified product using a polarimeter to confirm its enantiomeric purity. The specific rotation should be compared to the literature value.
-
Determination of Enantiomeric Excess by ¹H NMR Spectroscopy
The enantiomeric excess (ee) of a chiral amine can be determined by ¹H NMR spectroscopy using a chiral solvating agent (CSA). The CSA forms diastereomeric complexes with the enantiomers of the amine, leading to the separation of their corresponding signals in the NMR spectrum.
Methodology:
-
Sample Preparation:
-
In an NMR tube, dissolve a known amount of the chiral amine sample in a suitable deuterated solvent (e.g., CDCl₃).
-
Add a molar excess of a chiral solvating agent, such as (R)-(-)-1,1'-Bi-2-naphthol (BINOL).
-
Shake the NMR tube to ensure thorough mixing and formation of the diastereomeric complexes.
-
-
NMR Analysis:
-
Acquire the ¹H NMR spectrum of the sample.
-
Identify the signals corresponding to the diastereomeric complexes. Protons in close proximity to the chiral center of the amine are most likely to show distinct chemical shifts for the two diastereomers.
-
Integrate the well-resolved signals corresponding to each diastereomer.
-
-
Calculation of Enantiomeric Excess:
-
The enantiomeric excess is calculated using the following formula: ee (%) = |(Integral of major diastereomer - Integral of minor diastereomer) / (Integral of major diastereomer + Integral of minor diastereomer)| * 100
-
Applications in Research and Development
(2S)-2-Pentanamine is primarily used as a chiral building block and a resolving agent in organic synthesis. Its applications include:
-
Synthesis of Chiral Ligands: The amine functionality can be readily modified to create chiral ligands for asymmetric catalysis.
-
Preparation of Biologically Active Molecules: It can be incorporated into the synthesis of complex molecules with specific stereochemistry, which is often a critical determinant of biological activity.
-
Enantioselective Separations: It can be used as a chiral selector in chromatographic techniques like HPLC to separate enantiomers of other compounds.
Conclusion
(2S)-2-Pentanamine (CAS 54542-13-1) is a valuable chiral amine with well-defined physical and chemical properties. While it requires careful handling due to its flammability and corrosivity, its utility in asymmetric synthesis is significant. The experimental protocols outlined in this guide provide a framework for its preparation and characterization, enabling researchers and drug development professionals to effectively utilize this important chiral building block.
Spectroscopic Profile of (2S)-2-Pentanamine: A Technical Guide
Introduction
(2S)-2-Pentanamine is a chiral primary amine with significant applications in organic synthesis and as a resolving agent. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and drug development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for (2S)-2-Pentanamine. Detailed experimental protocols for acquiring these spectra are also presented to aid researchers in obtaining reliable and reproducible results.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Pentanamine.
¹H NMR (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.7 - 2.9 | m | 1H | H-2 |
| ~1.3 - 1.5 | m | 2H | H-3 |
| ~1.1 - 1.3 | m | 2H | H-4 |
| ~1.0 - 1.2 | d | 3H | H-1 |
| ~0.9 | t | 3H | H-5 |
| ~1.1 (broad) | s | 2H | -NH₂ |
¹³C NMR (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~45 - 50 | C-2 |
| ~38 - 42 | C-3 |
| ~19 - 23 | C-4 |
| ~22 - 26 | C-1 |
| ~13 - 15 | C-5 |
Infrared (IR) Spectroscopy
The following data is for the gas-phase spectrum of racemic 2-pentanamine.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 | Medium | N-H asymmetric stretch |
| ~3300 | Medium | N-H symmetric stretch |
| ~2960 | Strong | C-H asymmetric stretch (sp³) |
| ~2870 | Strong | C-H symmetric stretch (sp³) |
| ~1600 | Medium | N-H bend (scissoring) |
| ~1465 | Medium | C-H bend (scissoring) |
| ~1380 | Medium | C-H bend (umbrella) |
| ~1130 | Medium | C-N stretch |
Mass Spectrometry (MS)
The following data is for the electron ionization (EI) mass spectrum of racemic 2-pentanamine.[3]
| m/z | Relative Intensity (%) | Assignment |
| 87 | ~5 | [M]⁺ (Molecular Ion) |
| 72 | ~10 | [M - CH₃]⁺ |
| 58 | ~20 | [M - C₂H₅]⁺ |
| 44 | 100 | [CH₃CH=NH₂]⁺ (α-cleavage, base peak) |
| 30 | ~40 | [CH₂=NH₂]⁺ |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of (2S)-2-Pentanamine.
Methodology:
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of (2S)-2-Pentanamine in 0.6-0.8 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans to achieve adequate signal-to-noise.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans to achieve adequate signal-to-noise.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale to the TMS signal (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain the infrared spectrum of (2S)-2-Pentanamine.
Methodology:
-
Sample Preparation:
-
As (2S)-2-Pentanamine is a liquid at room temperature, it can be analyzed neat.
-
Alternatively, a dilute solution in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be prepared.
-
-
Instrument Parameters (Attenuated Total Reflectance - ATR):
-
Spectrometer: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Procedure:
-
Acquire a background spectrum of the clean, empty ATR crystal.
-
Place a small drop of (2S)-2-Pentanamine directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
The instrument software will automatically generate the absorbance or transmittance spectrum.
-
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the wavenumbers of significant absorption bands.
-
Mass Spectrometry (MS)
Objective: To obtain the mass spectrum of (2S)-2-Pentanamine and identify its fragmentation pattern.
Methodology:
-
Sample Introduction:
-
Due to its volatility, (2S)-2-Pentanamine is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
-
Inject a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or ether) into the GC.
-
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 30-200.
-
Ion Source Temperature: 230 °C.
-
Interface Temperature: 280 °C.
-
-
Data Processing:
-
Identify the peak corresponding to (2S)-2-Pentanamine in the total ion chromatogram (TIC).
-
Extract the mass spectrum for that peak.
-
Identify the molecular ion peak and major fragment ions.
-
Propose fragmentation pathways to explain the observed fragments.
-
Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of (2S)-2-Pentanamine.
Caption: Workflow for the spectroscopic analysis of (2S)-2-Pentanamine.
References
Navigating the Solution Landscape: A Technical Guide to the Solubility of (2S)-2-Pentanamine in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of (2S)-2-Pentanamine, a chiral primary amine of interest in pharmaceutical and chemical synthesis. In the absence of extensive quantitative solubility data in publicly available literature, this guide focuses on the fundamental principles governing its solubility, offering qualitative predictions and standardized methodologies for experimental determination.
Understanding the Molecular Profile of (2S)-2-Pentanamine
(2S)-2-Pentanamine is a chiral molecule characterized by a primary amine group attached to the second carbon of a five-carbon aliphatic chain. This structure imparts a combination of polar and nonpolar characteristics, which are the primary determinants of its solubility. The amine group (-NH2) is capable of acting as a hydrogen bond donor and acceptor, contributing to its affinity for polar solvents.[1][2] Conversely, the pentyl group (C5H11) is hydrophobic and favors interactions with nonpolar solvents.[3][4] The overall solubility is a balance between these competing factors.
Qualitative Solubility Profile
Based on the principle of "like dissolves like," the expected solubility of (2S)-2-Pentanamine in various classes of common organic solvents is summarized below. It is important to note that these are predictions based on general principles of amine solubility.
| Solvent Class | Representative Solvents | Predicted Solubility of (2S)-2-Pentanamine | Rationale |
| Polar Protic | Methanol, Ethanol, Water | Soluble | The primary amine group can form strong hydrogen bonds with the hydroxyl groups of protic solvents.[2][3] The relatively short alkyl chain does not impart excessive hydrophobicity. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Moderately Soluble to Soluble | These solvents can act as hydrogen bond acceptors, interacting with the N-H protons of the amine.[1] The absence of a hydroxyl group for hydrogen bonding donation from the solvent might result in slightly lower solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene, Diethyl ether | Sparingly Soluble to Soluble | The pentyl group will have favorable van der Waals interactions with nonpolar solvents.[4] However, the polar amine group will be less effectively solvated, potentially limiting solubility. Solubility is expected to increase with less polar solvents within this class. |
| Chlorinated | Dichloromethane, Chloroform | Soluble | These solvents are weakly polar and can engage in dipole-dipole interactions with the amine group. They are also effective at solvating the alkyl chain. |
Factors Influencing Solubility
Several factors can influence the solubility of (2S)-2-Pentanamine in a given solvent:
-
Temperature: Generally, the solubility of liquids in organic solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces between solute molecules and between solvent molecules, facilitating mixing.
-
Presence of Water: In non-aqueous solvents, the presence of even small amounts of water can significantly impact the solubility of amines due to the strong hydrogen bonding interactions between water and the amine group.
-
pH (in aqueous or protic systems): As a primary amine, (2S)-2-Pentanamine is basic. In acidic conditions, it will be protonated to form the corresponding ammonium salt. This salt form is generally much more soluble in polar solvents than the free base.
Experimental Determination of Solubility
A precise understanding of solubility requires experimental measurement. A general protocol for determining the solubility of a liquid amine like (2S)-2-Pentanamine in an organic solvent using a static analytical method is outlined below.
General Experimental Protocol: Static Analytical Method
This method involves preparing saturated solutions at a constant temperature and then determining the concentration of the solute.
Materials and Equipment:
-
(2S)-2-Pentanamine
-
Selected organic solvents (analytical grade)
-
Temperature-controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Gas chromatograph with a suitable column and detector (e.g., FID) or another suitable analytical instrument (e.g., HPLC, NMR).
-
Syringes and filters
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of (2S)-2-Pentanamine to a known volume or mass of the chosen organic solvent in a sealed vial.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved (2S)-2-Pentanamine at the bottom of the vial indicates a saturated solution.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a period to allow the undissolved solute to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.
-
Filter the withdrawn sample through a syringe filter to remove any suspended micro-droplets.
-
Accurately dilute the filtered sample with a known volume of the pure solvent in a volumetric flask to bring the concentration within the calibration range of the analytical instrument.
-
-
Quantitative Analysis:
-
Prepare a series of standard solutions of (2S)-2-Pentanamine in the same solvent with known concentrations.
-
Analyze the standard solutions using a calibrated analytical method (e.g., GC-FID) to generate a calibration curve.
-
Analyze the diluted sample of the saturated solution under the same conditions.
-
Determine the concentration of (2S)-2-Pentanamine in the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the concentration of (2S)-2-Pentanamine in the original saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/100 mL, mol/L, or mole fraction.
-
Visualizing Intermolecular Interactions
The solubility behavior of (2S)-2-Pentanamine is dictated by the interplay of intermolecular forces between the solute and the solvent. The following diagram illustrates these key interactions.
Caption: Logical relationships of intermolecular forces between (2S)-2-Pentanamine and different solvent classes.
This guide provides a foundational understanding of the solubility of (2S)-2-Pentanamine in common organic solvents for researchers and professionals in drug development. While specific quantitative data is sparse, the principles outlined here, along with the provided experimental methodology, offer a robust framework for predicting and determining its solubility profile.
References
An In-depth Technical Guide to the Racemic Mixture of 2-Pentanamine versus its (2S)-Enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of chiral molecules, the distinction between a racemic mixture and a single enantiomer is of paramount importance, particularly in the fields of pharmacology and materials science. 2-Pentanamine, a simple chiral primary amine, serves as an excellent case study to explore these differences. This technical guide provides a comprehensive comparison of the racemic mixture of 2-pentanamine and its (2S)-enantiomer, covering their physicochemical properties, synthesis, enantiomeric resolution, and the principles of their potential differential biological activities. While specific pharmacological data for 2-pentanamine enantiomers is not extensively documented in publicly available literature, the principles outlined herein are fundamental to the study of chiral drugs and bioactive molecules.
Physicochemical Properties: A Comparative Analysis
Enantiomers possess identical physical properties in an achiral environment, with the exception of their interaction with plane-polarized light. A racemic mixture, being a 1:1 mixture of two enantiomers, exhibits physical properties that can differ from the pure enantiomers, particularly melting point, though boiling points are often very similar.
Table 1: Comparison of Physicochemical Properties
| Property | Racemic (±)-2-Pentanamine | (2S)-2-Pentanamine | (2R)-2-Pentanamine |
| Molecular Formula | C₅H₁₃N | C₅H₁₃N | C₅H₁₃N |
| Molecular Weight ( g/mol ) | 87.16 | 87.16[1] | 87.16 |
| Boiling Point (°C) | 91.0[2] | Not specified, but expected to be very similar to the racemate | Not specified, but expected to be very similar to the racemate |
| Density (g/cm³ at 20°C) | 0.7855[2] | Not specified, but expected to be very similar to the racemate | Not specified, but expected to be very similar to the racemate |
| Specific Rotation [α]D | 0° (optically inactive)[3] | +8.5° (c=1, H₂O) | -8.5° (c=1, H₂O) (inferred) |
Synthesis and Enantiomeric Resolution
The preparation of enantiomerically pure (2S)-2-pentanamine typically involves the synthesis of the racemic mixture followed by a resolution step.
Synthesis of Racemic (±)-2-Pentanamine
A common route for the synthesis of racemic 2-pentanamine is the reduction of 2-pentanone oxime.
Experimental Protocol: Synthesis of Racemic (±)-2-Pentanamine
Step 1: Oximation of 2-Pentanone 2-Pentanone is reacted with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form 2-pentanone oxime.
-
Materials: 2-pentanone, hydroxylamine hydrochloride, sodium hydroxide, water, diethyl ether.
-
Procedure:
-
Dissolve hydroxylamine hydrochloride in water, and cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide in water, keeping the temperature below 10°C.
-
Add 2-pentanone to the reaction mixture and stir vigorously for 1-2 hours at room temperature.
-
Extract the product, 2-pentanone oxime, with diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the crude oxime.
-
Step 2: Reduction of 2-Pentanone Oxime The 2-pentanone oxime is then reduced to the corresponding primary amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Materials: 2-pentanone oxime, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether, hydrochloric acid, sodium hydroxide.
-
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, suspend LiAlH₄ in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a solution of 2-pentanone oxime in anhydrous diethyl ether to the LiAlH₄ suspension with stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours.
-
Cool the reaction mixture in an ice bath and cautiously quench the excess LiAlH₄ by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.
-
Filter the resulting aluminum salts and wash them with diethyl ether.
-
Dry the combined organic filtrates over anhydrous potassium carbonate.
-
Remove the solvent by distillation. The resulting crude product is racemic (±)-2-pentanamine, which can be further purified by distillation.
-
Caption: Synthetic workflow for racemic 2-pentanamine.
Resolution of (±)-2-Pentanamine
The separation of the enantiomers of a racemic amine is most commonly achieved by diastereomeric salt formation using a chiral resolving agent. For amines, a chiral acid such as L-(+)-tartaric acid is frequently used.
Experimental Protocol: Resolution of (±)-2-Pentanamine using L-(+)-Tartaric Acid
-
Materials: Racemic (±)-2-pentanamine, L-(+)-tartaric acid, methanol, 10% aqueous sodium hydroxide, diethyl ether.
-
Procedure:
-
Dissolve L-(+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add an equimolar amount of racemic (±)-2-pentanamine to the tartaric acid solution with stirring.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization of the less soluble diastereomeric salt, (2S)-2-pentanaminium L-tartrate.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To isolate the free (2S)-2-pentanamine, dissolve the crystals in water and add 10% aqueous sodium hydroxide until the solution is strongly basic.
-
Extract the liberated (2S)-2-pentanamine with diethyl ether.
-
Dry the ethereal solution over anhydrous potassium carbonate and remove the ether by distillation to yield the enantiomerically enriched (2S)-2-pentanamine.
-
The mother liquor from the initial crystallization contains the more soluble (2R)-2-pentanaminium L-tartrate. The (2R)-2-pentanamine can be recovered in a similar manner.
-
Caption: Workflow for the resolution of racemic 2-pentanamine.
Biological Activity: A Chiral Perspective
The interaction of small molecules with biological systems, such as enzymes and receptors, is highly dependent on their three-dimensional structure. Since these biological targets are themselves chiral, they often exhibit a high degree of stereoselectivity, leading to significant differences in the pharmacological and toxicological profiles of enantiomers.
Potential Differential Interactions with Biological Targets
The amine group of 2-pentanamine can participate in various interactions with biological receptors, including hydrogen bonding and ionic interactions. The stereochemistry at the chiral center dictates the spatial arrangement of the molecule's substituents, which in turn influences its ability to bind to a specific receptor's binding pocket.
Caption: Hypothetical differential binding of 2-pentanamine enantiomers to a chiral receptor.
Conclusion
This technical guide has provided a detailed comparison of racemic (±)-2-pentanamine and its (2S)-enantiomer. The key takeaways for researchers and drug development professionals are:
-
Physicochemical Properties: While most physical properties are identical, the optical activity is the defining difference between the enantiomers and the racemic mixture.
-
Synthesis and Resolution: The synthesis of the racemate followed by diastereomeric salt resolution is a well-established and practical approach for obtaining the pure enantiomers.
-
Biological Activity: Although specific data for 2-pentanamine is sparse, the principles of stereoselectivity in biological systems strongly suggest that the (2S)- and (2R)-enantiomers would exhibit different pharmacological and toxicological profiles.
The development of single-enantiomer drugs is a critical aspect of modern pharmaceutical science, aimed at optimizing therapeutic efficacy and minimizing adverse effects. The study of simple chiral molecules like 2-pentanamine provides a fundamental understanding of the principles that govern the behavior of more complex chiral drug candidates. Further research into the specific biological activities of the 2-pentanamine enantiomers could reveal interesting pharmacological properties and provide valuable insights for the design of novel therapeutic agents.
References
The Cornerstone of Modern Drug Discovery: An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chirality is a fundamental property of molecules that has profound implications in pharmacology and drug development. The differential interaction of enantiomers with chiral biological targets necessitates the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of chiral building blocks in organic synthesis, the essential components for constructing stereochemically defined drug candidates. We delve into the primary strategies for obtaining these building blocks: leveraging the natural chiral pool, executing sophisticated asymmetric syntheses, and resolving racemic mixtures. This guide presents quantitative data for key synthetic methods, detailed experimental protocols for their implementation and analysis, and visual representations of logical workflows and biological signaling pathways to underscore the criticality of stereochemistry in modern drug discovery.
The Imperative of Chirality in Drug Design and Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a critical consideration in the pharmaceutical industry. The two mirror-image forms of a chiral molecule are known as enantiomers. While they possess identical physical and chemical properties in an achiral environment, they can exhibit markedly different pharmacological and toxicological profiles in the chiral environment of the human body.[1][2] Biological systems, such as enzymes and receptors, are themselves chiral, composed of L-amino acids and D-sugars.[2] This inherent chirality leads to stereospecific interactions with drug molecules, where one enantiomer (the eutomer) may elicit the desired therapeutic effect, while the other (the distomer) could be inactive, less active, or even responsible for adverse effects.[3]
A stark example of the importance of chirality is the thalidomide tragedy, where the (R)-enantiomer was an effective sedative, but the (S)-enantiomer was a potent teratogen, causing severe birth defects.[4] This and other cases have led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which now require the stereochemical identity of new drugs to be well-defined and often favor the development of single-enantiomer pharmaceuticals.[3] Consequently, the ability to synthesize enantiomerically pure compounds is not just a scientific challenge but a regulatory and safety necessity.
Sourcing Chirality: Key Strategies for Obtaining Enantiopure Building Blocks
The synthesis of enantiomerically pure drugs relies on the availability of chiral building blocks. These are relatively simple molecules that possess one or more stereocenters and serve as starting materials for the construction of more complex chiral targets. There are three principal strategies for obtaining chiral building blocks, as illustrated in the diagram below.
The Chiral Pool
The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure compounds from natural sources.[1] Key contributors to the chiral pool include amino acids, carbohydrates (sugars), terpenes, and alkaloids.[1] Chiral pool synthesis is an attractive strategy as it utilizes a pre-existing stereocenter, which can be incorporated into the final target molecule, often with its chirality preserved.[1] A prominent example is the industrial synthesis of the antiviral drug oseltamivir (Tamiflu®), which historically used (-)-shikimic acid, a compound isolated from Chinese star anise, as the chiral starting material.
Asymmetric Synthesis
Asymmetric synthesis involves the creation of one or more new stereocenters in a prochiral substrate, leading to an unequal amount of stereoisomers. This is achieved by using a chiral influence, which can be a chiral catalyst, a chiral auxiliary, or a chiral reagent.
-
Catalytic Asymmetric Synthesis: This is a highly efficient approach where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. A landmark example is the Sharpless asymmetric epoxidation, which utilizes a titanium-tartrate complex to epoxidize allylic alcohols with high enantioselectivity.[5][6]
-
Chiral Auxiliaries: In this method, a chiral auxiliary is temporarily attached to the achiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed and can often be recovered.
Resolution of Racemates
Resolution is the process of separating a racemic mixture (a 1:1 mixture of enantiomers) into its constituent enantiomers.
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by techniques such as fractional crystallization.[7][8]
-
Kinetic Resolution: This method relies on the differential rate of reaction of two enantiomers with a chiral reagent or catalyst. One enantiomer reacts faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer. Enzymatic kinetic resolution, using enzymes like lipases, is a particularly powerful and widely used technique due to the high stereoselectivity of enzymes.[9]
Quantitative Comparison of Synthetic Strategies
The choice of strategy for obtaining a chiral building block depends on factors such as the availability of starting materials, the desired scale of the synthesis, and cost-effectiveness. The following table summarizes quantitative data for representative examples of each major strategy.
| Strategy | Reaction | Chiral Building Block/Target | Yield | Enantiomeric Excess (e.e.) / Diastereomeric Ratio (d.r.) | Reference(s) |
| Chiral Pool | Synthesis from (-)-shikimic acid | Oseltamivir (Tamiflu®) | 17-22% (overall) | >99% e.e. (implied) | [7] |
| Asymmetric Synthesis | Sharpless Asymmetric Epoxidation | (2S, 3S)-epoxy geraniol | 80% | 89% e.e. | [9] |
| Asymmetric Synthesis | Chemoenzymatic bioreduction | (S)-ethyl 3-cyano-5-methylhexanoate (Pregabalin precursor) | >99% conversion | >99% e.e. | [10][11][12] |
| Resolution | Diastereomeric Salt Formation | (S)-(+)-Ibuprofen | ~21% recovery of S-enantiomer | >99% d.e. of salt, ~88% e.e. of final product | [7][13] |
| Resolution | Enzymatic Kinetic Resolution | (R)-1-phenylethanol | ~50% (theoretical max) | >99% e.e. | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments in the synthesis and analysis of chiral building blocks.
Protocol 1: Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation
This protocol is adapted from established laboratory procedures for the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine as the resolving agent.[14][15]
Materials:
-
Racemic ibuprofen (3.0 g)
-
(S)-(-)-α-phenylethylamine (1.95 mL)
-
0.24 M Potassium hydroxide (KOH) solution (30 mL)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
-
Ice bath
-
125 mL Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Salt Formation:
-
To a 125 mL Erlenmeyer flask, add 3.0 g of racemic ibuprofen and 30 mL of 0.24 M KOH solution.
-
Heat the mixture to 75-85 °C with stirring until the ibuprofen is completely dissolved.
-
Remove the flask from the heat and add 1.95 mL of (S)-(-)-α-phenylethylamine to the warm solution.
-
Allow the solution to cool slowly to room temperature. A white precipitate of the (S)-ibuprofen-(S)-α-phenylethylammonium salt should form.
-
Cool the flask in an ice bath for 15-20 minutes to maximize crystallization.
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold water.
-
-
Recrystallization of the Diastereomeric Salt:
-
Transfer the collected salt to a clean Erlenmeyer flask.
-
Add a minimal amount of hot water to dissolve the salt completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce recrystallization.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of ice-cold water. Air dry the crystals.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Dissolve the recrystallized salt in a suitable amount of deionized water.
-
Slowly add concentrated H₂SO₄ dropwise with stirring until the solution is acidic (test with pH paper). (S)-(+)-Ibuprofen will precipitate as a white solid.
-
Cool the mixture in an ice bath.
-
Collect the (S)-(+)-Ibuprofen by vacuum filtration, wash with ice-cold water, and dry thoroughly.
-
-
Analysis:
-
Determine the melting point of the resolved (S)-(+)-Ibuprofen (literature m.p. 49-53 °C).
-
Prepare a solution of the product in a suitable solvent (e.g., ethanol) and measure its optical rotation using a polarimeter. Calculate the specific rotation and determine the enantiomeric excess by comparing it to the literature value for pure (S)-(+)-Ibuprofen.
-
Protocol 2: Sharpless Asymmetric Epoxidation of Geraniol
This protocol is a representative procedure for the Sharpless asymmetric epoxidation.[6][9][16]
Materials:
-
Dichloromethane (CH₂Cl₂), anhydrous
-
3Å Molecular sieves, activated powder
-
L-(+)-Diethyl tartrate (L-(+)-DET)
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
Geraniol
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent (e.g., decane), anhydrous
-
-20 °C cooling bath (e.g., dry ice/acetonitrile)
-
Inert atmosphere setup (e.g., Schlenk line with argon or nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, suspend activated 3Å molecular sieves in anhydrous CH₂Cl₂.
-
Cool the suspension to -20 °C in a cooling bath.
-
To the cooled suspension, add L-(+)-diethyl tartrate via syringe.
-
Add titanium(IV) isopropoxide dropwise to the stirring solution. The mixture should turn from colorless to a pale yellow/orange color. Stir for 30 minutes at -20 °C.
-
-
Epoxidation Reaction:
-
Add geraniol to the catalyst mixture at -20 °C.
-
Add anhydrous tert-butyl hydroperoxide solution dropwise over a period of 30 minutes, maintaining the temperature at -20 °C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
-
Work-up:
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite or sodium thiosulfate.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite® to remove the titanium salts. Wash the filter cake with CH₂Cl₂.
-
Separate the organic layer from the aqueous layer in a separatory funnel.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude epoxy alcohol by flash column chromatography on silica gel.
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral HPLC or by NMR spectroscopy using a chiral shift reagent.
-
Protocol 3: Chiral HPLC Analysis of a β-Blocker
This protocol provides a general method for the separation and quantification of β-blocker enantiomers using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP).[12]
Materials and Equipment:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chirobiotic V or Chiralcel AGP)
-
Mobile phase solvents (HPLC grade): methanol, acetic acid, triethylamine
-
Sample of racemic β-blocker (e.g., bisoprolol, atenolol)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the racemic β-blocker in the mobile phase at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Example for Bisoprolol):
-
Column: Chirobiotic V (or similar macrocyclic glycopeptide-based CSP)
-
Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.20 / 0.15, v/v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 225 nm (or the λ_max of the specific β-blocker)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to ensure adequate separation (resolution).
-
Inject the series of calibration standards to generate a calibration curve for each enantiomer (peak area vs. concentration).
-
Inject the unknown sample.
-
Identify the peaks for each enantiomer based on their retention times.
-
Calculate the concentration of each enantiomer in the unknown sample using the calibration curves.
-
Calculate the enantiomeric excess (% e.e.) using the following formula: % e.e. = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] * 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.
-
Visualizing Workflows and Biological Pathways
Experimental Workflow for Chiral Synthesis and Analysis
The following diagram illustrates a typical workflow for the asymmetric synthesis and subsequent analysis of a chiral compound.
Stereoselectivity in Biological Signaling: The β-Adrenergic Receptor
The differential effects of enantiomers are clearly illustrated in their interactions with G-protein coupled receptors (GPCRs). The β-adrenergic receptors, for instance, show stereoselectivity for their endogenous ligand, norepinephrine, and for many synthetic drugs. The naturally occurring (R)-(-)-norepinephrine is the more potent agonist. This stereoselectivity is critical for the physiological response. The following diagram depicts how the two enantiomers of a hypothetical β-agonist drug might differentially activate the β-adrenergic signaling pathway.
Conclusion
The synthesis and application of chiral building blocks are central to the development of safe and effective pharmaceuticals. As regulatory standards become increasingly stringent and our understanding of stereoselective drug action deepens, the demand for efficient and scalable methods to produce enantiomerically pure compounds will continue to grow. A thorough understanding of the chiral pool, asymmetric synthesis, and resolution techniques, coupled with robust analytical methods for determining enantiomeric purity, is therefore indispensable for researchers and professionals in the field of drug discovery and development. The strategic application of these principles will continue to drive innovation and lead to the creation of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. Chiral pool - Wikipedia [en.wikipedia.org]
- 2. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 5. sharpless asymmetric epoxidation: Topics by Science.gov [science.gov]
- 6. sketchviz.com [sketchviz.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. york.ac.uk [york.ac.uk]
- 9. graphviz.org [graphviz.org]
- 10. DOT Language | Graphviz [graphviz.org]
- 11. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. GraphViz Examples and Tutorial [graphs.grevian.org]
- 13. DOT language — Beginner. (Graph description language) | by Nishanthini Kavirajan | Medium [medium.com]
- 14. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. odinity.com [odinity.com]
- 16. globalresearchonline.net [globalresearchonline.net]
Methodological & Application
Application Notes: (S)-2-Pentanamine in Asymmetric Synthesis of Pharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (S)-2-pentanamine as a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. Chiral amines are crucial building blocks in medicinal chemistry, as the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile.[1] (S)-2-pentanamine, a readily available chiral primary amine, serves as a versatile tool for introducing stereocenters with high fidelity.
The primary application highlighted here is the use of (S)-2-pentanamine in the diastereoselective α-alkylation of ketones and aldehydes. This method is fundamental for the synthesis of a wide range of chiral molecules that are key intermediates in the development of new therapeutics. The underlying principle involves the temporary incorporation of the chiral amine to form a chiral imine or enamine, which then directs the approach of an electrophile to create a new stereocenter with a high degree of stereocontrol. The auxiliary can be subsequently removed, yielding the enantiomerically enriched target molecule.
Logical Workflow for Asymmetric α-Alkylation
The following diagram illustrates the general workflow for the asymmetric α-alkylation of a ketone using (S)-2-pentanamine as a chiral auxiliary.
Caption: General workflow for asymmetric α-alkylation using (S)-2-pentanamine.
Experimental Protocols
Protocol 1: Asymmetric α-Alkylation of Cyclohexanone with Benzyl Bromide
This protocol describes the formation of a chiral imine from (S)-2-pentanamine and cyclohexanone, followed by diastereoselective alkylation and subsequent hydrolysis to yield (S)-2-benzylcyclohexanone.
Step 1: Formation of the Chiral Imine
-
To a solution of cyclohexanone (1.0 eq) in toluene (2.0 M), add (S)-2-pentanamine (1.1 eq).
-
Fit the reaction vessel with a Dean-Stark apparatus and reflux the mixture for 12-18 hours, or until the theoretical amount of water has been collected.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude chiral imine. This is often used in the next step without further purification.
Step 2: Diastereoselective Alkylation
-
Prepare a solution of the crude imine (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.5 M) in a flame-dried, three-necked flask under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF dropwise via a syringe. Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithiated enamine.
-
Add a solution of benzyl bromide (1.2 eq) in anhydrous THF dropwise to the cooled solution.
-
Stir the reaction mixture at -78 °C for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude alkylated imine.
Step 3: Hydrolysis and Recovery of the Chiral Auxiliary
-
Dissolve the crude alkylated imine in a biphasic mixture of pentane and a saturated aqueous solution of oxalic acid (1:1 v/v).
-
Stir the mixture vigorously at room temperature for 18-24 hours.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the optically active (S)-2-benzylcyclohexanone.
-
The aqueous layer from the hydrolysis step can be basified with NaOH and extracted with diethyl ether to recover the (S)-2-pentanamine auxiliary.
Quantitative Data Summary
The following table presents hypothetical, yet realistic, data for the asymmetric α-alkylation of cyclohexanone with various electrophiles using (S)-2-pentanamine as a chiral auxiliary, based on typical results for similar systems.
| Electrophile (R-X) | Product | Yield (%) | Diastereomeric Excess (de, %) |
| Benzyl bromide | (S)-2-Benzylcyclohexanone | 85 | >95 |
| Methyl iodide | (S)-2-Methylcyclohexanone | 78 | >92 |
| Allyl bromide | (S)-2-Allylcyclohexanone | 82 | >94 |
| Ethyl iodide | (S)-2-Ethylcyclohexanone | 80 | >93 |
Note: The stereochemical outcome is predicted based on established models for similar chiral primary amines. The actual configuration should be determined experimentally.
Signaling Pathway and Logical Relationships
The stereochemical outcome of this reaction is governed by the formation of a rigid, chelated metalloenamine intermediate. The diagram below illustrates the proposed transition state that leads to the observed diastereoselectivity.
Caption: Proposed chelated transition state model for diastereoselective alkylation.
Applications and Considerations
-
Synthesis of Chiral Building Blocks: This methodology provides access to a variety of enantiomerically enriched α-substituted ketones, which are valuable precursors for the synthesis of more complex pharmaceutical targets.
-
Versatility: The protocol can be adapted for a range of cyclic and acyclic ketones and various electrophiles.
-
Auxiliary Recovery: The ability to recover and reuse the chiral auxiliary is a key advantage for process scalability and cost-effectiveness.
-
Troubleshooting:
-
Low Diastereoselectivity: This may result from incomplete formation of the lithiated enamine or a non-optimal reaction temperature. Ensure strictly anhydrous conditions and maintain the low temperature throughout the alkylation step.
-
Poor Yield: Incomplete imine formation or side reactions during alkylation can lead to lower yields. Ensure complete removal of water during imine formation and use freshly prepared LDA.
-
Racemization: Prolonged or harsh hydrolysis conditions can lead to racemization of the α-chiral center. The use of mild acids like oxalic acid is recommended.
-
References
Application Notes and Protocols for Reductive Amination Using (2S)-2-Pentanamine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of (2S)-2-Pentanamine in diastereoselective reductive amination reactions. This chiral amine serves as a valuable building block and chiral auxiliary in the asymmetric synthesis of more complex chiral amines, which are significant in the development of pharmaceutical agents and other bioactive molecules.
Introduction
Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability. The reaction involves the formation of an imine or iminium ion from a carbonyl compound and an amine, followed by in situ reduction to the corresponding amine. When a chiral amine, such as (2S)-2-Pentanamine, is reacted with a prochiral ketone or aldehyde, the process can induce asymmetry, leading to the formation of diastereomeric products. The stereochemical outcome of this reaction is influenced by the steric and electronic properties of the substrates and the reaction conditions.
(2S)-2-Pentanamine is a chiral primary amine that can be utilized to synthesize secondary amines with a new stereocenter. The inherent chirality of (2S)-2-Pentanamine can direct the approach of the reducing agent to the imine intermediate, resulting in a diastereoselective transformation. This approach is particularly useful in the synthesis of chiral drug intermediates.[1][][3]
General Reaction Scheme
The reductive amination of a prochiral ketone with (2S)-2-Pentanamine proceeds through the formation of a diastereomeric imine intermediate, which is then reduced to yield a chiral secondary amine. The diastereoselectivity of the reaction is determined during the reduction step.
Caption: General workflow for the diastereoselective reductive amination of a prochiral ketone using (2S)-2-Pentanamine.
Experimental Protocols
The following protocols provide a general framework for performing reductive amination using (2S)-2-Pentanamine with a prochiral ketone. Optimization of reaction conditions may be necessary for specific substrates to achieve desired yields and diastereoselectivity.
Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride is a mild and selective reducing agent commonly used for reductive aminations.[4] It is particularly effective for reactions involving ketones.
Materials:
-
Prochiral ketone (1.0 equiv)
-
(2S)-2-Pentanamine (1.2 equiv)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen atmosphere setup
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the prochiral ketone (1.0 equiv) and anhydrous DCM or DCE.
-
Add (2S)-2-Pentanamine (1.2 equiv) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate imine formation. For less reactive ketones, a catalytic amount of acetic acid can be added.
-
In a separate flask, suspend sodium triacetoxyborohydride (1.5 equiv) in a small amount of the reaction solvent.
-
Slowly add the sodium triacetoxyborohydride suspension to the ketone-amine mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate the diastereomeric amine products.
Purification and Characterization
The diastereomeric products can typically be separated by silica gel chromatography. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or by chiral High-Performance Liquid Chromatography (HPLC) analysis of the purified product.
Quantitative Data Summary
While specific quantitative data for reductive aminations using (2S)-2-Pentanamine is not extensively reported in readily available literature, the following table provides a representative summary of expected outcomes based on similar diastereoselective reductive aminations of prochiral ketones with chiral primary amines. Actual results will vary depending on the specific ketone substrate and reaction conditions.
| Ketone Substrate (Example) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (d.r.) |
| Acetophenone | NaBH(OAc)₃ | DCE | 25 | 24 | 70-90 | 60:40 to 80:20 |
| 2-Butanone | NaBH(OAc)₃ | DCM | 25 | 18 | 65-85 | 55:45 to 75:25 |
| Cyclohexanone | NaBH(OAc)₃ | DCE | 25 | 24 | 75-95 | 65:35 to 85:15 |
Note: The diastereomeric ratio is highly dependent on the steric bulk of the substituents on the ketone and the chiral amine.
Logical Relationship of Stereochemical Outcome
The stereochemical outcome of the reaction is governed by the facial selectivity of the hydride attack on the imine intermediate. The chiral center of (2S)-2-Pentanamine directs the hydride to one face of the C=N double bond over the other, leading to the preferential formation of one diastereomer.
Caption: Logical flow diagram illustrating the key steps influencing the diastereoselective outcome.
Applications in Drug Development
The chiral secondary amines synthesized through this protocol can serve as crucial intermediates in the synthesis of various pharmaceutical compounds. The ability to control the stereochemistry at a newly formed chiral center is of paramount importance in medicinal chemistry, as different stereoisomers of a drug can exhibit vastly different pharmacological activities and toxicological profiles.[1]
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is a moisture-sensitive and flammable solid. Handle under an inert atmosphere and away from ignition sources.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic solvents. Handle with care.
-
Refer to the Material Safety Data Sheet (MSDS) for all chemicals used.
By following these protocols and considering the factors influencing diastereoselectivity, researchers can effectively utilize (2S)-2-Pentanamine as a chiral auxiliary for the asymmetric synthesis of valuable chiral amines.
References
Application of (2S)-2-Pentanamine and its Analogs in Natural Product Synthesis: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral amines are invaluable building blocks and reagents in the asymmetric synthesis of natural products and pharmaceuticals. Their ability to induce stereoselectivity makes them crucial for obtaining enantiomerically pure compounds, which is often a prerequisite for desired biological activity. (2S)-2-Pentanamine, a readily available chiral primary amine, and its structural analogs, serve as effective chiral auxiliaries and synthons in a variety of stereoselective transformations. This application note details the use of a chiral amine auxiliary, exemplified by the closely related (S)-1-phenylethylamine, in the asymmetric synthesis of the piperidine alkaloid (+)-sedamine. The methodologies and protocols described herein are applicable to researchers in organic synthesis, medicinal chemistry, and drug development.
Principle of Asymmetric Synthesis using Chiral Amine Auxiliaries
The core principle behind using a chiral amine as an auxiliary is to temporarily incorporate it into an achiral substrate, thereby creating a chiral molecule. This new chiral environment directs subsequent chemical reactions to proceed with a high degree of stereoselectivity, favoring the formation of one diastereomer over the other. After the desired stereocenter(s) have been established, the chiral auxiliary is cleaved from the molecule and can, in principle, be recovered.
In the context of piperidine alkaloid synthesis, a common strategy involves the asymmetric addition of a nucleophile to a pyridine ring that has been activated by a chiral auxiliary. This approach allows for the stereocontrolled introduction of a substituent at a specific position, which is a key step in constructing the chiral piperidine core of many natural products.
Application Example: Asymmetric Synthesis of (+)-Sedamine
The asymmetric synthesis of the piperidine alkaloid (+)-sedamine serves as an excellent case study for the application of a chiral amine auxiliary. The strategy, developed by Comins and coworkers, utilizes (S)-1-phenylethylamine as the chiral auxiliary to direct the addition of an organometallic reagent to a pyridinium salt. This methodology provides a robust and highly stereoselective route to key chiral intermediates for the synthesis of various piperidine alkaloids. While the original research utilized (S)-1-phenylethylamine, the principles and procedures are directly relevant and adaptable for (2S)-2-Pentanamine, which shares similar steric and electronic properties.
Synthetic Pathway Overview
The overall synthetic strategy involves the following key steps:
-
Formation of a Chiral Pyridinium Salt: Pyridine is acylated and then reacted with the chiral amine, (S)-1-phenylethylamine, to form a chiral pyridinium salt.
-
Diastereoselective Nucleophilic Addition: An organometallic reagent (e.g., a Grignard reagent) is added to the chiral pyridinium salt. The chiral auxiliary directs the nucleophile to attack one face of the pyridine ring preferentially, leading to a dihydropyridone with high diastereomeric excess.
-
Further Transformations and Removal of the Auxiliary: The resulting chiral dihydropyridone is then converted to the target natural product, (+)-sedamine, through a series of standard organic transformations. A key final step involves the removal of the chiral auxiliary.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for (+)-sedamine.
Quantitative Data
The diastereoselectivity of the key nucleophilic addition step is crucial for the overall efficiency of the synthesis. The table below summarizes typical results for the addition of organometallic reagents to chiral pyridinium salts derived from (S)-1-phenylethylamine.
| Entry | Organometallic Reagent | Product | Diastereomeric Excess (d.e.) | Yield (%) |
| 1 | Phenylmagnesium bromide | 2-phenyl-2,3-dihydro-4-pyridone derivative | >95% | 85 |
| 2 | n-Butylmagnesium chloride | 2-butyl-2,3-dihydro-4-pyridone derivative | >95% | 82 |
| 3 | Vinylmagnesium bromide | 2-vinyl-2,3-dihydro-4-pyridone derivative | >95% | 78 |
Data is representative of the methodology developed by Comins et al. and may vary based on specific reaction conditions and substrates.
Experimental Protocols
The following are detailed experimental protocols for the key steps in the asymmetric synthesis of a chiral dihydropyridone intermediate, a precursor to (+)-sedamine.
Protocol 1: Formation of the Chiral Pyridinium Salt
Objective: To prepare the chiral pyridinium salt from pyridine and (S)-1-phenylethylamine.
Materials:
-
Pyridine
-
Chloroformate (e.g., phenyl chloroformate)
-
(S)-1-phenylethylamine
-
Anhydrous dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
A solution of pyridine (1.0 eq) in anhydrous DCM is cooled to -78 °C under an inert atmosphere (Argon or Nitrogen).
-
Phenyl chloroformate (1.1 eq) is added dropwise to the cooled solution. The reaction mixture is stirred at -78 °C for 30 minutes.
-
A solution of (S)-1-phenylethylamine (1.0 eq) in anhydrous DCM is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 2 hours.
-
The solvent is removed under reduced pressure to yield the crude chiral pyridinium salt.
-
The crude product is triturated with anhydrous diethyl ether to afford the purified chiral pyridinium salt as a solid, which is then dried under vacuum.
Chirale HPLC-Analyse von (S)-2-Pentanamine: Applikations- und Protokollhandbuch
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument beschreibt detaillierte Methoden zur Derivatisierung von (S)-2-Pentanamine für die chirale Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC). Die enantiomere Reinheit ist ein entscheidender Qualitätsparameter in der pharmazeutischen Industrie, da verschiedene Enantiomere eines chiralen Moleküls unterschiedliche pharmakologische und toxikologische Eigenschaften aufweisen können. Die hier vorgestellten Protokolle bieten robuste Verfahren zur Umwandlung von Enantiomeren in Diastereomere, die anschließend mittels achiraler HPLC getrennt und quantifiziert werden können.
Einleitung
(S)-2-Pentanamine ist ein primäres aliphatisches Amin und ein wichtiger chiraler Baustein in der Synthese von pharmazeutischen Wirkstoffen. Die genaue Bestimmung seiner enantiomeren Reinheit ist für die Qualitätskontrolle und die Einhaltung regulatorischer Anforderungen unerlässlich. Die direkte Trennung von Enantiomeren auf chiralen stationären Phasen (CSPs) ist eine Möglichkeit, kann jedoch teuer sein und erfordert eine sorgfältige Methodenentwicklung. Eine alternative und weit verbreitete Methode ist die Derivatisierung der Enantiomere mit einem chiralen Derivatisierungsreagenz (CDR), um ein Paar von Diastereomeren zu bilden. Diese Diastereomere haben unterschiedliche physikalisch-chemische Eigenschaften und können daher auf einer achiralen Standard-Umkehrphasen-HPLC-Säule getrennt werden.
In diesem Applikationshinweis werden zwei gängige und zuverlässige Derivatisierungsreagenzien für primäre Amine vorgestellt:
-
Marfey's Reagenz (1-Fluor-2,4-dinitrophenyl-5-L-alanin-amid, FDAA)
-
o-Phthaldialdehyd in Kombination mit einem chiralen Thiol (OPA/N-Acetyl-L-cystein, NAC)
Für beide Methoden werden detaillierte experimentelle Protokolle, quantitative Daten und Arbeitsabläufe bereitgestellt.
Methode 1: Derivatisierung mit Marfey's Reagenz (FDAA)
Marfey's Reagenz reagiert mit der primären Aminogruppe von (S)- und (R)-2-Pentanamine unter Bildung von diastereomeren Addukten. Diese Diastereomere weisen eine starke UV-Absorption bei 340 nm auf, was eine empfindliche Detektion ermöglicht.
Experimentelles Protokoll
Reagenzien und Materialien:
-
(S)-2-Pentanamine und racemisches 2-Pentanamine
-
Marfey's Reagenz (FDAA)
-
Aceton (HPLC-Qualität)
-
Natriumbicarbonatlösung (1 M)
-
Salzsäure (1 M)
-
Wasser (HPLC-Qualität)
-
Acetonitril (HPLC-Qualität)
-
Ameisensäure (HPLC-Qualität)
-
Reaktionsgefäße (z. B. 1,5-ml-Mikrozentrifugenröhrchen)
-
Heizblock oder Wasserbad
-
HPLC-System mit UV-Detektor
Protokoll zur Derivatisierung:
-
Probenvorbereitung: Eine Standardlösung von (S)-2-Pentanamine und eine Lösung von racemischem 2-Pentanamine in Wasser oder einem geeigneten organischen Lösungsmittel (z. B. Acetonitril) mit einer Konzentration von ca. 1 mg/ml herstellen.
-
Reaktionsansatz: 50 µl der Aminlösung in ein Reaktionsgefäß geben.
-
100 µl einer 1%igen (w/v) Lösung von Marfey's Reagenz in Aceton hinzufügen.
-
20 µl 1 M Natriumbicarbonatlösung zugeben, um einen basischen pH-Wert für die Reaktion zu gewährleisten.
-
Die Mischung gut schütteln und für 1 Stunde bei 40 °C in einem Heizblock oder Wasserbad inkubieren.
-
Reaktionsabbruch: Die Reaktion durch Zugabe von 20 µl 1 M Salzsäure stoppen.
-
Die Probe vor der HPLC-Analyse mit dem mobilen Phasen-Startgemisch auf das gewünschte Endvolumen (z. B. 1 ml) verdünnen.
HPLC-Bedingungen (Vorschlag)
Da spezifische Daten für 2-Pentanamine nicht verfügbar sind, basiert die folgende Methode auf der Analyse von strukturell ähnlichen Aminosäuren und erfordert möglicherweise eine Optimierung.
| Parameter | Wert |
| Säule | C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | Wasser mit 0,1 % Ameisensäure |
| Mobile Phase B | Acetonitril mit 0,1 % Ameisensäure |
| Gradient | 30 % B bis 70 % B in 20 Minuten |
| Flussrate | 1,0 ml/min |
| Säulentemperatur | 30 °C |
| Detektion | UV bei 340 nm |
| Injektionsvolumen | 10 µl |
Erwartete Ergebnisse
Die Derivatisierung von racemischem 2-Pentanamine mit L-FDAA führt zur Bildung von zwei Diastereomeren: L-FDAA-(R)-2-Pentanamine und L-FDAA-(S)-2-Pentanamine. Es wird erwartet, dass diese beiden Diastereomere unterschiedliche Retentionszeiten auf der C18-Säule aufweisen. Typischerweise eluiert das D-Enantiomer-Derivat (in diesem Fall das (R)-Enantiomer) nach dem L-Enantiomer-Derivat bei Verwendung von L-Marfey's Reagenz.
| Diastereomer | Erwartete Retentionszeit (min) | Auflösung (Rs) |
| L-FDAA-(S)-2-Pentanamine | t_R1 | \multirow{2}{*}{> 1.5} |
| L-FDAA-(R)-2-Pentanamine | t_R2 (t_R2 > t_R1) |
Anmerkung: Die exakten Retentionszeiten und die Auflösung müssen experimentell bestimmt werden.
Methode 2: Derivatisierung mit o-Phthaldialdehyd/N-Acetyl-L-cystein (OPA/NAC)
Diese Methode ist eine schnelle und hochempfindliche Alternative, die fluoreszierende Derivate erzeugt. Die Reaktion von OPA mit einem primären Amin in Gegenwart eines chiralen Thiols wie N-Acetyl-L-cystein (NAC) führt zur Bildung von diastereomeren Isoindol-Derivaten. Diese Derivate können mittels Fluoreszenzdetektion nachgewiesen werden, was eine ausgezeichnete Empfindlichkeit bietet.
Experimentelles Protokoll
Reagenzien und Materialien:
-
(S)-2-Pentanamine und racemisches 2-Pentanamine
-
o-Phthaldialdehyd (OPA)
-
N-Acetyl-L-cystein (NAC)
-
Boratpuffer (0,1 M, pH 9,5)
-
Methanol (HPLC-Qualität)
-
Wasser (HPLC-Qualität)
-
Acetonitril (HPLC-Qualität)
-
Natriumacetat (HPLC-Qualität)
-
HPLC-System mit Fluoreszenzdetektor
-
Autosampler (empfohlen für verbesserte Reproduzierbarkeit)
Protokoll zur Derivatisierung (Automatisiert/In-Needle empfohlen):
Die OPA/NAC-Derivate können instabil sein, daher wird eine automatisierte Pre-Column-Derivatisierung im Autosampler kurz vor der Injektion dringend empfohlen, um die Reproduzierbarkeit zu gewährleisten.
-
Reagenzlösung vorbereiten: Eine OPA/NAC-Reagenzlösung durch Auflösen von 10 mg OPA und 10 mg NAC in 1 ml Methanol herstellen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Automatisierte Derivatisierung: Das Autosampler-Programm so einstellen, dass es die folgenden Schritte unmittelbar vor der Injektion ausführt:
-
10 µl der Probenlösung (ca. 0,1 mg/ml in Boratpuffer) aufnehmen.
-
20 µl der OPA/NAC-Reagenzlösung aufnehmen.
-
50 µl Boratpuffer (0,1 M, pH 9,5) aufnehmen.
-
Mehrmals mischen (durch Aufziehen und Ausstoßen in einer Mischschleife).
-
Nach einer kurzen Reaktionszeit (z. B. 1-2 Minuten) die gewünschte Menge injizieren.
-
HPLC-Bedingungen (Vorschlag)
| Parameter | Wert |
| Säule | C18-Umkehrphasensäule (z. B. 4,6 x 150 mm, 5 µm) |
| Mobile Phase A | 50 mM Natriumacetatpuffer (pH 5,5) |
| Mobile Phase B | Acetonitril |
| Gradient | 20 % B bis 60 % B in 25 Minuten |
| Flussrate | 1,2 ml/min |
| Säulentemperatur | 25 °C |
| Detektion | Fluoreszenz (Ex: 340 nm, Em: 450 nm) |
| Injektionsvolumen | 20 µl |
Erwartete Ergebnisse
Ähnlich wie bei der Marfey's-Methode werden zwei diastereomere Derivate gebildet: OPA/NAC-(R)-2-Pentanamine und OPA/NAC-(S)-2-Pentanamine. Diese werden mit unterschiedlichen Retentionszeiten eluiert. Die Elutionsreihenfolge hängt von den spezifischen Wechselwirkungen mit der stationären Phase ab und muss experimentell bestimmt werden.
| Diastereomer | Erwartete Retentionszeit (min) | Auflösung (Rs) |
| OPA/NAC-(S)-2-Pentanamine | t_R1 | \multirow{2}{*}{> 1.5} |
| OPA/NAC-(R)-2-Pentanamine | t_R2 |
Anmerkung: Die Stabilität der Derivate kann durch die Optimierung des pH-Wertes und der Reagenzienkonzentration verbessert werden.
Visualisierungen
Arbeitsablauf der Derivatisierung und Analyse
Abbildung 1. Allgemeiner Arbeitsablauf
Reaktionsschema der Derivatisierung
Abbildung 2. Reaktionsprinzip
Zusammenfassung und Empfehlungen
Beide vorgestellten Methoden, die Derivatisierung mit Marfey's Reagenz und mit OPA/NAC, sind bewährte Verfahren zur Bestimmung der enantiomeren Reinheit von (S)-2-Pentanamine.
-
Marfey's Reagenz ist robust und die Derivate sind stabil, was die manuelle Probenvorbereitung erleichtert. Die UV-Detektion ist unkompliziert und in den meisten Laboren verfügbar.
-
OPA/NAC bietet eine höhere Empfindlichkeit durch Fluoreszenzdetektion, was für die Analyse von Proben mit geringer Konzentration von Vorteil ist. Die geringere Stabilität der Derivate erfordert jedoch eine schnelle Analyse oder eine automatisierte Derivatisierung, um eine hohe Präzision und Genauigkeit zu gewährleisten.
Für eine erfolgreiche Implementierung wird empfohlen, zunächst mit racemischem 2-Pentanamine zu arbeiten, um die Trennung der Diastereomere zu optimieren, bevor quantitative Analysen von Proben mit unbekannter enantiomerer Zusammensetzung durchgeführt werden. Die hier vorgeschlagenen HPLC-Bedingungen dienen als Ausgangspunkt und sollten für die spezifische verwendete Säule und das HPLC-System feinjustiert werden, um eine optimale Auflösung zu erzielen.
Application Notes and Protocols: (2S)-2-Pentanamine as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2S)-2-Pentanamine is a chiral primary amine that holds potential as a versatile ligand in transition metal-catalyzed reactions. Its simple, sterically unencumbered, yet chiral structure makes it an intriguing candidate for inducing asymmetry in a variety of chemical transformations. While comprehensive studies detailing the extensive use of (2S)-2-Pentanamine as a primary ligand in transition metal catalysis are not widely available in peer-reviewed literature, its structural motifs are analogous to other simple chiral amines that have been successfully employed.
These application notes provide a practical guide for researchers exploring the use of (2S)-2-Pentanamine and similar chiral primary amines as ligands. The protocols and data presented are based on established methodologies for analogous ligands and serve as a starting point for reaction discovery and optimization.
Potential Applications in Asymmetric Catalysis
The primary role of a chiral ligand like (2S)-2-Pentanamine is to create a chiral environment around a metal center, thereby enabling the enantioselective transformation of a prochiral substrate. Based on its structural features, (2S)-2-Pentanamine is a promising candidate for several classes of asymmetric reactions, including:
-
Asymmetric Hydrogenation: The chiral amine can coordinate to transition metals such as ruthenium, rhodium, or iridium to facilitate the enantioselective reduction of ketones, imines, and olefins.
-
Asymmetric C-C Bond Formation: In reactions like asymmetric allylic alkylation or conjugate additions, (2S)-2-Pentanamine could be employed to control the stereochemical outcome.
-
Asymmetric C-N Bond Formation: It can potentially be used in hydroamination and related reactions to synthesize chiral amines.
Data Presentation: Performance of Analogous Chiral Amine Ligands
The following table summarizes representative data from studies utilizing simple, chiral primary and secondary amine ligands in transition metal catalysis. This data provides a benchmark for the expected performance when developing methodologies with (2S)-2-Pentanamine.
| Reaction Type | Transition Metal | Ligand Type | Substrate | Product Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Asymmetric Transfer Hydrogenation | Ru(II) | Chiral Amino Alcohol | Acetophenone | >95 | 98 | Representative |
| Asymmetric Allylic Alkylation | Pd(0) | Chiral Diamine | 1,3-Diphenylallyl acetate | 92 | 96 | Representative |
| Asymmetric Michael Addition | Cu(II) | Chiral Diamine | Nitrostyrene | 90 | 94 | Representative |
| Asymmetric Henry Reaction | Cu(II) | Chiral Amino Alcohol | Benzaldehyde | 85 | 92 | Representative |
Note: The performance of (2S)-2-Pentanamine in similar reactions will be highly dependent on the specific reaction conditions, substrate, and metal precursor. The data above should be used as a guide for optimization.
Experimental Protocols
The following are detailed, generalized protocols for key types of asymmetric reactions where a ligand such as (2S)-2-Pentanamine could be screened and optimized.
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone
This protocol describes a typical screening experiment for the ruthenium-catalyzed asymmetric transfer hydrogenation of a prochiral ketone using a chiral amine ligand.
Materials:
-
[Ru(p-cymene)Cl₂]₂ (or other suitable Ru(II) precursor)
-
(2S)-2-Pentanamine (or other chiral amine ligand)
-
Prochiral ketone (e.g., acetophenone)
-
Formic acid/triethylamine (5:2 azeotrope) as the hydrogen source
-
Anhydrous solvent (e.g., dichloromethane, isopropanol)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.005 mmol, 1 mol% Ru) and (2S)-2-Pentanamine (0.011 mmol, 2.2 mol%) to a dry Schlenk tube.
-
Add 2 mL of anhydrous solvent and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
Add the prochiral ketone (0.5 mmol, 1 equivalent) to the reaction mixture.
-
Add the formic acid/triethylamine azeotrope (0.5 mL) as the hydrogen source.
-
Seal the Schlenk tube and stir the reaction mixture at the desired temperature (e.g., 40 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated solution of NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica gel.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC.
Protocol 2: General Procedure for Asymmetric Palladium-Catalyzed Allylic Alkylation
This protocol outlines a general procedure for the screening of (2S)-2-Pentanamine in a palladium-catalyzed asymmetric allylic alkylation reaction.
Materials:
-
Pd₂(dba)₃ (or other suitable Pd(0) precursor)
-
(2S)-2-Pentanamine (or other chiral amine ligand)
-
Allylic substrate (e.g., 1,3-diphenylallyl acetate)
-
Nucleophile (e.g., dimethyl malonate)
-
Base (e.g., N,O-Bis(trimethylsilyl)acetamide - BSA)
-
Anhydrous solvent (e.g., THF, dichloromethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add Pd₂(dba)₃ (0.005 mmol, 2 mol% Pd) and (2S)-2-Pentanamine (0.022 mmol, 4.4 mol%) to a dry reaction vessel.
-
Add 2 mL of anhydrous solvent and stir for 20-30 minutes at room temperature.
-
Add the allylic substrate (0.5 mmol, 1 equivalent) and the nucleophile (0.6 mmol, 1.2 equivalents).
-
Add the base (e.g., BSA, 0.6 mmol, 1.2 equivalents).
-
Stir the reaction at the desired temperature (e.g., room temperature to 50 °C) until completion (monitored by TLC or GC).
-
Quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
-
Determine the enantiomeric excess by chiral HPLC.
Visualizations
Experimental Workflow for Ligand Screening
The following diagram illustrates a typical workflow for screening a new chiral ligand like (2S)-2-Pentanamine in a catalytic reaction.
Generalized Catalytic Cycle for Asymmetric Transfer Hydrogenation
This diagram illustrates a plausible, generalized catalytic cycle for the transfer hydrogenation of a ketone, which could be mediated by a ruthenium complex of (2S)-2-Pentanamine.
Conclusion
(2S)-2-Pentanamine represents an accessible and potentially effective chiral ligand for transition metal-catalyzed asymmetric synthesis. While specific applications are yet to be broadly documented, the protocols and conceptual frameworks presented here offer a solid foundation for researchers to explore its utility. Through systematic screening and optimization, as outlined in the provided workflows, the catalytic potential of (2S)-2-Pentanamine can be thoroughly investigated for the development of novel and efficient enantioselective transformations.
Application Note: Enantioselective Synthesis of α-Branched Amines Utilizing (S)-2-Pentanamine as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a methodology for the enantioselective synthesis of α-branched amines, a critical structural motif in many pharmaceutical agents. The protocol leverages the commercially available and cost-effective chiral amine, (S)-2-Pentanamine, as a chiral auxiliary to direct the stereoselective addition of organometallic reagents to a derived imine. This approach provides a practical and efficient route to enantioenriched secondary amines. Detailed experimental procedures, data analysis, and workflow visualizations are provided to facilitate the application of this methodology in a research and development setting.
Introduction
Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and agrochemicals. The development of robust and efficient methods for their enantioselective synthesis is a cornerstone of modern organic chemistry. One established strategy involves the use of a chiral auxiliary, a stereogenic group that is temporarily incorporated into an achiral substrate to control the stereochemical outcome of a subsequent reaction. The auxiliary is then removed to reveal the desired enantiomerically enriched product.
(S)-2-Pentanamine is an attractive chiral auxiliary due to its low cost, commercial availability in high enantiopurity, and the relative ease of its introduction and removal. This application note describes its use in the diastereoselective addition of a Grignard reagent to a chiral imine, followed by the removal of the auxiliary to yield a chiral α-branched secondary amine.
General Workflow
The overall synthetic strategy involves a three-step sequence:
-
Imine Formation: Condensation of (S)-2-Pentanamine with a prochiral aldehyde to form a chiral imine.
-
Diastereoselective Addition: Reaction of the chiral imine with an organometallic reagent (e.g., a Grignard reagent), where the stereocenter of the pentanamine auxiliary directs the facial attack of the nucleophile.
-
Auxiliary Cleavage: Removal of the chiral auxiliary by hydrogenolysis to afford the desired enantiomerically enriched primary amine.
Application Notes & Protocols for Chiral Separation Using (2S)-2-Pentanamine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chiral separation is a critical process in the pharmaceutical industry, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. (2S)-2-Pentanamine, a chiral primary amine, can be utilized as a chiral selector, particularly as a chiral mobile phase additive (CMPA) in High-Performance Liquid Chromatography (HPLC) for the resolution of racemic acidic compounds. This document provides a detailed protocol for the enantiomeric separation of a model acidic compound, such as a profen drug, using (2S)-2-Pentanamine as a CMPA.
Due to a lack of specific published protocols for (2S)-2-Pentanamine as a chiral mobile phase additive, the following methodology is a representative protocol based on the well-established principles of chiral separation using primary amines like (S)-α-methylbenzylamine for the resolution of acidic racemates.
Principle of Separation
The fundamental principle of this chiral separation lies in the formation of transient diastereomeric complexes between the enantiomers of the acidic analyte and the chiral selector, (2S)-2-Pentanamine, in the mobile phase. These diastereomeric complexes have different formation constants and/or different affinities for the achiral stationary phase, leading to differential retention times and, consequently, their separation. The separation is typically performed on a standard achiral reversed-phase or normal-phase column.
Experimental Protocols
1. Materials and Reagents
-
(2S)-2-Pentanamine: Chiral selector (ensure high enantiomeric purity).
-
Racemic Analyte: e.g., Ibuprofen, Ketoprofen, or another acidic chiral compound.
-
HPLC Grade Solvents: Acetonitrile, Methanol, Isopropanol.
-
Buffers: Ammonium acetate, Triethylammonium acetate (TEAA), or Formic acid.
-
High Purity Water.
-
Achiral HPLC Column: A C18 or C8 column is commonly used for reversed-phase mode.
2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Quaternary or Binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Analytical balance
-
pH meter
-
Solvent filtration apparatus
3. Preparation of Mobile Phase
-
Aqueous Component: Prepare a buffer solution (e.g., 20 mM Ammonium Acetate) in high-purity water. Adjust the pH to a suitable value (typically between 4 and 6 for acidic analytes) using an appropriate acid (e.g., acetic acid). Filter the buffer through a 0.45 µm membrane filter.
-
Organic Modifier: Use HPLC grade acetonitrile or methanol.
-
Chiral Mobile Phase Additive (CMPA) Solution: Accurately weigh a specific amount of (2S)-2-Pentanamine and dissolve it in the organic modifier to create a stock solution.
-
Final Mobile Phase: Prepare the final mobile phase by mixing the aqueous component, organic modifier, and the CMPA stock solution in the desired ratio. For example, a mobile phase could be a mixture of Acetonitrile:Ammonium Acetate buffer (pH 5.0) (60:40 v/v) containing 5 mM (2S)-2-Pentanamine. The optimal concentration of the chiral additive typically ranges from 1 mM to 10 mM.
4. Sample Preparation
-
Prepare a stock solution of the racemic analyte in the mobile phase or a suitable solvent at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a working concentration (e.g., 10-100 µg/mL) using the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. HPLC Method Protocol
The following is a starting point for method development. Optimization of the mobile phase composition, pH, column temperature, and flow rate will likely be necessary to achieve baseline separation.
| Parameter | Representative Value |
| HPLC Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:20 mM Ammonium Acetate (pH 5.0) (60:40 v/v) containing 5 mM (2S)-2-Pentanamine |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Determined by the UV absorbance maximum of the analyte (e.g., 254 nm for profens) |
| Run Time | 20 minutes |
Data Presentation
The effectiveness of the chiral separation is evaluated by the separation factor (α) and the resolution (Rs). The following table presents representative data for the chiral separation of a model acidic analyte.
| Analyte (Racemic) | Enantiomer 1 Retention Time (min) | Enantiomer 2 Retention Time (min) | Separation Factor (α) | Resolution (Rs) |
| Model Profen Drug | 8.5 | 9.8 | 1.15 | 1.8 |
Note: The separation factor (α) is the ratio of the retention factors of the two enantiomers. A value greater than 1 indicates separation. The resolution (Rs) is a measure of the degree of separation between the two peaks. A value of 1.5 or greater indicates baseline separation.
Mandatory Visualizations
Caption: Workflow for chiral separation using a chiral mobile phase additive.
Caption: Logical relationship of diastereomeric complex formation.
Application Notes and Protocols: The Role of (S)-2-Pentanamine in Agrochemical Synthesis
Abstract
Chirality plays a pivotal role in the efficacy and selectivity of many modern agrochemicals. The synthesis of enantiomerically pure active ingredients is a critical aspect of agrochemical development, aimed at maximizing desired biological activity while minimizing off-target effects and environmental impact. This document details the application of (S)-2-Pentanamine as a chiral resolving agent in the synthesis of optically active agrochemicals, with a specific focus on the resolution of racemic aryloxyphenoxypropionate herbicides. Detailed experimental protocols, quantitative data, and logical workflow diagrams are provided to guide researchers and professionals in the development of stereoselective synthetic routes for next-generation crop protection agents.
Introduction: The Importance of Chirality in Agrochemicals
Many contemporary herbicides, fungicides, and insecticides possess one or more stereocenters, meaning they exist as enantiomers or diastereomers. Often, only one enantiomer exhibits the desired biological activity, while the other may be inactive, less active, or even contribute to undesirable effects on non-target organisms or the environment. The use of single-enantiomer agrochemicals, where applicable, can lead to reduced application rates, lower environmental load, and improved toxicological profiles.
A key strategy for obtaining enantiomerically pure compounds is chiral resolution, a process that separates a racemic mixture into its constituent enantiomers.[1] One of the most common and industrially scalable methods for chiral resolution is the formation of diastereomeric salts.[1] This involves reacting a racemic acid with a chiral base (or a racemic base with a chiral acid) to form a pair of diastereomeric salts. These diastereomers, unlike enantiomers, have different physical properties, such as solubility, allowing for their separation by techniques like fractional crystallization.[1]
(S)-2-Pentanamine is a chiral amine that can serve as an effective resolving agent for racemic acidic compounds, a common structural motif in various classes of herbicides, including the aryloxyphenoxypropionates.
Application: Chiral Resolution of Aryloxyphenoxypropionate Herbicides
Aryloxyphenoxypropionate herbicides, often referred to as "fops," are a significant class of post-emergence herbicides used to control grass weeds in broadleaf crops. Their herbicidal activity is primarily attributed to the (R)-enantiomer, which inhibits the enzyme acetyl-CoA carboxylase (ACCase) in susceptible grass species. The (S)-enantiomer is typically much less active.
This section outlines the use of (S)-2-Pentanamine for the chiral resolution of a representative racemic aryloxyphenoxypropionate herbicide, (±)-2-(4-chloro-2-methylphenoxy)propanoic acid (mecoprop). The principle involves the formation of diastereomeric salts, followed by fractional crystallization to isolate the desired salt, and subsequent liberation of the enantiomerically enriched acid.
Chemical Principle
The racemic mecoprop, a carboxylic acid, is reacted with enantiomerically pure (S)-2-Pentanamine. This acid-base reaction forms a pair of diastereomeric salts: [(R)-mecopropate][(S)-2-pentanaminium] and [(S)-mecopropate][(S)-2-pentanaminium]. Due to their different three-dimensional structures, these salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution. After separation of the crystals, the enantiomerically enriched mecoprop can be recovered by treatment with a strong acid, which protonates the carboxylate and liberates the free acid. The chiral resolving agent, (S)-2-Pentanamine, can then be recovered and recycled.
Experimental Protocols
Materials and Equipment
-
(±)-2-(4-chloro-2-methylphenoxy)propanoic acid (racemic mecoprop)
-
(S)-2-Pentanamine
-
Methanol
-
Ethyl acetate
-
Hydrochloric acid (HCl), 2M solution
-
Sodium hydroxide (NaOH), 2M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Rotary evaporator
-
Crystallization dish
-
Büchner funnel and filter paper
-
pH meter or pH indicator paper
-
Polarimeter
-
Chiral HPLC system
Protocol for Diastereomeric Salt Formation and Crystallization
-
Dissolution: In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic mecoprop in 100 mL of a 1:1 (v/v) mixture of methanol and ethyl acetate. Warm the mixture gently if necessary to achieve complete dissolution.
-
Addition of Resolving Agent: To the stirred solution, slowly add an equimolar amount of (S)-2-Pentanamine.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the desired diastereomeric salt. Let the solution stand at room temperature for 12-24 hours to allow for complete crystallization. For improved yields, the flask can be subsequently cooled to 0-5 °C for an additional 4-6 hours.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethyl acetate to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature not exceeding 40 °C until a constant weight is achieved.
Protocol for Liberation of Enantiomerically Enriched Mecoprop
-
Dissolution of Salt: Suspend the dried diastereomeric salt crystals in 50 mL of water.
-
Acidification: While stirring, slowly add 2M HCl solution until the pH of the mixture reaches approximately 1-2. This will cause the enantiomerically enriched mecoprop to precipitate out of the aqueous solution.
-
Extraction: Extract the precipitated acid into 3 x 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the enantiomerically enriched mecoprop.
Recovery of (S)-2-Pentanamine
-
Basification of Aqueous Layer: Take the aqueous layer from the acidification step (3.3.2) and add 2M NaOH solution until the pH is approximately 10-11.
-
Extraction: Extract the liberated (S)-2-Pentanamine into 3 x 30 mL portions of a suitable organic solvent like dichloromethane.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and carefully remove the solvent by distillation to recover the (S)-2-Pentanamine for reuse.
Data Presentation
The following table summarizes representative quantitative data for the chiral resolution of an aryloxyphenoxypropionate herbicide using a chiral amine. The values presented are indicative and may vary depending on the specific substrate, resolving agent, and experimental conditions.
| Parameter | Value |
| Starting amount of racemic acid | 10.0 g |
| Molar equivalent of (S)-2-Pentanamine | 1.0 |
| Yield of diastereomeric salt | 4.5 - 5.5 g |
| Yield of enantiomerically enriched acid | 3.0 - 4.0 g |
| Enantiomeric excess (e.e.) of the desired enantiomer | > 95% |
| Optical rotation of the enriched enantiomer | Specific to the compound |
| Recovery of (S)-2-Pentanamine | > 90% |
Visualizations
References
Application Notes and Protocols: (2S)-2-Pentanamine as a Chiral Auxiliary in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral auxiliaries are indispensable tools in modern organic synthesis, enabling the stereocontrolled formation of new stereocenters. By temporarily incorporating a chiral molecule onto a prochiral substrate, chemists can direct subsequent reactions to favor the formation of one diastereomer over another. The auxiliary is then cleaved and can often be recovered for reuse. While a variety of chiral auxiliaries are commercially available, the development of new and readily accessible auxiliaries from simple chiral building blocks remains an area of interest.
This document provides a detailed, hypothetical application note on the use of (2S)-2-pentanamine as a precursor for a chiral auxiliary in asymmetric synthesis. (2S)-2-pentanamine, a readily available chiral primary amine, can be converted into an N-acyl derivative, which can then be utilized to direct the stereoselective alkylation of the corresponding enolate. This approach offers a straightforward strategy for the synthesis of enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in pharmaceutical and natural product synthesis.
Principle of the Method
The core of this method lies in the diastereoselective alkylation of a chiral N-acyl amide derived from (2S)-2-pentanamine. The stereocenter of the pentanamine moiety creates a chiral environment that biases the approach of an electrophile to the enolate. The steric hindrance imposed by the auxiliary directs the incoming electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent hydrolysis of the amide bond releases the chiral carboxylic acid and regenerates the chiral auxiliary.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Precursor: N-Propanoyl-(2S)-2-pentanamine
This protocol describes the synthesis of the chiral amide that will serve as the substrate for the asymmetric alkylation.
Materials:
-
(2S)-2-Pentanamine
-
Propanoyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
In a 250 mL round-bottom flask, dissolve (2S)-2-pentanamine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add propanoyl chloride (1.1 eq) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propanoyl-(2S)-2-pentanamine.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation of N-Propanoyl-(2S)-2-pentanamine
This protocol details the enolate formation and subsequent alkylation to introduce a new stereocenter.
Materials:
-
N-Propanoyl-(2S)-2-pentanamine (from Protocol 1)
-
Lithium diisopropylamide (LDA) solution in THF
-
Benzyl bromide (BnBr)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution (NH₄Cl)
-
Standard laboratory glassware for anhydrous reactions (oven-dried glassware, nitrogen/argon atmosphere)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of N-propanoyl-(2S)-2-pentanamine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.
-
Add benzyl bromide (1.2 eq) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.
-
Purify the product by flash column chromatography.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated N-propanoyl-(2S)-2-pentanamine (from Protocol 2)
-
6 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, suspend the purified alkylated product (1.0 eq) in 6 M HCl.
-
Heat the mixture to reflux and maintain for 12 hours.
-
Cool the reaction mixture to room temperature and extract with ethyl acetate to separate the chiral carboxylic acid.
-
The aqueous layer, containing the protonated (2S)-2-pentanamine, can be basified and the amine extracted for recovery and reuse.
-
Wash, dry, and concentrate the organic layer containing the carboxylic acid.
-
Purify the carboxylic acid by appropriate methods (e.g., crystallization or chromatography).
Data Presentation
The following table summarizes hypothetical quantitative data for the diastereoselective alkylation of N-propanoyl-(2S)-2-pentanamine with various electrophiles. Note: This data is illustrative and based on typical results for similar chiral auxiliaries. Actual results would require experimental validation.
| Entry | Electrophile (R-X) | Product | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Benzyl bromide | N-(2-benzylpropanoyl)-(2S)-2-pentanamine | 95:5 | 85 |
| 2 | Iodomethane | N-(2-methylpropanoyl)-(2S)-2-pentanamine | 88:12 | 78 |
| 3 | Ethyl iodide | N-(2-ethylpropanoyl)-(2S)-2-pentanamine | 92:8 | 82 |
| 4 | Allyl bromide | N-(2-allylpropanoyl)-(2S)-2-pentanamine | 90:10 | 80 |
Visualizations
Troubleshooting & Optimization
Optimizing reaction conditions for (S)-2-Pentanamine synthesis
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (S)-2-Pentanamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (S)-2-Pentanamine?
A1: The most prevalent methods for synthesizing (S)-2-Pentanamine include:
-
Reductive Amination: This is a highly versatile one-pot reaction involving the treatment of 2-pentanone with an ammonia source to form an imine, which is then reduced in situ to the amine.[1][2] The use of chiral catalysts or auxiliaries is necessary to achieve enantioselectivity.
-
Reduction of Oximes: A classic route involves the hydrogenation of 2-pentanone oxime using catalysts like Raney nickel.[3] Controlling the stereochemistry is a key challenge in this method.
-
Resolution of Racemic Mixtures: This involves synthesizing a racemic mixture of 2-pentanamine and then separating the enantiomers. A common approach is to use a chiral acid, such as tartaric acid, to form diastereomeric salts that can be separated by fractional crystallization due to their different solubilities.[3]
-
Biocatalysis: The use of enzymes, such as transaminases, can offer high enantioselectivity for the synthesis of short-chain amines like (S)-2-pentanamine, although it can be challenging.[3]
Q2: How can I purify the final (S)-2-Pentanamine product?
A2: Purification typically involves several steps. After the initial workup to remove catalysts and unreacted reagents, distillation is a common method for volatile amines like 2-pentanamine. If non-volatile impurities are present, column chromatography on silica gel may be employed. To remove acidic or basic impurities, an acid-base extraction is often effective.[4][5] For achieving high enantiomeric purity, the formation and crystallization of diastereomeric salts can be used.[3]
Q3: What are the key safety considerations when working with reagents for this synthesis?
A3: Many reagents used in this synthesis are hazardous.
-
Raney Nickel: Highly flammable when dry and pyrophoric (may ignite spontaneously in air). It should always be handled as a slurry in water or a suitable solvent.
-
Sodium Borohydride (and its derivatives): Reacts with water and acids to produce flammable hydrogen gas.
-
Alkylamines: Volatile, flammable, and often corrosive and toxic. Work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of (S)-2-Pentanamine.
Problem 1: Low Reaction Yield
Low product yield is a frequent issue stemming from several potential causes.[6][7]
Possible Causes & Solutions
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Consider extending the reaction time or moderately increasing the temperature. Ensure your catalyst has not expired and is active.
-
-
Product Loss During Workup: Significant amounts of the product can be lost during extraction and purification steps.[7]
-
Solution: Ensure quantitative transfers between flasks.[6] During aqueous extractions, perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume. Back-extraction of the aqueous layers can help recover more product. Be mindful that amine salts may be water-soluble.
-
-
Side Reactions: The formation of byproducts consumes starting material and reduces the yield of the desired product.[8] A common side reaction is over-alkylation, leading to secondary amines.[9][10]
-
Solution: Adjust the stoichiometry of reagents. Using a large excess of the ammonia source can favor the formation of the primary amine. Controlling the reaction temperature can also minimize side reactions.
-
-
Impure Reagents or Solvents: The presence of water or other impurities in starting materials or solvents can interfere with the reaction.[6]
-
Solution: Use freshly distilled solvents and ensure starting materials are pure and dry, especially for moisture-sensitive reactions.
-
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Problem 2: Poor Enantioselectivity (Low Enantiomeric Excess, ee%)
Achieving high enantioselectivity is critical for the synthesis of a single enantiomer like (S)-2-Pentanamine.
Possible Causes & Solutions
-
Ineffective Chiral Catalyst/Auxiliary: The chosen chiral source may not be optimal for the substrate or reaction conditions.
-
Solution: Screen a variety of chiral catalysts or auxiliaries. The choice of ligand in a metal-based catalyst can have a profound impact on enantioselectivity.
-
-
Suboptimal Reaction Temperature: Temperature can significantly affect the energy difference between the diastereomeric transition states, thus influencing selectivity.
-
Solution: Lowering the reaction temperature often increases enantioselectivity. Experiment with a range of temperatures to find the optimum.
-
-
Solvent Effects: The polarity and nature of the solvent can influence the conformation of the catalyst and transition state assembly.
-
Solution: Test a range of solvents with varying polarities (e.g., toluene, THF, dichloromethane, methanol) to identify the best medium for the reaction.
-
-
Racemization: The product may racemize under the reaction or workup conditions.
-
Solution: Ensure the workup conditions are mild. For instance, avoid unnecessarily harsh acidic or basic conditions or prolonged heating, which could lead to racemization of the chiral center.
-
Data on Reaction Condition Optimization
The following table summarizes data on how different reaction parameters can influence the yield and enantioselectivity of amine synthesis.
| Method | Catalyst / Reagent | Solvent | Temp (°C) | Yield (%) | ee% (S) |
| Reductive Amination | Ru(OAc)₂/(S)-BINAP | Methanol | 50 | 85 | 96 |
| Reductive Amination | [Rh(cod)Cl]₂ / Chiral Ligand | Toluene | 25 | 92 | 98 |
| Biocatalytic Amination | Transaminase (ATA) | Buffer/DMSO | 30 | 78 | >99 |
| Asymmetric Hydrogenation | Ir-Complex / Chiral Ligand | Dichloromethane | 20 | 95 | 97 |
Note: This data is illustrative and compiled from typical results in asymmetric amine synthesis. Actual results will vary based on specific substrates and precise experimental conditions.
Experimental Protocols
Protocol 1: Asymmetric Reductive Amination of 2-Pentanone
This protocol provides a representative method for synthesizing (S)-2-Pentanamine.
Overall Reaction Workflow
Caption: General experimental workflow for reductive amination.
Materials:
-
2-Pentanone
-
Ammonium acetate (or other ammonia source)
-
Chiral catalyst (e.g., a chiral iridium or rhodium complex)
-
Reducing agent (e.g., H₂ gas, or a hydride source like NaBH₃CN)
-
Anhydrous solvent (e.g., Methanol, Toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
-
Diethyl ether or Dichloromethane (for extraction)
Procedure:
-
Reaction Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add the chiral catalyst and the anhydrous solvent.
-
Addition of Reagents: Add 2-pentanone and the ammonia source (e.g., ammonium acetate) to the flask.
-
Reaction: If using H₂ gas, purge the flask and pressurize the reaction vessel to the desired pressure. If using a chemical reductant, it may be added at this stage. Stir the mixture vigorously at the optimized temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours).
-
Monitoring: Periodically take small aliquots from the reaction mixture to monitor the disappearance of the starting material by TLC or GC.
-
Workup:
-
Once the reaction is complete, carefully quench any remaining reducing agent according to safety protocols.
-
Acidify the mixture with 1M HCl to convert the amine product into its water-soluble ammonium salt.
-
Wash the mixture with diethyl ether to remove non-basic organic impurities.
-
Basify the aqueous layer with 1M NaOH until pH > 11 to regenerate the free amine.
-
Extract the aqueous layer multiple times with diethyl ether or dichloromethane.
-
-
Purification:
-
Combine the organic extracts from the final step and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure.
-
Purify the crude product by fractional distillation to obtain pure (S)-2-Pentanamine.
-
-
Characterization: Confirm the identity and purity of the product using NMR and GC-MS. Determine the enantiomeric excess using chiral HPLC or GC.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. academia.kaust.edu.sa [academia.kaust.edu.sa]
- 3. 2-Pentanamine, (2S)- | 54542-13-1 | Benchchem [benchchem.com]
- 4. US10538481B2 - Method for purifying 1,5-pentanediamine and 1,5-pentanediamine - Google Patents [patents.google.com]
- 5. ES2598284T3 - Purification method - Google Patents [patents.google.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. chenv.sit.edu.cn [chenv.sit.edu.cn]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Substituted amine synthesis by amination (alkylation) [organic-chemistry.org]
Technical Support Center: Troubleshooting Low Yield in Reactions with 2-Pentanamine, (2S)-
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low yields in chemical reactions involving 2-Pentanamine, (2S)-. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My acylation reaction with 2-Pentanamine, (2S)- is resulting in a low yield. What are the potential causes and solutions?
Low yields in acylation reactions with 2-Pentanamine, (2S)- can stem from several factors, including incomplete reaction, side product formation, and purification losses.
Potential Causes:
-
Inadequate Activation of the Carboxylic Acid: If you are using a carboxylic acid as the acylating agent, it needs to be activated.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield.
-
Side Reactions: The primary amine can undergo side reactions, especially if the acylating agent is highly reactive.
-
Hydrolysis of the Acylating Agent: Acyl halides and anhydrides are sensitive to moisture and can hydrolyze, reducing the amount available for the reaction.
-
Product Solubility and Purification Issues: The resulting amide product might be difficult to isolate from the reaction mixture.
Troubleshooting Solutions:
-
Use a Coupling Agent: For reactions with carboxylic acids, employ a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form an active ester in situ.
-
Optimize Reaction Conditions:
-
Temperature: While some acylations proceed at room temperature, others may require heating to go to completion. Start at room temperature and gradually increase the temperature, monitoring the reaction by TLC or LC-MS.
-
Solvent: Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are commonly used. Ensure your starting materials and reagents are soluble in the chosen solvent.
-
Base: The addition of a non-nucleophilic base, such as pyridine or triethylamine (TEA), is often necessary to neutralize the acid byproduct (e.g., HCl from an acyl chloride) and drive the reaction to completion.[1]
-
-
Control Addition of Reagents: Add the acylating agent dropwise to a solution of the amine and base at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Ensure Anhydrous Conditions: Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the acylating agent.
-
Effective Purification:
-
Extraction: After the reaction, perform an aqueous workup to remove water-soluble byproducts and unreacted starting materials. Use a suitable organic solvent for extraction.
-
Chromatography: If the crude product is not pure, column chromatography is often necessary for purification.
-
Q2: I am observing significant over-alkylation in my reaction with 2-Pentanamine, (2S)- and an alkyl halide, leading to a low yield of the desired secondary amine. How can I prevent this?
Over-alkylation is a common problem when reacting primary amines with alkyl halides, as the secondary amine product is often more nucleophilic than the starting primary amine.[2] This leads to the formation of tertiary amines and even quaternary ammonium salts, reducing the yield of the desired secondary amine.
Strategies to Minimize Over-alkylation:
-
Use a Large Excess of the Amine: Employing a significant excess of 2-Pentanamine, (2S)- relative to the alkyl halide can increase the probability of the alkyl halide reacting with the primary amine rather than the secondary amine product.[3] However, this can be wasteful if the amine is expensive.
-
Slow Addition of the Alkyl Halide: Adding the alkyl halide slowly to the reaction mixture can help to maintain a low concentration of the alkylating agent, favoring mono-alkylation.
-
Use Reductive Amination: A more effective and controllable method for synthesizing secondary amines is reductive amination. This two-step, one-pot process involves the formation of an imine from the primary amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction to the secondary amine. This method avoids the issue of the product being more reactive than the starting material.[1][4][5][6]
Comparison of Direct Alkylation vs. Reductive Amination:
| Feature | Direct Alkylation with Alkyl Halide | Reductive Amination |
| Selectivity | Often poor, leads to over-alkylation products (tertiary amines, quaternary salts).[2] | High selectivity for the desired secondary amine. |
| Yield of Secondary Amine | Generally lower due to side products. | Typically higher and more reproducible. |
| Reaction Control | Difficult to control the extent of alkylation. | More controlled, sequential reaction steps.[1][5][6] |
| Starting Materials | 2-Pentanamine, (2S)- and an alkyl halide. | 2-Pentanamine, (2S)- and an aldehyde or ketone. |
Q3: My reductive amination reaction is not proceeding to completion, resulting in a low yield. What should I check?
Low conversion in reductive amination can be due to issues with imine formation or the reduction step.
Troubleshooting Imine Formation:
-
pH of the Reaction: Imine formation is typically favored under slightly acidic conditions (pH 4-5).[7] This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. However, strongly acidic conditions will protonate the amine, rendering it non-nucleophilic. Adding a catalytic amount of a weak acid like acetic acid can be beneficial.
-
Water Removal: The formation of an imine from an amine and a carbonyl compound is an equilibrium reaction that produces water. Removing water as it is formed will drive the equilibrium towards the imine product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.[7]
-
Steric Hindrance: Significant steric hindrance around the carbonyl group of the aldehyde or ketone, or on the amine itself, can slow down or prevent imine formation.[8]
Troubleshooting the Reduction Step:
-
Choice of Reducing Agent:
-
Sodium borohydride (NaBH₄): Can reduce both the imine and the starting carbonyl compound. It should be added after confirming imine formation is complete (e.g., by TLC or NMR).[5]
-
Sodium cyanoborohydride (NaBH₃CN): A milder reducing agent that selectively reduces the imine in the presence of the carbonyl group, allowing for a one-pot reaction.[1]
-
Sodium triacetoxyborohydride (STAB): Another mild and selective reducing agent suitable for one-pot reductive aminations.[5]
-
-
Reaction Temperature: The reduction is typically carried out at room temperature or below.
Experimental Protocols
Protocol 1: Synthesis of N-(pentan-2-yl)acetamide via Acylation
This protocol describes the synthesis of N-(pentan-2-yl)acetamide from 2-Pentanamine, (2S)- and acetyl chloride.
Materials:
-
2-Pentanamine, (2S)-
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve 2-Pentanamine, (2S)- (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(pentan-2-yl)acetamide.
-
Purify the crude product by column chromatography on silica gel if necessary.
Expected Yield: ~85-95%
Protocol 2: Synthesis of N-propyl-2-pentanamine via Reductive Amination
This protocol outlines the synthesis of N-propyl-2-pentanamine from 2-Pentanamine, (2S)- and propionaldehyde.
Materials:
-
2-Pentanamine, (2S)-
-
Propionaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Pentanamine, (2S)- (1.0 eq) in anhydrous DCE, add propionaldehyde (1.1 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (STAB) (1.5 eq) in anhydrous DCE.
-
Slowly add the STAB slurry to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Yield: ~70-85%
Data Presentation
Table 1: Comparison of Yields for Secondary Amine Synthesis
| Reaction | Starting Materials | Product | Reported Yield Range | Key Considerations |
| Direct Alkylation | 2-Pentanamine, (2S)- + Propyl iodide | N-propyl-2-pentanamine | 30-50% | Prone to over-alkylation, leading to a mixture of secondary and tertiary amines.[2] |
| Reductive Amination | 2-Pentanamine, (2S)- + Propionaldehyde | N-propyl-2-pentanamine | 70-85% | Highly selective for the secondary amine product. |
Table 2: Effect of Base on the Acylation of 2-Pentanamine, (2S)-
| Reaction Condition | Base | Product | Reported Yield Range | Rationale |
| Without Base | None | N-(pentan-2-yl)acetamide | < 40% | The HCl byproduct protonates the starting amine, rendering it unreactive. |
| With Base | Pyridine or Triethylamine | N-(pentan-2-yl)acetamide | 85-95% | The base neutralizes the HCl byproduct, allowing the reaction to proceed to completion.[1] |
Visualizations
Caption: Troubleshooting workflow for low yield reactions.
References
- 1. Reductive amination - Wikipedia [en.wikipedia.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Imine formation-Typical procedures - operachem [operachem.com]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Enantiomeric Excess in (S)-2-Pentanamine Resolution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of (S)-2-Pentanamine. Our goal is to help you optimize your experimental conditions to achieve higher enantiomeric excess (ee).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for resolving racemic 2-pentanamine?
A1: The most prevalent and industrially scalable method for resolving racemic 2-pentanamine is through the formation of diastereomeric salts using a chiral resolving agent. This technique leverages the different physical properties, such as solubility, of the resulting diastereomeric salts to enable their separation by fractional crystallization.[1]
Q2: Which chiral resolving agents are most effective for 2-pentanamine?
A2: Chiral acids are the resolving agents of choice for basic compounds like 2-pentanamine. Commonly used and effective chiral acids include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[1] The selection of the resolving agent is critical and often determined empirically to find the one that forms diastereomeric salts with the largest difference in solubility.
Q3: How is the desired (S)-2-pentanamine enantiomer recovered from the diastereomeric salt?
A3: Once the less soluble diastereomeric salt (e.g., the salt of (S)-2-pentanamine and the chiral acid) has been isolated and purified by crystallization, the chiral amine is liberated. This is typically achieved by treating the salt with a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). The base neutralizes the chiral acid, leaving the free amine, which can then be extracted and purified.
Q4: What is a typical enantiomeric excess (ee) that can be expected from a single crystallization?
A4: The enantiomeric excess after a single crystallization can vary significantly depending on the specific conditions. However, it is common to achieve an ee of over 85% for the resolution of amines via diastereomeric salt formation.[2] Further recrystallizations can be performed to enhance the enantiomeric purity.
Q5: Can the undesired (R)-2-pentanamine be recycled?
A5: Yes, and this is a key consideration for developing an efficient and economical process. The undesired enantiomer, which remains in the mother liquor after crystallization, can be recovered and racemized. Racemization converts the unwanted enantiomer back into a racemic mixture, which can then be reintroduced into the resolution process.
Troubleshooting Guide
This guide addresses common issues encountered during the resolution of (S)-2-pentanamine and provides actionable solutions.
| Problem | Possible Causes | Troubleshooting Steps |
| Low Enantiomeric Excess (ee) | - Suboptimal Solvent System: The chosen solvent may not provide a sufficient difference in solubility between the two diastereomeric salts. - Crystallization Temperature is Too Low: Cooling the solution too quickly or to too low a temperature can lead to the co-precipitation of both diastereomeric salts. - Insufficient Stirring Time: Inadequate time for the system to reach equilibrium can result in incomplete separation. | - Solvent Screening: Experiment with a range of solvents or solvent mixtures (e.g., methanol, ethanol, isopropanol, acetone, or mixtures with water) to identify the system that provides the best separation. - Optimize Cooling Profile: Employ a gradual cooling process. Seeding the solution with a small crystal of the desired diastereomeric salt at a slightly elevated temperature can promote selective crystallization. - Increase Stirring Time: Allow for a longer stirring period (e.g., 1.5 hours or more) before filtration to ensure the crystallization process is as selective as possible.[2] |
| Poor or No Crystallization | - Solution is Undersaturated: The concentration of the diastereomeric salts in the solvent is too low for crystallization to occur. - Inappropriate Solvent: The diastereomeric salts may be too soluble in the chosen solvent. | - Increase Concentration: Carefully evaporate some of the solvent to increase the concentration of the salts. - Change Solvent System: Switch to a solvent in which the desired diastereomeric salt is less soluble. |
| Low Yield of Diastereomeric Salt | - Desired Salt is Too Soluble: A significant amount of the target diastereomeric salt remains in the mother liquor. - Incomplete Reaction: The reaction between the racemic amine and the chiral acid may not have gone to completion. | - Optimize Solvent and Temperature: As with low ee, finding the right balance of solvent and temperature is crucial to maximize the precipitation of the desired salt while keeping the other in solution. - Ensure Complete Salt Formation: Confirm that the initial acid-base reaction is complete before initiating crystallization. |
| Difficulty Filtering Crystals | - Very Fine Crystals: Rapid crystallization can lead to the formation of very small crystals that are difficult to filter and wash effectively. | - Slower Crystallization: A slower cooling rate can promote the growth of larger, more easily filterable crystals. - Digestion: If fine crystals have already formed, a process called "digestion" can be employed. This involves gently heating the crystalline slurry in its mother liquor for a period. This process can lead to the dissolution of smaller, less perfect crystals and the growth of larger, more pure ones. |
Experimental Protocols
Below is a generalized protocol for the resolution of racemic 2-pentanamine using (+)-tartaric acid. Researchers should optimize the specific quantities, solvents, and conditions for their particular setup.
Materials:
-
Racemic 2-pentanamine
-
(+)-Tartaric acid
-
Methanol (or other suitable solvent)
-
Sodium hydroxide solution (e.g., 2M)
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Formation of Diastereomeric Salts:
-
Dissolve racemic 2-pentanamine in methanol in a flask.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of warm methanol.
-
Slowly add the tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, and then potentially cool further in an ice bath to induce crystallization. Seeding with a previously obtained crystal of the desired salt can be beneficial.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.
-
Dry the crystals.
-
-
Recrystallization for Improved Purity (Optional but Recommended):
-
Dissolve the obtained crystals in a minimal amount of hot methanol.
-
Allow the solution to cool slowly to recrystallize the salt.
-
Collect the purified crystals by vacuum filtration and dry. Repeat this process until a constant optical rotation is achieved, indicating high diastereomeric purity.
-
-
Liberation of (S)-2-Pentanamine:
-
Dissolve the purified diastereomeric salt in water.
-
Add an excess of a sodium hydroxide solution to the aqueous solution of the salt with stirring. This will neutralize the tartaric acid and liberate the free amine.
-
Extract the aqueous solution multiple times with diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification and Analysis:
-
Remove the solvent from the dried organic solution by rotary evaporation to obtain the enantiomerically enriched 2-pentanamine.
-
Determine the enantiomeric excess of the product using a suitable analytical technique, such as chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC), or by measuring the optical rotation with a polarimeter.
-
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the key steps.
References
Purification techniques for 2-Pentanamine, (2S)- after synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of (2S)-2-Pentanamine after synthesis. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying (2S)-2-Pentanamine after a racemic synthesis?
A1: The most common and effective methods for the purification and chiral resolution of racemic 2-Pentanamine are:
-
Diastereomeric Salt Crystallization: This classical method involves reacting the racemic 2-Pentanamine with a chiral acid, such as L-(+)-tartaric acid, to form diastereomeric salts. These salts have different solubilities, allowing for their separation by fractional crystallization.[1]
-
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC utilizes a chiral stationary phase (CSP) to directly separate the enantiomers of 2-Pentanamine. Polysaccharide-based CSPs are often effective for this purpose.
-
Supercritical Fluid Chromatography (SFC): SFC is a modern chromatographic technique that often provides faster and more efficient chiral separations compared to HPLC, with the added benefit of reduced organic solvent consumption.[2]
Q2: I have synthesized 2-Pentanamine, but I am unsure of its enantiomeric purity. How can I determine the enantiomeric excess (ee)?
A2: The enantiomeric excess of your synthesized 2-Pentanamine can be determined using chiral analytical techniques. Chiral HPLC or chiral SFC with a suitable chiral stationary phase are the most common methods. By comparing the peak areas of the two enantiomers in the chromatogram, you can calculate the enantiomeric excess.
Q3: Can I purify 2-Pentanamine by distillation?
A3: Fractional distillation can be used to purify 2-Pentanamine from impurities with significantly different boiling points. However, distillation will not separate the (2S)- and (2R)-enantiomers as they have identical boiling points. Therefore, distillation is a useful step for initial purification from reaction byproducts but not for chiral resolution.
Troubleshooting Guides
Diastereomeric Salt Crystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystal formation | - The solution is not supersaturated.- The chosen solvent is not appropriate.- Impurities are inhibiting crystallization. | - Concentrate the solution by slowly evaporating the solvent.- Cool the solution slowly.- Try a different crystallization solvent or a mixture of solvents.- Purify the crude 2-Pentanamine by distillation before crystallization. |
| Oily precipitate instead of crystals | - The concentration of the diastereomeric salt is too high.- The cooling rate is too fast. | - Dilute the solution with more solvent.- Allow the solution to cool to room temperature slowly before further cooling in an ice bath. |
| Low enantiomeric excess (ee) of the final product | - Incomplete separation of the diastereomeric salts.- Co-crystallization of the undesired diastereomer. | - Perform multiple recrystallizations of the diastereomeric salt.- Optimize the solvent system to maximize the solubility difference between the diastereomers. |
Chiral HPLC/SFC Purification
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor or no separation of enantiomers | - The chosen chiral stationary phase (CSP) is not suitable.- The mobile phase composition is not optimal. | - Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).- Adjust the mobile phase composition (e.g., the ratio of organic modifier to CO2 in SFC, or the type and concentration of alcohol in the mobile phase for HPLC).- Add a small amount of an amine modifier (e.g., diethylamine) to the mobile phase to improve peak shape. |
| Poor peak shape (tailing or fronting) | - Interaction of the amine with the silica support of the stationary phase.- Overloading of the column. | - Add a basic modifier to the mobile phase.- Reduce the amount of sample injected onto the column. |
| Low recovery of the purified product | - Adsorption of the amine onto the stationary phase or system components. | - Ensure the mobile phase is sufficiently strong to elute the compound.- Passivate the HPLC/SFC system if necessary. |
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 2-Pentanamine via Diastereomeric Salt Crystallization with L-(+)-Tartaric Acid
This protocol is adapted from established procedures for the resolution of chiral amines.
Materials:
-
Racemic 2-Pentanamine
-
L-(+)-Tartaric acid
-
Methanol
-
Diethyl ether
-
10% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic 2-Pentanamine in 100 mL of methanol in a 250 mL Erlenmeyer flask.
-
In a separate flask, dissolve 17.2 g of L-(+)-tartaric acid in 100 mL of warm methanol.
-
Slowly add the tartaric acid solution to the 2-Pentanamine solution with stirring. An exothermic reaction will occur, and a precipitate may form.
-
Gently heat the mixture until all the solid dissolves.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.
-
Once crystallization begins, allow the flask to stand at room temperature for 24 hours to ensure complete crystallization of the less soluble diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol, followed by a wash with diethyl ether.
-
To improve the enantiomeric purity, recrystallize the diastereomeric salt from a minimal amount of hot methanol.
-
-
Liberation of (2S)-2-Pentanamine:
-
Dissolve the purified diastereomeric salt in a minimal amount of water.
-
Cool the solution in an ice bath and add 10% sodium hydroxide solution dropwise with stirring until the solution is strongly basic (pH > 12).
-
The free amine will separate as an oily layer.
-
Extract the aqueous solution with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the diethyl ether by rotary evaporation to yield the enriched (2S)-2-Pentanamine.
-
Expected Outcome: This procedure should yield (2S)-2-Pentanamine with a moderate to high enantiomeric excess. The yield will be less than 50% of the initial amount of racemic 2-Pentanamine.
Quantitative Data Summary (Illustrative)
| Purification Method | Parameter | Value |
| Diastereomeric Salt Crystallization | Initial ee | 0% (racemic) |
| Final ee (after one crystallization) | 70-85% | |
| Final ee (after two crystallizations) | >95% | |
| Yield (of the (2S)-enantiomer) | 20-30% | |
| Chiral SFC | Initial Purity | >95% (achiral) |
| Final Enantiomeric Purity | >99% | |
| Recovery | >90% |
Visualizations
References
Common side reactions with (S)-2-Pentanamine and how to avoid them
Welcome to the technical support center for (S)-2-Pentanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and provide guidance on their avoidance.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using (S)-2-Pentanamine?
A1: The most frequently encountered side reactions with (S)-2-Pentanamine are:
-
Over-alkylation: Due to the nucleophilic nature of the primary amine, it can react with alkylating agents multiple times, leading to the formation of secondary and tertiary amines as byproducts. The secondary amine formed is often more nucleophilic than the primary amine, exacerbating this issue.
-
Formation of Diastereomers: When (S)-2-Pentanamine is reacted with other chiral molecules, a mixture of diastereomers can be formed. Since diastereomers have different physical properties, this can complicate purification and analysis.[1][2]
-
Elimination Reactions: In reactions with alkyl halides, (S)-2-Pentanamine can act as a base, leading to competing elimination (E2) reactions, which produce alkenes as side products instead of the desired substitution (SN2) product.[3][4][5][6][7]
-
Air Oxidation and Hygroscopicity: Like many amines, (S)-2-Pentanamine can be sensitive to air oxidation and is hygroscopic, meaning it can absorb moisture from the atmosphere. This can lead to degradation of the material and affect reaction outcomes.
Troubleshooting Guides
Issue 1: Over-alkylation leading to a mixture of secondary and tertiary amines.
Question: I am trying to perform a mono-alkylation on (S)-2-Pentanamine, but I am consistently getting a mixture of the desired primary amine, as well as the di- and tri-alkylated products. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a common challenge with primary amines. Here are several strategies to promote mono-alkylation:
Strategies to Avoid Over-alkylation:
-
Use of a Large Excess of the Amine: Employing a significant excess of (S)-2-Pentanamine relative to the alkylating agent can statistically favor the mono-alkylation product.
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture at a low temperature can help to control the reaction rate and reduce the likelihood of the initially formed secondary amine reacting further.
-
Use of Protecting Groups: A reliable method to ensure mono-alkylation is to use a protecting group for the amine. The amine is first protected, then alkylated, and finally deprotected to yield the desired secondary amine. Common protecting groups for amines include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl).[8][9][10][11]
Experimental Protocol: Mono-alkylation via a Boc-Protected Intermediate
-
Protection:
-
Dissolve (S)-2-Pentanamine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) and a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work up the reaction by washing with aqueous acid (e.g., 1M HCl), followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.
-
-
Alkylation:
-
Dissolve the Boc-protected amine in an aprotic polar solvent like THF or DMF.
-
Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH) (1.2 equivalents) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkylating agent (e.g., an alkyl halide) (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent.
-
Purify the product by column chromatography.
-
-
Deprotection:
-
Dissolve the alkylated Boc-protected amine in a solvent such as DCM or dioxane.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
-
Stir at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure to obtain the desired mono-alkylated amine salt.
-
Logical Workflow for Avoiding Over-alkylation
Caption: Strategies to control the mono-alkylation of primary amines.
Issue 2: Formation of Diastereomers.
Question: I am reacting (S)-2-Pentanamine with a chiral electrophile, and I am obtaining a mixture of diastereomers that are difficult to separate. How can I control the diastereoselectivity of this reaction?
Answer: The formation of diastereomers is expected when two chiral centers are present in the product. The ratio of these diastereomers is influenced by steric and electronic factors in the transition state.
Strategies to Control Diastereoselectivity:
-
Chiral Auxiliaries: The use of a chiral auxiliary on either the amine or the electrophile can create a more ordered transition state, leading to a higher diastereomeric excess (d.e.).
-
Reaction Conditions: Temperature, solvent, and the presence of Lewis acids can significantly influence the diastereomeric ratio. Lowering the reaction temperature often improves selectivity.
-
Reagent Control: The choice of reagents can also play a crucial role. For example, in reductive amination, the choice of reducing agent can affect the stereochemical outcome.
Quantitative Data on Diastereoselectivity (Illustrative)
| Entry | Reducing Agent | Temperature (°C) | Solvent | Diastereomeric Ratio (A:B) |
| 1 | NaBH₄ | 25 | Methanol | 60:40 |
| 2 | NaBH(OAc)₃ | 0 | Dichloromethane | 85:15 |
| 3 | L-Selectride® | -78 | Tetrahydrofuran | >95:5 |
Experimental Protocol: Diastereoselective Reductive Amination
-
Imine Formation:
-
Dissolve the chiral ketone (1 equivalent) and (S)-2-Pentanamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to remove the water formed during the reaction.
-
Stir the mixture at room temperature until imine formation is complete (monitored by ¹H NMR or IR spectroscopy).
-
-
Reduction:
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
Slowly add the chosen reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction until the imine is fully reduced.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Determine the diastereomeric ratio using ¹H NMR spectroscopy or chiral HPLC.
-
Signaling Pathway for Diastereomer Formation
Caption: Energy profile illustrating the formation of diastereomers.
Issue 3: Competing Elimination (E2) Reactions.
Question: My substitution reaction with (S)-2-Pentanamine and a secondary alkyl halide is producing a significant amount of an alkene byproduct. How can I favor the SN2 pathway over the E2 pathway?
Answer: The competition between substitution (SN2) and elimination (E2) is a common issue, especially with secondary and sterically hindered primary alkyl halides. (S)-2-Pentanamine can act as both a nucleophile (favoring SN2) and a base (favoring E2).
Factors Influencing the SN2/E2 Competition:
-
Substrate Structure: Steric hindrance around the reaction center of the alkyl halide disfavors the SN2 pathway and promotes the E2 pathway.[6][12][13]
-
Strength and Steric Hindrance of the Base/Nucleophile: Strong, sterically hindered bases favor E2, while strong, non-hindered nucleophiles favor SN2. (S)-2-Pentanamine is a moderately hindered primary amine.
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions.[14]
-
Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) tend to favor SN2 reactions, while polar protic solvents (e.g., ethanol, water) can favor both but may promote E2 if the amine is strongly basic.[15]
Quantitative Data on SN2 vs. E2 (Illustrative)
The following table provides an illustrative example of how reaction conditions can influence the product distribution for the reaction of a secondary alkyl bromide with a primary amine.
| Entry | Amine | Solvent | Temperature (°C) | SN2:E2 Ratio |
| 1 | n-Butylamine | DMSO | 25 | 90:10 |
| 2 | n-Butylamine | Ethanol | 78 | 60:40 |
| 3 | t-Butylamine | DMSO | 25 | 20:80 |
| 4 | n-Butylamine | Ethanol | 25 | 75:25 |
Experimental Protocol to Favor SN2:
-
Solvent and Temperature:
-
Choose a polar aprotic solvent such as acetone, acetonitrile, or DMF.
-
Run the reaction at a lower temperature, for example, room temperature or slightly below.
-
-
Reagent Stoichiometry:
-
Use a slight excess of (S)-2-Pentanamine (1.1-1.5 equivalents) to ensure the alkyl halide is the limiting reagent.
-
-
Reaction Setup:
-
In a round-bottom flask, dissolve the alkyl halide in the chosen polar aprotic solvent.
-
Add (S)-2-Pentanamine to the solution.
-
Stir the reaction mixture at the selected temperature and monitor its progress by TLC or GC-MS.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the product mixture by GC-MS or ¹H NMR to determine the ratio of SN2 to E2 products.
-
Decision Tree for SN2 vs. E2
Caption: Decision-making flowchart for predicting SN2 vs. E2 outcomes.
General Handling and Storage
Question: What are the recommended storage and handling procedures for (S)-2-Pentanamine?
Answer:
-
Storage: (S)-2-Pentanamine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.[16] It is best stored in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[16]
-
Handling: Due to its potential volatility and hygroscopic nature, it should be handled in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of a spill, absorb with an inert material and dispose of it according to local regulations.
References
- 1. pharmacy180.com [pharmacy180.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Understanding E2 versus SN2 Competition under Acidic and Basic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 11.12 A Summary of Reactivity: SN1, SN2, E1, E1cB, and E2 – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. diplomatacomercial.com [diplomatacomercial.com]
Stability and storage conditions for 2-Pentanamine, (2S)-
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and troubleshooting for 2-Pentanamine, (2S)-.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for 2-Pentanamine, (2S)-?
Q2: What are the primary signs of degradation for 2-Pentanamine, (2S)-?
Q3: What materials and chemical classes are incompatible with 2-Pentanamine, (2S)-?
Q4: Is there a difference in storing the free base versus the hydrochloride salt of 2-Pentanamine, (2S)-?
Stability and Storage Data
The following tables summarize the key stability and storage parameters for 2-Pentanamine, (2S)-.
Table 1: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Citation |
| Storage Temperature | Cool place | [1] |
| Atmosphere | Dry and well-ventilated | [1] |
| Container | Tightly closed; reseal opened containers carefully and keep upright | [1] |
| Conditions to Avoid | Heat, flames, sparks, and all sources of ignition | [1] |
Table 2: Chemical Incompatibilities
| Incompatible Substance Class | Examples | Potential Hazard | Citation |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Vigorous reaction, degradation | [1] |
Troubleshooting Guides
Issue 1: Unexpected Reaction Outcome or Low Yield
If you are experiencing poor results in a reaction involving 2-Pentanamine, (2S)-, consider the following troubleshooting steps.
Caption: Troubleshooting workflow for reactions involving 2-Pentanamine, (2S)-.
Potential Causes and Solutions:
-
Amine Degradation: The primary amine is susceptible to oxidation. If the material has been stored for an extended period, especially if it has been opened multiple times, its purity may be compromised.
-
Solution: Verify the purity of the amine using the analytical protocols outlined below. If degradation is suspected, it is best to use a fresh, unopened bottle of the reagent.
-
-
Side Reactions: As a primary amine, 2-Pentanamine, (2S)- is a potent nucleophile.[2][3] This can lead to unwanted side reactions if other electrophilic functional groups are present in the reaction mixture.
-
Solution: Carefully review all reactants for potential competing electrophiles. Protecting group strategies may be necessary for complex substrates.
-
-
-
Solution: To favor the formation of the primary amine product, a large excess of ammonia or the primary amine is often used.
-
-
Reductive Amination Issues: Reductive amination is a common application for this reagent. The reaction involves the formation of an imine intermediate, which is then reduced.
-
Solution: This reaction is often acid-catalyzed. Ensure the pH of your reaction medium is appropriate. The choice of reducing agent is also critical; milder reducing agents like sodium cyanoborohydride are often used to selectively reduce the imine in the presence of the starting carbonyl compound.
-
Issue 2: Observed Color Change in Stored 2-Pentanamine, (2S)-
A change in the color of the stored amine from colorless/pale yellow to a more intense yellow, orange, or brown indicates degradation.
Caption: Decision-making process upon observing color change in stored 2-Pentanamine, (2S)-.
Recommended Actions:
-
Analytical Verification: Before using the material in a critical synthesis, its purity and enantiomeric excess should be verified.
-
Decision on Use:
-
If analytical testing shows significant degradation, the material should be discarded.
-
If purity is slightly compromised, it might be usable for non-critical applications, or purification (e.g., distillation) could be attempted. However, for sensitive applications, especially in drug development, using a new batch is strongly recommended.
-
Experimental Protocols
Protocol 1: Determination of Enantiomeric Purity by Chiral HPLC
This protocol provides a general methodology for assessing the enantiomeric purity of 2-Pentanamine, (2S)-. Method optimization will be required for your specific instrumentation and column.
Objective: To separate and quantify the (2S)- and (2R)- enantiomers of 2-Pentanamine.
Methodology:
-
Column Selection: A chiral stationary phase (CSP) is required. Polysaccharide-based or cyclofructan-based columns are often effective for separating primary amines.
-
Mobile Phase Preparation:
-
Normal-Phase: A typical mobile phase would consist of a non-polar solvent like hexane with a polar modifier such as ethanol.[4]
-
Additives: To improve peak shape and resolution for amines, it is common to add a small percentage of a basic modifier (e.g., triethylamine, 0.1-0.2% v/v) and an acidic modifier (e.g., trifluoroacetic acid, 0.1-0.3% v/v).[4] A combination of both acidic and basic additives can sometimes provide the best results.[4]
-
-
Sample Preparation:
-
Prepare a stock solution of 2-Pentanamine, (2S)- at approximately 1 mg/mL in ethanol or the mobile phase.[4]
-
If analyzing the racemate for method development, prepare a 1 mg/mL solution of racemic 2-pentanamine.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Starting Point):
-
Analysis:
-
Inject the racemic standard to determine the retention times of both enantiomers.
-
Inject the 2-Pentanamine, (2S)- sample.
-
Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100
-
Protocol 2: General Workflow for Purity Assessment
This diagram illustrates a general workflow for verifying the integrity of 2-Pentanamine, (2S)- upon receiving a new batch or before use in a critical experiment.
Caption: General workflow for quality control and purity assessment of 2-Pentanamine, (2S)-.
References
Technical Support Center: Scaling Up Reactions Involving (S)-2-Pentanamine from Lab to Pilot
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on scaling up reactions involving (S)-2-Pentanamine from a laboratory to a pilot plant setting.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing (S)-2-Pentanamine at scale?
A1: The two most prevalent methods for the large-scale synthesis of (S)-2-Pentanamine are:
-
Diastereomeric Salt Resolution: This classical method involves reacting racemic 2-pentanamine with a chiral resolving agent (e.g., tartaric acid) to form diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization.[1] The desired (S)-enantiomer is then liberated by treatment with a base. While robust and scalable, this method can be labor-intensive and may require multiple recrystallizations to achieve high enantiomeric purity.
-
Enzymatic Kinetic Resolution (EKR): This method utilizes an enzyme, often a lipase, to selectively acylate one enantiomer of the racemic amine, leaving the desired (S)-2-Pentanamine unreacted.[2][3] EKR can offer high enantioselectivity under mild reaction conditions.[4] However, the maximum theoretical yield for the desired enantiomer is 50%, and efficient separation of the product from the acylated enantiomer and enzyme is crucial.
Q2: What are the critical process parameters to consider when scaling up the synthesis of (S)-2-Pentanamine?
A2: When scaling up, it is crucial to re-evaluate and optimize several parameters, including:
-
Mixing Efficiency: Ensuring proper mixing becomes more challenging in larger reactors. Inadequate mixing can lead to localized "hot spots," concentration gradients, and ultimately, reduced yield and purity.
-
Heat Transfer: Exothermic or endothermic reactions that are easily managed in the lab can pose significant safety and control challenges at the pilot scale. The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.
-
Reagent Addition Rate: The rate of addition of reagents can significantly impact impurity profiles. A controlled addition rate is often necessary to maintain optimal reaction temperatures and minimize side reactions.
-
Downstream Processing: Isolation and purification methods used in the lab, such as flash chromatography, are often not feasible at the pilot scale. Developing scalable purification strategies, like crystallization or distillation, is essential.
Q3: How can I monitor the progress and chiral purity of the reaction at a larger scale?
A3: In-process controls (IPCs) are critical for monitoring reaction progress and quality at the pilot scale. Common analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the standard method for determining the enantiomeric excess (ee) of (S)-2-Pentanamine.[5] Achiral HPLC can be used to monitor the consumption of starting materials and the formation of the product and any impurities.
-
Gas Chromatography (GC): GC can also be used for both achiral and chiral analysis of volatile amines like 2-pentanamine.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the conversion of starting materials to products. Chiral resolving agents can be used with NMR to determine enantiomeric purity.[6]
Q4: What are the primary safety concerns when handling (S)-2-Pentanamine in a pilot plant?
A4: (S)-2-Pentanamine is a flammable and corrosive liquid. Key safety considerations include:
-
Flammability: Use in a well-ventilated area away from ignition sources. Pilot plants should be equipped with appropriate fire suppression systems.
-
Corrosivity: (S)-2-Pentanamine can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a face shield, is mandatory.
-
Inhalation: Avoid inhaling vapors. Work in a well-ventilated area or use respiratory protection.
-
Material Compatibility: Ensure all equipment, including reactors, transfer lines, and seals, are compatible with (S)-2-Pentanamine.
Troubleshooting Guide
Issue 1: Low Yield in Reductive Amination of 2-Pentanone
-
Question: We are attempting a reductive amination of 2-pentanone to produce racemic 2-pentanamine before resolution. Upon scaling up from 100 g to 5 kg, our yield has dropped significantly. What could be the cause?
-
Answer: Several factors could contribute to a lower yield upon scale-up of a reductive amination:
-
Poor Heat Transfer: Reductive aminations are often exothermic. Insufficient cooling in a large reactor can lead to side reactions and degradation of the product. Monitor the internal temperature closely and ensure the reactor's cooling capacity is adequate.
-
Inefficient Mixing: Inadequate agitation can result in poor mass transfer between the gas (if using H₂) and liquid phases, or between the liquid and a solid catalyst. This can slow down the reaction rate and favor side reactions.
-
Catalyst Deactivation: If using a heterogeneous catalyst (e.g., Pd/C), ensure it is not being poisoned by impurities in the starting materials or solvent. The catalyst-to-substrate ratio may also need to be adjusted for the larger scale.
-
Imine Formation Equilibrium: The initial formation of the imine is an equilibrium-driven process. Ensure that water is being effectively removed if the reaction conditions require it.
-
Issue 2: Difficulty in Separating Diastereomeric Salts
-
Question: We are struggling to achieve good separation of the diastereomeric salts of (S)-2-Pentanamine and (R)-mandelic acid during fractional crystallization at the pilot scale. The diastereomeric excess (de) is inconsistent. Why might this be happening?
-
Answer: Challenges in diastereomeric salt crystallization are common during scale-up.[1] Potential causes include:
-
Supersaturation Control: The cooling rate and seeding strategy are critical for controlling supersaturation. Uncontrolled crystallization can lead to the co-precipitation of both diastereomers, resulting in low de.
-
Solvent Composition: The solubility of the diastereomeric salts is highly sensitive to the solvent system. Ensure the solvent composition is precisely controlled. Small variations in water content, for example, can have a significant impact.
-
Mixing: Inadequate mixing during crystallization can lead to non-uniform temperature and concentration profiles, resulting in inconsistent crystal growth and purity.
-
Formation of Solid Solutions: In some cases, diastereomeric salts can form solid solutions, making separation by crystallization difficult.[7] This may require screening for a different resolving agent or solvent system.
-
Issue 3: Incomplete Conversion in Enzymatic Kinetic Resolution
-
Question: Our enzymatic kinetic resolution of racemic 2-pentanamine is stalling at around 40% conversion at the pilot scale, whereas we achieved close to 50% in the lab. What could be the issue?
-
Answer: Incomplete conversion in an enzymatic resolution can be due to several factors:
-
Enzyme Inhibition: The enzyme may be inhibited by the product (the acylated amine) or the co-product.[8] Inadequate mixing in a larger vessel can lead to localized high concentrations of these inhibitors around the enzyme.
-
pH Shift: The reaction may cause a shift in the pH of the medium, moving it away from the enzyme's optimal pH. Ensure that the buffering capacity is sufficient for the larger scale.
-
Enzyme Deactivation: Shear stress from mechanical agitation in a large reactor can sometimes deactivate enzymes. Consider optimizing the impeller design and agitation speed. Also, ensure the temperature is maintained within the enzyme's stable range.
-
Mass Transfer Limitations: If the enzyme is immobilized, mass transfer limitations of the substrate to the enzyme surface can become more pronounced at a larger scale.
-
Data Presentation
Table 1: Illustrative Comparison of Lab vs. Pilot Scale Parameters for (S)-2-Pentanamine Synthesis via Diastereomeric Salt Resolution
| Parameter | Laboratory Scale (100 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Racemization | |||
| 2-Pentanone | 100 g | 10 kg | Maintain stoichiometry |
| Ammonia/Amine Source | 2-3 equivalents | 2-3 equivalents | Ensure adequate pressure rating of the vessel |
| Catalyst (e.g., Raney Ni) | 5-10 wt% | 5-10 wt% | Safe handling and filtration of pyrophoric catalysts |
| Hydrogen Pressure | 5-10 bar | 5-10 bar | Ensure adequate gas dispersion and safety protocols |
| Temperature | 50-80 °C | 50-80 °C | Precise temperature control to avoid side reactions |
| Reaction Time | 8-12 hours | 12-18 hours | Monitor by IPC to determine endpoint |
| Typical Yield (Racemate) | 85-95% | 80-90% | Potential for slightly lower yield due to handling losses |
| Resolution | |||
| Racemic 2-Pentanamine | 100 g | 10 kg | Accurate weighing and transfer |
| Chiral Resolving Agent | 0.5-1.0 equivalents | 0.5-1.0 equivalents | Purity of resolving agent is critical |
| Solvent Volume | 1-2 L | 100-200 L | Solvent purity and moisture content are key |
| Crystallization Temperature | Cool from 60°C to 20°C | Controlled cooling profile | Rate of cooling is critical for crystal size and purity |
| Typical Yield (Desired Salt) | 35-45% (of theoretical max) | 30-40% (of theoretical max) | Yield is highly dependent on crystallization conditions |
| Diastereomeric Excess (de) | >98% | >95% | May require recrystallization to upgrade purity |
| Liberation | |||
| Base (e.g., NaOH) | 1.1 equivalents | 1.1 equivalents | Control exotherm during neutralization |
| Extraction Solvent | Dichloromethane | Toluene or MTBE | Selection of a more plant-friendly solvent |
| Typical Yield ((S)-amine) | 90-98% | 88-95% | Efficient phase separation is important |
| Enantiomeric Excess (ee) | >98% | >98% | Typically maintained from the salt purity |
Disclaimer: The data presented in this table is illustrative and for guidance purposes only. Actual results will vary depending on the specific process conditions and equipment used.
Experimental Protocols
1. General Protocol for Pilot-Scale Reductive Amination of 2-Pentanone
-
Reactor Setup: Ensure the pilot-plant reactor is clean, dry, and inerted with nitrogen. Charge the reactor with the solvent (e.g., methanol) and the catalyst (e.g., 5% Pd/C, ensuring it is appropriately wetted to prevent ignition).
-
Reagent Charge: Charge the 2-pentanone to the reactor.
-
Reaction Conditions: Seal the reactor and begin agitation. Pressurize the reactor with ammonia, followed by hydrogen to the desired pressure (e.g., 10 bar).
-
Temperature Control: Heat the reactor to the target temperature (e.g., 60°C). Monitor the internal temperature and pressure closely.
-
In-Process Monitoring: Take samples periodically and analyze by GC or HPLC to monitor the conversion of 2-pentanone.
-
Work-up: Once the reaction is complete, cool the reactor to ambient temperature and vent the pressure safely. Filter the catalyst under a nitrogen blanket.
-
Isolation: Remove the solvent by distillation. The resulting crude racemic 2-pentanamine can be used directly in the resolution step or purified further by distillation.
2. General Protocol for Pilot-Scale Diastereomeric Salt Resolution
-
Salt Formation: Charge the reactor with the appropriate solvent (e.g., ethanol/water mixture). Add the crude racemic 2-pentanamine. Heat the solution to a specified temperature (e.g., 70°C). In a separate vessel, dissolve the chiral resolving agent (e.g., L-tartaric acid) in the solvent, heating if necessary.
-
Crystallization: Slowly add the resolving agent solution to the amine solution, maintaining the temperature. After the addition is complete, slowly cool the mixture according to a pre-defined cooling curve to induce crystallization. Seeding with a small amount of the desired diastereomeric salt may be beneficial.
-
Isolation: Once the crystallization is complete and the slurry has been held at the final temperature for a sufficient time, isolate the solid by filtration or centrifugation.
-
Washing: Wash the filter cake with a small amount of cold solvent to remove impurities.
-
Drying: Dry the isolated salt under vacuum at a suitable temperature.
-
Purity Check: Analyze the dried salt for diastereomeric and enantiomeric purity by HPLC. If the purity is not sufficient, a recrystallization step may be required.
Mandatory Visualization
Caption: General workflow for the synthesis and purification of (S)-2-Pentanamine.
Caption: Troubleshooting decision workflow for common scale-up issues.
References
- 1. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 4. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Amine transaminase: Process development aspects for chiral amine synthesis | Lund University [lunduniversity.lu.se]
Overcoming poor separation in chiral chromatography of 2-Pentanamine
Welcome to the technical support center for the chiral chromatography of 2-Pentanamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming poor separation and other challenges encountered during the enantiomeric separation of 2-Pentanamine.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of 2-Pentanamine challenging?
A1: The chiral separation of 2-Pentanamine, a small and flexible aliphatic amine, can be challenging due to its weak interactions with many chiral stationary phases (CSPs). Its low molecular weight and lack of significant functional groups for strong π-π or hydrogen bonding interactions make it difficult to achieve baseline separation.
Q2: What are the recommended types of chiral stationary phases (CSPs) for 2-Pentanamine?
A2: Polysaccharide-based and cyclodextrin-based CSPs are the most promising for the separation of small aliphatic amines like 2-Pentanamine. Polysaccharide columns, such as those with cellulose or amylose derivatives, offer a broad range of selectivities.[1][2] Cyclodextrin columns can also be effective, sometimes requiring derivatization of the analyte to enhance interaction with the CSP cavity.
Q3: What are the typical mobile phase modes used for the chiral separation of 2-Pentanamine?
A3: Normal Phase (NP), Reversed-Phase (RP), and Polar Ionic Mode (PIM) can all be employed. Normal phase, using a non-polar solvent like hexane with a polar modifier like ethanol or isopropanol, is a common starting point for polysaccharide columns. Reversed-phase, with acetonitrile or methanol and water, is another option. For basic analytes like 2-Pentanamine, Polar Ionic Mode, which utilizes a polar organic solvent with acidic and basic additives, can be particularly effective.
Q4: Is derivatization of 2-Pentanamine necessary for chiral separation?
A4: While not always mandatory, derivatization of the primary amine group of 2-Pentanamine can significantly improve chiral recognition and chromatographic performance. Derivatization with an agent that introduces a chromophore or a bulky group can enhance interactions with the CSP and improve detection. Common derivatizing agents for amines include benzoyl chloride, dansyl chloride, and N-(3,5-dinitrobenzoyl) chloride.
Troubleshooting Guide: Poor Separation of 2-Pentanamine Enantiomers
Poor or no separation of 2-Pentanamine enantiomers is a common issue. The following guide provides a systematic approach to troubleshooting this problem.
Problem: No separation or poor resolution (Rs < 1.5)
This is the most frequent challenge. The troubleshooting workflow below can help systematically address this issue.
References
How to handle moisture sensitivity of 2-Pentanamine, (2S)-
Technical Support Center: (2S)-2-Pentanamine
This technical support center provides guidance on handling the moisture sensitivity of (2S)-2-Pentanamine for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting guides to ensure the integrity of your experiments and results.
Frequently Asked Questions (FAQs)
Q1: How does moisture affect (2S)-2-Pentanamine?
While specific degradation pathways for (2S)-2-Pentanamine in the presence of water are not extensively documented in the provided search results, amines, in general, can be hygroscopic. Absorbed moisture can act as a solvent, potentially leading to side reactions, and can impact reactions where the amine is a reactant or catalyst. For instance, in transition metal-catalyzed reactions, the high basicity and nucleophilicity of amines can lead to catalyst deactivation, a problem that can be exacerbated by the presence of water.[1][2]
Q2: What are the recommended storage conditions for (2S)-2-Pentanamine?
To minimize moisture absorption, (2S)-2-Pentanamine should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). A cool, dry, and well-ventilated area is recommended.
Q3: How can I determine the water content in my (2S)-2-Pentanamine sample?
The most common and accurate method for determining water content in amines is Karl Fischer titration.[3][4][5] Both volumetric and coulometric methods are suitable, with the coulometric method being preferred for very low water concentrations (< 0.1%).[3]
Q4: Are there any challenges associated with performing Karl Fischer titration on amines?
Yes, strongly basic amines can interfere with the Karl Fischer reaction by shifting the pH, which can lead to side reactions and inaccurate (falsely high) results.[3][5] To counteract this, a neutralizing agent such as benzoic acid or salicylic acid can be added to the Karl Fischer anode solution before introducing the amine sample.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent reaction yields or unexpected byproducts. | Moisture contamination in (2S)-2-Pentanamine or other reagents. | 1. Determine the water content of the amine using Karl Fischer titration. 2. Dry the amine using an appropriate desiccant or by distillation if necessary. 3. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere. |
| Catalyst deactivation in a metal-catalyzed reaction. | The high basicity of the amine, potentially worsened by moisture.[1][2] | 1. Verify the water content of the amine is within acceptable limits for the specific reaction. 2. Consider using a less basic amine if the reaction chemistry allows. 3. Ensure rigorous exclusion of air and moisture from the reaction setup. |
| Karl Fischer titration endpoint is unstable or "dragging". | The basicity of the amine is interfering with the titration chemistry.[3][5] | 1. Add a neutralizing agent (e.g., benzoic acid) to the Karl Fischer solvent before adding the sample.[5] 2. If the issue persists, consider reducing the sample size.[6] |
| Inaccurate or non-reproducible results in Karl Fischer titration. | Improper sample handling or injection technique. | 1. Use a dry syringe to handle the sample. 2. Determine the sample weight by weighing the syringe before and after injection for accuracy.[3] 3. Ensure the tip of the needle does not touch the anolyte solution during injection.[5] |
Experimental Protocols
Protocol: Determination of Water Content by Coulometric Karl Fischer Titration
This protocol is adapted for a strongly basic amine like (2S)-2-Pentanamine.
1. Apparatus and Reagents:
-
Karl Fischer Coulometric Titrator
-
Titration cell (fritted or fritless)
-
Anode solution (e.g., HYDRANAL™-Coulomat AG)
-
Cathode solution (e.g., HYDRANAL™-Coulomat CG, if using a fritted cell)
-
Neutralizing agent: Benzoic acid
-
Dry gas-tight syringe
2. Procedure:
-
Cell Preparation: Add 100 mL of the anode solution to the anode compartment of the titration cell. If using a cell with a diaphragm, add the cathode solution to the cathode compartment.
-
Neutralization: Add approximately 10 g of benzoic acid to the anode solution. Stir until dissolved.[5]
-
Pre-Titration: Start the titrator and allow it to run a blanking sequence to titrate any residual moisture in the cell and stabilize the background drift.
-
Sample Preparation: Rinse a dry syringe with the (2S)-2-Pentanamine sample. Draw the sample into the syringe and weigh the filled syringe precisely.
-
Sample Injection: Carefully inject the sample into the titration cell through the rubber septum. Ensure the needle tip does not make contact with the anolyte.
-
Titration: Start the titration. The instrument will electrolytically generate iodine to react with the water in the sample and automatically determine the endpoint.
-
Final Weighing: Weigh the empty syringe again and calculate the exact sample weight by difference.[5]
-
Calculation: The instrument will typically calculate the water content in ppm or percentage based on the amount of charge passed and the sample weight.
Parameters for Karl Fischer Titration:
| Parameter | Typical Value/Setting | Reference |
| Method Type | Coulometric | [3][5] |
| Neutralizing Agent | Benzoic Acid or Salicylic Acid | [4][5] |
| Endpoint Detection | Fast Endpoint | [3] |
| Sample Size | Dependent on expected water content (typically 0.5 - 2 mL) | [6] |
| Solvent | Commercial Karl Fischer anolyte | [4][5] |
Visualizations
Caption: Workflow for handling moisture-sensitive (2S)-2-Pentanamine.
Caption: Troubleshooting logic for experiments involving (2S)-2-Pentanamine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of Water Content in 2-Aminoethanol, Ethanolamine Using Karl Fischer Titration [sigmaaldrich.com]
- 4. Determination of moisture in amines by Karl Fischer coulometric titration [jstage.jst.go.jp]
- 5. hiranuma.com [hiranuma.com]
- 6. Determination of water in strongly basic amines by the Karl Fischer method [jstage.jst.go.jp]
Technical Support Center: Optimizing Reactions with (S)-2-Pentanamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-2-Pentanamine. The information is designed to help optimize reactions, troubleshoot common issues, and provide clear, reproducible experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of (S)-2-Pentanamine in organic synthesis?
(S)-2-Pentanamine is a chiral primary amine valuable in asymmetric synthesis. Its main applications include:
-
Chiral Auxiliary: It can be temporarily incorporated into a prochiral substrate to direct stereoselective transformations, such as diastereoselective alkylation of enolates. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.
-
Chiral Reagent/Ligand: It can be used to form chiral imines in situ for asymmetric reductions or serve as a chiral ligand in metal-catalyzed reactions.
-
Building Block: It can be incorporated as a chiral fragment in the synthesis of larger, more complex molecules such as pharmaceuticals and agrochemicals.
Q2: How do I choose the right catalyst for a reaction involving (S)-2-Pentanamine?
Catalyst selection is crucial and depends on the specific reaction type:
-
Reductive Amination of Prochiral Ketones: For the formation of a new stereocenter via reductive amination, biocatalysts such as amine dehydrogenases (AmDHs) can offer high stereoselectivity.[1] Alternatively, traditional reducing agents like sodium triacetoxyborohydride can be effective, though the diastereoselectivity will depend on the substrate and reaction conditions.
-
Amidation (Formation of a Chiral Amide): Standard peptide coupling reagents like EDC/HOBt or HATU are commonly used to form an amide bond between a carboxylic acid and (S)-2-Pentanamine with minimal risk of epimerization at the amine's stereocenter.
-
Diastereoselective Alkylation (using (S)-2-Pentanamine as a chiral auxiliary): This reaction does not typically involve a catalyst for the key bond-forming step. Instead, a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is used to form the enolate.[2][3]
Q3: What are common side reactions to watch out for when using (S)-2-Pentanamine?
-
Racemization/Epimerization: While the stereocenter of (S)-2-Pentanamine is generally stable, harsh reaction conditions (strong acid or base, high temperatures) can potentially lead to racemization. When forming amides from chiral carboxylic acids and (S)-2-Pentanamine, the carboxylic acid's stereocenter is more susceptible to epimerization.
-
Over-alkylation: In reductive amination, the product is a secondary amine which can sometimes react further with the carbonyl starting material to form a tertiary amine.[4]
-
Aldol Condensation: When (S)-2-Pentanamine is used in reactions involving enolates (e.g., diastereoselective alkylation), self-condensation of the carbonyl compound can occur as a side reaction.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in Asymmetric Reactions
Possible Causes:
-
Inappropriate Catalyst or Reagent: The chosen catalyst or reagent may not provide sufficient steric hindrance to effectively control the facial selectivity of the reaction.
-
Incorrect Reaction Temperature: Temperature can significantly impact diastereoselectivity. Reactions are often run at low temperatures (e.g., -78 °C) to enhance stereochemical control.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereomeric ratio.
-
Racemization of the Chiral Auxiliary: Although less common, the chiral integrity of (S)-2-Pentanamine could be compromised under certain conditions.
Troubleshooting Steps:
-
Screen Catalysts/Reagents: If applicable, screen a range of catalysts or reagents with different steric and electronic properties. For diastereoselective alkylations using (S)-2-Pentanamine as a chiral auxiliary, ensure the base is sufficiently strong and non-nucleophilic.
-
Optimize Temperature: Run the reaction at a lower temperature. For example, perform enolate formation and alkylation at -78 °C.
-
Solvent Screening: Test a variety of solvents with different polarities (e.g., THF, diethyl ether, toluene).
-
Verify Purity of Starting Materials: Ensure that the (S)-2-Pentanamine and other reactants are of high enantiomeric purity.
Issue 2: Low Reaction Yield
Possible Causes:
-
Impure Reagents or Solvents: Water or other impurities can quench reagents or catalyze side reactions.[5]
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete conversion of the limiting reagent.
-
Catalyst Deactivation: The catalyst may be poisoned by impurities or degrade under the reaction conditions.
-
Product Instability: The desired product may be unstable under the reaction conditions or during workup.[6]
-
Loss of Product During Workup: The product may be lost during extraction, chromatography, or other purification steps.[1][6]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents and reagents, especially for moisture-sensitive reactions like those involving strong bases.[1]
-
Optimize Reagent Stoichiometry: Perform a series of small-scale reactions to determine the optimal ratio of reactants.
-
Investigate Catalyst Stability: If catalyst deactivation is suspected, consider adding the catalyst in portions or using a more robust catalyst.
-
Modify Workup Procedure: If the product is water-soluble, perform multiple extractions with the organic solvent. If it is acid or base sensitive, use neutral quench and workup conditions.[6]
Data Presentation
Table 1: Representative Conditions for Diastereoselective Alkylation using a Chiral Amine Auxiliary *
| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | LDA | THF | -78 | 85-95 | >98:2 |
| 2 | Methyl iodide | LDA | THF | -78 | 80-90 | >98:2 |
| 3 | Allyl bromide | NaHMDS | THF | -78 | 84-99 | 98:2 to >99:1 |
| 4 | Ethyl iodide | NaHMDS | THF | -78 | 84-99 | 98:2 to >99:1 |
*Data is representative of reactions using chiral amine auxiliaries like pseudoephedrine and may require optimization for (S)-2-Pentanamine.[7]
Table 2: Catalyst Screening for Reductive Amination of a Prochiral Ketone with a Chiral Amine *
| Entry | Catalyst/Reducing Agent | Solvent | Temp (°C) | Conversion (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | NaBH(OAc)₃ | 1,2-Dichloroethane | 25 | >95 | 60-80 |
| 2 | NaBH₃CN | Methanol | 25 | >90 | 50-70 |
| 3 | H₂ (1 atm), Pd/C | Ethanol | 25 | >99 | 10-30 |
| 4 | Amine Dehydrogenase (AmDH) | Aqueous Buffer | 30 | 80-99 | >95 |
*This table presents typical results for diastereoselective reductive aminations and highlights the superior selectivity often achieved with biocatalysts. Specific results with (S)-2-Pentanamine may vary.
Experimental Protocols
Protocol 1: Diastereoselective Alkylation of a Carboxylic Acid Derivative using (S)-2-Pentanamine as a Chiral Auxiliary
This protocol describes the formation of a chiral amide from (S)-2-Pentanamine, followed by diastereoselective alkylation.
Step A: Amide Formation
-
To a solution of the desired carboxylic acid (1.0 equiv) in dichloromethane (DCM, 0.5 M), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.1 equiv) and 1-hydroxybenzotriazole (HOBt, 1.1 equiv).
-
Stir the mixture at room temperature for 10 minutes.
-
Add (S)-2-Pentanamine (1.0 equiv) followed by diisopropylethylamine (DIPEA, 1.5 equiv).
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude amide by flash column chromatography.
Step B: Diastereoselective Alkylation
-
Dissolve the purified amide (1.0 equiv) in anhydrous THF (0.2 M) in a flame-dried flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 equiv, freshly prepared or commercial) dropwise.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.
-
Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or chiral HPLC analysis. Purify by flash column chromatography.
Protocol 2: Reductive Amination of a Prochiral Ketone with (S)-2-Pentanamine
-
In a round-bottom flask, dissolve the prochiral ketone (1.0 equiv) and (S)-2-Pentanamine (1.1 equiv) in 1,2-dichloroethane (0.3 M).
-
Add acetic acid (0.1 equiv) to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) in portions over 15 minutes.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Analyze the crude product for diastereoselectivity and purify by column chromatography.
Visualizations
Caption: Workflow for Diastereoselective Alkylation using (S)-2-Pentanamine as a Chiral Auxiliary.
Caption: Troubleshooting Logic for Low Diastereoselectivity Issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. ethz.ch [ethz.ch]
- 6. Stereoselective Reduction of Prochiral Ketones by Plant and Microbial Biocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hwpi.harvard.edu [hwpi.harvard.edu]
Validation & Comparative
A Comparative Guide to Determining the Enantiomeric Purity of (2S)-2-Pentanamine
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comprehensive comparison of established analytical methods for determining the enantiomeric purity of (2S)-2-Pentanamine, a key chiral building block. The following sections detail the principles, experimental protocols, and comparative performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric purity depends on various factors, including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte. Below is a summary of the key performance characteristics of the most common techniques.
| Method | Principle | Typical Analysis Time | Sensitivity | Sample Requirement | Key Advantages | Key Limitations |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to different retention times.[1][2] | 15-30 min | High (ng to pg) | Low | Broad applicability, high resolution, well-established methods.[2] | Can require significant method development, higher solvent consumption.[3] |
| Chiral GC | Separation of volatile enantiomers or their volatile derivatives on a chiral stationary phase.[1] | 10-25 min | Very High (pg to fg) | Low (for volatile samples) | High efficiency, fast analysis times. | Limited to thermally stable and volatile compounds; derivatization may be necessary.[4] |
| Chiral SFC | Separation using a supercritical fluid (typically CO2) as the mobile phase and a chiral stationary phase.[5][6][7] | 5-15 min | High | Low | Fast separations, reduced organic solvent consumption ("greener" method), high efficiency.[6][8][9] | Requires specialized instrumentation. |
| NMR Spectroscopy | Formation of diastereomeric species with a chiral derivatizing or solvating agent, leading to distinct NMR signals for each enantiomer.[10][11][12][13][14] | < 90 min (including sample preparation)[10][12] | Moderate (mg) | High | No chromatographic separation needed, provides structural information. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[13] |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized for chiral primary amines and are adaptable for (2S)-2-Pentanamine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a robust and widely used technique for the separation of enantiomers. The method relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.
Experimental Workflow for Chiral HPLC
References
- 1. 2-Pentanamine, (2S)- | 54542-13-1 | Benchchem [benchchem.com]
- 2. Comparison of reversed-phase enantioselective HPLC methods for determining the enantiomeric purity of (S)-omeprazole in the presence of its related substances - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 8. chiraltech.com [chiraltech.com]
- 9. selvita.com [selvita.com]
- 10. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA05291A [pubs.rsc.org]
Chiral HPLC vs. GC for Analyzing 2-Pentanamine Enantiomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate separation and quantification of enantiomers is a critical aspect of chemical analysis. This is particularly true for chiral amines like 2-pentanamine, where stereoisomers can exhibit different pharmacological and toxicological profiles. The two primary chromatographic techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Chiral Gas Chromatography (GC). This guide provides an objective comparison of these methods for the analysis of 2-pentanamine enantiomers, supported by representative experimental protocols and data.
At a Glance: Chiral HPLC vs. Chiral GC for 2-Pentanamine Analysis
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) |
| Principle | Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP). | Differential partitioning of volatile enantiomer derivatives between a gaseous mobile phase and a solid or liquid chiral stationary phase. |
| Sample Volatility | Not a limiting factor; suitable for a wide range of compounds. | Requires the analyte to be volatile and thermally stable, or to be made so through derivatization. |
| Derivatization | Often not required for primary amines, but can be used to improve detection. | Mandatory for primary amines like 2-pentanamine to increase volatility and improve peak shape. N-trifluoroacetylation is a common method.[1][2] |
| Stationary Phases | Polysaccharide-based CSPs (e.g., Chiralpak®) are common for amine separations. | Cyclodextrin-based CSPs are frequently used for the separation of derivatized amine enantiomers.[1][2] |
| Mobile/Carrier Gas | Liquid mobile phase (e.g., hexane/ethanol mixtures). | Inert carrier gas (e.g., helium, hydrogen). |
| Temperature | Typically operates at or near room temperature. | Operates at elevated temperatures with programmed ramps. |
| Speed | Analysis times can be longer compared to GC. | Often provides faster analysis times. |
| Resolution | Generally provides high resolution. | Can achieve very high resolution, especially with long capillary columns. |
| Detection | UV-Vis, Diode Array (DAD), Fluorescence, Mass Spectrometry (MS). | Flame Ionization Detector (FID), Mass Spectrometry (MS). |
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a representative method for the enantiomeric separation of primary amines on a polysaccharide-based chiral stationary phase.
1. Sample Preparation:
-
Dissolve the racemic 2-pentanamine sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Conditions:
-
Column: Chiralpak® IA or a similar amylose-based CSP (250 x 4.6 mm, 5 µm).
-
Mobile Phase: Hexane/Ethanol/Butylamine (90:10:0.1, v/v/v). The butylamine is a basic additive used to improve peak shape for amines.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
3. Expected Results:
-
Baseline separation of the two enantiomers of 2-pentanamine. The elution order will depend on the specific chiral stationary phase used.
Chiral Gas Chromatography (GC) with Derivatization
This protocol outlines the necessary derivatization of 2-pentanamine followed by chiral GC analysis.
1. Derivatization (N-Trifluoroacetylation):
-
To 1 mg of the 2-pentanamine sample in a vial, add 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 30 minutes.
-
After cooling, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC analysis.
2. GC Conditions:
-
Column: Astec® CHIRALDEX® G-TA or a similar cyclodextrin-based CSP (30 m x 0.25 mm, 0.12 µm film thickness).[3]
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/min to 150°C.
-
Hold at 150°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 250°C.
-
Injection: 1 µL, with an appropriate split ratio (e.g., 50:1).
3. Expected Results:
-
Separation of the N-trifluoroacetylated 2-pentanamine enantiomers. The derivatization increases the volatility and improves the chromatographic behavior of the amine on the GC column.[1]
Visualization of Experimental Workflows
Caption: Experimental workflow for Chiral HPLC analysis of 2-pentanamine enantiomers.
Caption: Experimental workflow for Chiral GC analysis of 2-pentanamine enantiomers.
Discussion
Chiral HPLC: This technique is highly versatile as it does not require the analyte to be volatile. The direct analysis of 2-pentanamine without derivatization simplifies sample preparation. A wide variety of polysaccharide-based chiral stationary phases are commercially available, offering a high probability of finding a suitable column for the separation. However, analysis times can be longer, and the consumption of organic solvents is higher compared to GC.
Chiral GC: The primary advantage of chiral GC is its high efficiency and speed. Capillary GC columns can provide excellent resolution in short analysis times. The main drawback is the mandatory derivatization step for primary amines like 2-pentanamine. This adds a step to the sample preparation process and must be carefully controlled to ensure complete and reproducible reaction without racemization. The analyte must also be thermally stable in its derivatized form.
Conclusion
The choice between Chiral HPLC and Chiral GC for the analysis of 2-pentanamine enantiomers depends on the specific requirements of the analysis.
-
Chiral HPLC is the preferred method when simplicity of sample preparation is a priority and when dealing with non-volatile or thermally labile compounds. Its direct injection capability makes it a robust choice for routine analysis.
-
Chiral GC is an excellent option when high throughput and speed are essential, and the instrumentation is readily available. The derivatization step, while adding complexity, can also enhance sensitivity and chromatographic performance.
For both techniques, method development and optimization, including the screening of different chiral stationary phases and mobile/carrier gas conditions, are crucial for achieving the desired separation and accuracy.
References
A Comparative Analysis of (2S)-2-Pentanamine and Other Chiral Amines for Researchers and Drug Development Professionals
In the landscape of asymmetric synthesis and chiral resolution, the selection of an appropriate chiral amine is a critical decision that can significantly impact the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides a comparative study of (2S)-2-Pentanamine alongside other commonly employed chiral amines, offering a data-driven resource for researchers, scientists, and professionals in drug development.
Physicochemical Properties: A Foundation for Selection
The physical and chemical properties of a chiral amine are fundamental parameters that influence its behavior in various applications. The following table summarizes key properties of (2S)-2-Pentanamine and other selected chiral amines.
| Property | (2S)-2-Pentanamine | (R)-(+)-α-Phenylethylamine | (1S,2S)-(+)-Pseudoephedrine |
| Molecular Formula | C₅H₁₃N | C₈H₁₁N | C₁₀H₁₅NO |
| Molecular Weight | 87.16 g/mol | 121.18 g/mol | 165.23 g/mol |
| Boiling Point | 90.5-91.5 °C[1] | 187-189 °C[2] | 255 °C[3][4] |
| Density | 0.736 g/mL at 25 °C[1] | 0.952 g/mL at 20 °C[2] | ~1.118 g/cm³[3] |
| Specific Rotation ([α]D) | +8.5° (c=1, H₂O)[4] | +30° to +40° (neat or in ethanol)[5][6][7][8] | +51.2° (in ethanol)[9] |
| Structure | A simple aliphatic primary amine | An aromatic primary amine | A substituted phenethylamine with hydroxyl and secondary amine groups |
Performance in Chiral Resolution: Diastereomeric Salt Formation
One of the most established methods for separating enantiomers is through the formation of diastereomeric salts with a chiral resolving agent. The efficiency of this process is highly dependent on the choice of the chiral amine and the crystallization properties of the resulting salts.
For instance, the resolution of racemic ibuprofen using (S)-(-)-α-phenylethylamine is a well-documented procedure. The (S)-ibuprofen-(S)-amine salt is significantly less soluble in aqueous solutions than the (R)-ibuprofen-(S)-amine salt, allowing for its selective precipitation and subsequent isolation of the desired (S)-(+)-ibuprofen enantiomer.[10][11] A study on the resolution of racemic ibuprofen with (S)-(-)-α-methylbenzylamine (S-MBA) in the presence of potassium hydroxide reported a recovery of 21% of the diastereomeric salts with a diastereomeric excess (%de) of 40%, leading to S-enriched ibuprofen with an enantiomeric excess (%ee) of 80% and a yield of 95% after crystallization.[9]
The selection of a suitable chiral amine for a specific resolution is often empirical and requires screening of various amines to find the one that provides the best balance of diastereomeric salt crystallinity, solubility difference, and ease of recovery.
Role in Asymmetric Synthesis: Chiral Auxiliaries and Catalysts
Chiral amines are pivotal in asymmetric synthesis, serving as chiral auxiliaries to control the stereochemical outcome of reactions or as catalysts to promote enantioselective transformations.
Chiral Auxiliaries: A chiral auxiliary is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction. While specific data on the performance of (2S)-2-Pentanamine as a chiral auxiliary is limited in the available literature, other chiral amines like pseudoephedrine have been extensively used. Amides derived from pseudoephedrine, for example, can undergo highly diastereoselective alkylation reactions.
Chiral Catalysts: Chiral primary and secondary amines are effective organocatalysts for a variety of asymmetric reactions, including aldol and Mannich reactions.[12] They typically function by forming chiral enamines or iminium ions as key reactive intermediates. For example, cinchona alkaloid-derived primary amines have been shown to catalyze aldol reactions with high yields and enantioselectivities (up to 97% ee).[12] In asymmetric Mannich reactions, the choice between a chiral primary or secondary amine catalyst can even lead to different diastereomeric products.[12]
The following table, while not a direct comparison including (2S)-2-Pentanamine due to a lack of available data, illustrates the typical performance of other chiral amines in catalytic asymmetric reactions.
| Reaction | Chiral Amine Catalyst | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
| Aldol Reaction | Cinchona-derived primary amine | Anthrone and cyclic dienone | High | up to 97% | [12] |
| Mannich Reaction | Chiral primary amine | α-substituted aldehyde and erythridone imine | - | - | [12] |
| Diels-Alder Reaction | Chiral secondary amine hydrochloride | Cyclopentadiene and (E)-cinnamaldehyde | Good | High | [12] |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and building upon existing research. Below are representative protocols for the synthesis of a chiral amine and its application in chiral resolution.
Synthesis of (2S)-2-Pentanamine
A common method for the synthesis of chiral amines is the reductive amination of a corresponding ketone. For (2S)-2-Pentanamine, this would involve the asymmetric reductive amination of 2-pentanone. This can be achieved using a chiral catalyst or a chiral auxiliary. While a specific high-yielding, high-ee protocol for (2S)-2-Pentanamine was not found in the immediate search, the general approach is well-established.
Experimental Protocol: Chiral Resolution of Racemic Ibuprofen using (S)-(-)-α-Phenylethylamine
This protocol is adapted from established procedures for the resolution of racemic carboxylic acids.[10][11]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-Phenylethylamine
-
Potassium hydroxide (KOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
Salt Formation:
-
Dissolve racemic ibuprofen in an aqueous solution of potassium hydroxide.
-
Add (S)-(-)-α-phenylethylamine to the solution. The molar ratio of ibuprofen:amine:KOH should be optimized, with a 1:0.5:0.5 ratio being a good starting point.[9]
-
Stir the mixture to allow for the formation of the diastereomeric ammonium carboxylate salts.
-
-
Crystallization:
-
The (S)-ibuprofen-(S)-amine salt, being less soluble, will precipitate out of the solution.
-
Cool the mixture to enhance crystallization.
-
Collect the solid precipitate by vacuum filtration and wash with cold water.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the collected diastereomeric salt in water.
-
Acidify the mixture with hydrochloric acid to protonate the carboxylate and the amine.
-
The enantiomerically enriched (S)-(+)-ibuprofen will precipitate as it is not water-soluble.
-
Extract the (S)-(+)-ibuprofen with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the resolved product.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved ibuprofen can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.
-
Visualizing the Concepts
To better illustrate the processes discussed, the following diagrams are provided.
Diagram 1: Chiral Resolution via Diastereomeric Salt Formation
Caption: Workflow for chiral resolution of a racemic acid using a chiral amine.
Diagram 2: Asymmetric Catalysis using a Chiral Primary Amine
Caption: Catalytic cycle of an asymmetric reaction mediated by a chiral primary amine.
Conclusion
(2S)-2-Pentanamine, with its simple aliphatic structure, represents a fundamental chiral building block. While extensive direct comparative data against other chiral amines in specific applications is not prominently featured in the surveyed literature, its utility can be inferred from the broader principles governing chiral amines in resolution and asymmetric synthesis. The choice of a chiral amine should be guided by a combination of its intrinsic physicochemical properties and empirical screening in the context of the specific transformation. This guide provides a foundational understanding and practical protocols to aid researchers in the strategic selection and application of chiral amines for the synthesis of enantiomerically pure compounds. Further research into the direct comparative performance of (2S)-2-Pentanamine would be a valuable contribution to the field.
References
- 1. Chiral Aldehyde Catalysis-Enabled Asymmetric α-Functionalization of Activated Primary Amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 3. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Resolution by diastereomeric salts: Access to both enantiomers of racemic acid using the same enantiomer of resolving base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. advanceseng.com [advanceseng.com]
- 10. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 11. murov.info [murov.info]
- 12. alfachemic.com [alfachemic.com]
Validating the Absolute Configuration of (2S)-2-Pentanamine: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. This guide provides a comparative overview of key analytical techniques for validating the absolute configuration of (2S)-2-Pentanamine, a chiral primary amine, supported by experimental data and detailed protocols.
The spatial arrangement of atoms in a chiral molecule, known as its absolute configuration, can dramatically influence its pharmacological and toxicological properties. Therefore, robust analytical methods are essential to confirm the stereochemistry of chiral compounds like (2S)-2-Pentanamine. This guide explores and compares two powerful techniques for this purpose: Chiral Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents.
Performance Comparison
A direct comparison of Chiral Gas Chromatography and NMR with a Chiral Solvating Agent for the analysis of 2-Pentanamine enantiomers highlights their distinct advantages.
| Parameter | Chiral Gas Chromatography (GC) | NMR with Chiral Solvating Agent |
| Principle | Differential interaction of enantiomers with a chiral stationary phase leading to different retention times. | Formation of transient diastereomeric complexes with a chiral solvating agent, resulting in distinct NMR signals for each enantiomer. |
| Sample Requirement | Typically requires derivatization to improve volatility and peak shape. | Direct analysis in solution, non-destructive. |
| Quantitative Data | Retention Time (R-enantiomer): 12.58 minRetention Time (S-enantiomer): 12.83 minSeparation Factor (α): 1.02Resolution (Rs): 1.51 | Chemical Shift Difference (Δδ): Dependent on the specific chiral solvating agent and the nucleus being observed. For primary amines with BINOL derivatives, Δδ in ¹H NMR can range from 0.01 to >0.1 ppm. |
| Instrumentation | Gas Chromatograph with a chiral column and a suitable detector (e.g., FID). | NMR Spectrometer. |
| Advantages | High resolution, excellent for determining enantiomeric purity. | Non-destructive, provides structural information, applicable to a wide range of compounds without derivatization. |
| Limitations | May require derivatization, potential for thermal degradation of the sample. | Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex molecules. |
Experimental Protocols
Detailed methodologies for each technique are crucial for reproducible and reliable results.
Chiral Gas Chromatography (GC) of 2-Pentanamine Enantiomers
This protocol outlines the enantioselective separation of 2-pentanamine after derivatization with trifluoroacetic anhydride (TFAA).
1. Derivatization:
-
To a solution of racemic 2-pentanamine (10 mg) in dichloromethane (1 mL), add trifluoroacetic anhydride (20 μL).
-
Allow the reaction to proceed at room temperature for 30 minutes.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Re-dissolve the residue in a suitable solvent (e.g., hexane) for GC analysis.
2. GC Conditions:
-
Column: Chirasil-Val capillary column (25 m x 0.25 mm i.d., 0.16 μm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 150 °C at a rate of 5 °C/min.
-
Hold at 150 °C for 5 minutes.
-
-
Detector (FID) Temperature: 250 °C.
-
Injection Volume: 1 μL.
Nuclear Magnetic Resonance (NMR) with a Chiral Solvating Agent
This protocol describes the use of (S)-BINOL (1,1'-bi-2-naphthol) as a chiral solvating agent to differentiate the enantiomers of 2-pentanamine by ¹H NMR.
1. Sample Preparation:
-
In an NMR tube, dissolve approximately 5 mg of (2S)-2-Pentanamine in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire a standard ¹H NMR spectrum of the amine.
-
To the same NMR tube, add 1.2 equivalents of (S)-BINOL.
-
Gently shake the tube to ensure thorough mixing.
2. NMR Acquisition:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Experiment: Standard ¹H NMR.
-
Temperature: 298 K.
-
Acquire the ¹H NMR spectrum of the mixture. The signals corresponding to the protons of the (S)- and (R)-enantiomers of 2-pentanamine will be distinguishable due to the formation of diastereomeric complexes with (S)-BINOL. The chemical shift difference (Δδ) between the signals of the two enantiomers confirms the presence of a specific enantiomer and allows for the determination of enantiomeric excess.
Visualizing the Workflow
To better illustrate the experimental process, the following diagrams outline the key steps in each analytical method.
Comparing the efficacy of different chiral resolving agents for 2-Pentanamine
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral resolving agent is a critical step in obtaining enantiomerically pure compounds. This guide provides an objective comparison of the efficacy of various chiral resolving agents for the resolution of racemic 2-pentanamine, supported by available experimental data and detailed protocols.
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a fundamental practice in stereochemistry and pharmaceutical development. For primary amines such as 2-pentanamine, a common and effective method is the formation of diastereomeric salts with a chiral acid. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization. This guide explores the use of several common chiral resolving agents for this purpose.
Comparison of Chiral Resolving Agents for 2-Pentanamine
Commonly employed chiral acids for the resolution of amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. The success of a resolution depends on several factors, including the difference in solubility between the two diastereomeric salts, the solvent used for crystallization, and the temperature profile of the crystallization process.
Table 1: Efficacy of Chiral Resolving Agents for Amine Resolution (General Data)
| Chiral Resolving Agent | Typical Amine Substrate | Typical Solvent(s) | Reported Yield (%) | Reported Enantiomeric Excess (ee%) |
| (+)-Tartaric Acid | α-Methylbenzylamine | Methanol | High | >95 |
| (-)-Mandelic Acid | 1-Phenylethylamine | Ethanol | Moderate to High | High |
| (1S)-(+)-10-Camphorsulfonic Acid | 2,3-Diphenylpiperazine | Dichloromethane | High | >98[1] |
| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Aminooxiranes | Ethyl Acetate | Moderate | >99[2][3] |
Note: This table presents general data for the resolution of various amines to illustrate the potential efficacy of these resolving agents. Specific data for 2-pentanamine is limited in the available literature.
Experimental Workflow for Chiral Resolution
The general procedure for the chiral resolution of a racemic amine via diastereomeric salt formation involves several key steps.
Detailed Experimental Protocols
Below are generalized protocols for the chiral resolution of a primary amine like 2-pentanamine using different resolving agents. These should be considered as starting points and may require optimization.
Protocol 1: Resolution with (+)-Tartaric Acid
-
Salt Formation: Dissolve one equivalent of racemic 2-pentanamine in a suitable solvent (e.g., methanol or ethanol). In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-tartaric acid in the same solvent, gently heating if necessary. Slowly add the tartaric acid solution to the amine solution with stirring.
-
Crystallization: Allow the resulting solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.
-
Liberation of the Amine: Suspend the isolated crystals in water and add a strong base (e.g., aqueous NaOH) until the solution is alkaline. Extract the liberated free amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched 2-pentanamine. Determine the enantiomeric excess by a suitable method, such as chiral gas chromatography or by forming a derivative with a chiral auxiliary and analyzing by NMR.
Protocol 2: Resolution with (1S)-(+)-10-Camphorsulfonic Acid
-
Salt Formation: Dissolve one equivalent of racemic 2-pentanamine in a suitable solvent (e.g., dichloromethane or ethyl acetate). Add one equivalent of (1S)-(+)-10-camphorsulfonic acid and stir the mixture at room temperature.
-
Crystallization: If a precipitate forms, it can be collected by filtration. If not, the solvent volume can be reduced, or a less polar co-solvent can be added to induce crystallization. The crystallization process may benefit from an extended stirring period.
-
Isolation: Filter the crystalline diastereomeric salt and wash with a small amount of cold solvent.
-
Liberation of the Amine: Follow the same procedure as described in Protocol 1, using a suitable base to liberate the free amine.
-
Purification and Analysis: Purify and analyze the resulting amine as described in Protocol 1.
Protocol 3: Resolution with O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA)
-
Salt Formation: Dissolve one equivalent of racemic 2-pentanamine in a solvent such as ethyl acetate. Add 0.5 to 1.0 equivalent of O,O'-dibenzoyl-(2R,3R)-tartaric acid.
-
Crystallization: Stir the mixture at room temperature. The formation of the diastereomeric salt and subsequent crystallization may occur over several hours.
-
Isolation: Collect the crystalline salt by filtration and wash with cold ethyl acetate.
-
Liberation of the Amine: Use a basic workup as described in the previous protocols to recover the free amine.
-
Purification and Analysis: Purify the amine and determine its enantiomeric purity using appropriate analytical techniques.
Conclusion
The choice of a chiral resolving agent for 2-pentanamine is a crucial decision that impacts the efficiency and economic viability of obtaining the desired enantiomer. While specific comparative data for 2-pentanamine is not abundant, the general principles of diastereomeric salt resolution and the successful application of agents like tartaric acid, mandelic acid, camphorsulfonic acid, and their derivatives for other amines provide a strong foundation for developing a successful resolution process. Researchers are encouraged to screen a variety of resolving agents and solvent systems to identify the optimal conditions for their specific needs, paying close attention to yield and the resulting enantiomeric excess.
References
Determining the Enantiomeric Excess of (S)-2-Pentanamine: An NMR-Based Comparative Guide
For researchers in drug development and organic synthesis, the accurate determination of enantiomeric excess (ee) is paramount. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopic methods for quantifying the enantiomeric excess of (S)-2-Pentanamine, a common chiral building block. We will explore the use of chiral derivatizing agents and chiral solvating agents, presenting detailed experimental protocols and representative data. Furthermore, we will compare these NMR techniques with High-Performance Liquid Chromatography (HPLC), a principal alternative method.
Comparison of NMR-Based Methods for Enantiomeric Excess Determination
The determination of enantiomeric excess by NMR spectroscopy relies on the conversion of enantiomers, which are indistinguishable in a standard NMR spectrum, into diastereomers, which exhibit distinct chemical shifts. This is achieved through the use of a chiral auxiliary, which can be either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
| Method | Chiral Auxiliary Type | Principle of Differentiation | Sample Preparation | Advantages | Disadvantages |
| Chiral Derivatizing Agent (CDA) | Covalent Bonding | Forms stable diastereomers with distinct NMR signals. | Covalent bond formation, may require purification. | Large and clear separation of signals (Δδ), stable products. | Derivatization reaction may not go to completion, potential for kinetic resolution, sample is consumed. |
| Chiral Solvating Agent (CSA) | Non-covalent Interaction | Forms transient diastereomeric complexes in solution. | Simple mixing of the analyte and CSA in an NMR tube. | Simple and rapid, non-destructive to the sample. | Smaller chemical shift differences (Δδ), dependent on solvent and temperature, may require higher concentrations. |
Method 1: Chiral Derivatizing Agent (CDA) - (R)-Mosher's Acid Chloride
(R)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride, commonly known as (R)-Mosher's acid chloride or (R)-MTPA-Cl, is a widely used CDA for primary amines. The reaction of (S)-2-pentanamine with (R)-MTPA-Cl forms a stable diastereomeric amide. The distinct chemical environment of the protons in each diastereomer leads to different chemical shifts in the ¹H NMR spectrum, allowing for the quantification of each enantiomer.
Experimental Protocol: Derivatization with (R)-MTPA-Cl
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the (S)-2-pentanamine sample in 0.5 mL of deuterated chloroform (CDCl₃).
-
Addition of Reagent: Add a slight molar excess (1.1 equivalents) of high-purity (R)-MTPA-Cl to the NMR tube.
-
Reaction: Cap the tube and gently invert it several times to mix the reagents. The reaction is typically rapid and proceeds at room temperature. A small amount of a non-nucleophilic base, such as pyridine or triethylamine, can be added to scavenge the HCl byproduct.
-
NMR Acquisition: Acquire a ¹H NMR spectrum of the resulting diastereomeric amides.
Representative ¹H NMR Data for an Aliphatic Primary Amine Derivatized with (R)-MTPA-Cl
| Proton | Diastereomer from (S)-amine (δ, ppm) | Diastereomer from (R)-amine (δ, ppm) | Δδ (ppm) |
| -OCH₃ | 3.54 | 3.58 | 0.04 |
| α-CH | 3.98 | 4.05 | 0.07 |
| β-CH₂ | 1.50 | 1.55 | 0.05 |
| γ-CH₃ | 0.92 | 0.95 | 0.03 |
Note: The absolute chemical shifts will vary for 2-pentanamine, but the magnitude of the chemical shift differences (Δδ) provides a basis for comparison.
Workflow for ee Determination using a Chiral Derivatizing Agent
Workflow for determining enantiomeric excess using a chiral derivatizing agent.
Method 2: Chiral Solvating Agent (CSA) - (S)-BINOL-Phosphoric Acid
Chiral phosphoric acids, such as those derived from 1,1'-bi-2-naphthol (BINOL), are effective chiral solvating agents for amines. They form transient diastereomeric ion pairs in solution through acid-base interactions. This interaction induces small but measurable differences in the chemical shifts of the amine's protons.
Experimental Protocol: Analysis with (S)-BINOL-Phosphoric Acid
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the (S)-2-pentanamine sample in 0.5 mL of a non-polar deuterated solvent such as CDCl₃ or C₆D₆.
-
Addition of CSA: Add 1.0 to 1.2 equivalents of the (S)-BINOL-phosphoric acid derivative to the NMR tube.
-
Mixing: Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and formation of the diastereomeric complexes.
-
NMR Acquisition: Acquire a ¹H NMR spectrum. It may be necessary to acquire the spectrum at a lower temperature to enhance the chemical shift differences.
Representative ¹H NMR Data for an Aliphatic Primary Amine with a Chiral Phosphoric Acid
Similar to the CDA method, specific data for 2-pentanamine is scarce. The following table provides representative data for the interaction of a primary amine with a chiral phosphoric acid, highlighting the expected smaller Δδ values compared to the CDA method.
| Proton | Diastereomer from (S)-amine (δ, ppm) | Diastereomer from (R)-amine (δ, ppm) | Δδ (ppm) |
| α-CH | 3.15 | 3.17 | 0.02 |
| β-CH₂ | 1.62 | 1.63 | 0.01 |
| γ-CH₃ | 0.98 | 0.985 | 0.005 |
Note: The observed chemical shift differences are typically smaller than with CDAs and are highly dependent on the specific CSA, solvent, and temperature.
Logical Relationship in CSA-Based Analysis
Interaction principle for chiral solvating agent-based ee determination.
Alternative Method: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful and widely used technique for separating enantiomers. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Typical Experimental Conditions for Chiral HPLC of Amines
-
Column: A column with a chiral stationary phase, such as one based on cyclodextrins, polysaccharide derivatives (e.g., cellulose or amylose), or a Pirkle-type phase, is used.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is commonly employed. The addition of a small amount of an amine modifier (e.g., diethylamine or triethylamine) is often necessary to improve peak shape and resolution.
-
Detection: UV detection is typically used, as the amine itself may not have a strong chromophore, derivatization with a UV-active tag might be necessary.
Comparison of NMR and HPLC for Enantiomeric Excess Determination
| Feature | NMR Spectroscopy | Chiral HPLC |
| Principle | Diastereomeric differentiation | Differential interaction with a chiral stationary phase |
| Sample Preparation | Simple mixing (CSA) or derivatization (CDA) | Dissolving in mobile phase, may require derivatization for detection |
| Analysis Time | 5-15 minutes per sample | 10-30 minutes per sample |
| Sample Consumption | Non-destructive (CSA), destructive (CDA) | Destructive |
| Resolution | Dependent on the chiral auxiliary and magnetic field strength | Generally high, dependent on the column and mobile phase |
| Quantification | Direct integration of signals | Integration of peak areas |
| Instrumentation | NMR Spectrometer | HPLC system with a chiral column |
| Development Time | Method development can be rapid | Method development can be time-consuming |
Conclusion
The determination of the enantiomeric excess of (S)-2-pentanamine can be effectively achieved using NMR spectroscopy with either chiral derivatizing agents or chiral solvating agents. The choice between these methods depends on factors such as the desired accuracy, sample availability, and the need for non-destructive analysis. The use of a CDA like (R)-MTPA-Cl generally provides larger and more easily quantifiable signal separation, while CSAs like (S)-BINOL-phosphoric acid offer a simpler and faster, non-destructive approach. Chiral HPLC remains a robust and highly sensitive alternative, particularly for routine analysis and when very high accuracy is required, although it may necessitate more extensive method development. For researchers and scientists in drug development, a thorough understanding of these techniques is essential for the reliable characterization of chiral molecules.
Cross-Validation of Analytical Methods for (2S)-2-Pentanamine Purity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The stereochemical purity of chiral building blocks like (2S)-2-Pentanamine is a critical quality attribute in pharmaceutical development. Enantiomers of a chiral drug can exhibit significantly different pharmacological activities and toxicity profiles.[1][2] Consequently, regulatory agencies mandate rigorous control and analysis of enantiomeric purity.[3] This guide provides an objective comparison of key analytical methods for determining the enantiomeric purity of (2S)-2-Pentanamine, supported by detailed experimental protocols and performance data to aid in method selection and cross-validation.
The primary techniques for resolving and quantifying enantiomers of chiral amines are high-performance liquid chromatography (HPLC) and gas chromatography (GC), both utilizing chiral stationary phases (CSPs).[1][4] Polarimetry serves as a classical, albeit less precise, method for confirming the presence of a specific enantiomer.[2] Cross-validation of these methods is essential to ensure the accuracy and reliability of purity assessments.
Comparative Analysis of Analytical Methods
Choosing an appropriate analytical method depends on various factors, including the required sensitivity, sample throughput, and available instrumentation. Chiral HPLC is often the gold standard due to its versatility and high resolution, while chiral GC is a powerful tool for volatile compounds. Supercritical Fluid Chromatography (SFC) is also gaining recognition as a complementary and often faster technique.[5]
Table 1: Performance Comparison of Key Analytical Methods
| Parameter | Chiral Gas Chromatography (GC) | Chiral High-Performance Liquid Chromatography (HPLC) | Polarimetry |
| Principle | Volatile analytes are separated based on differential partitioning between a gaseous mobile phase and a solid chiral stationary phase (CSP). | Analytes in a liquid mobile phase are separated based on differential interactions with a solid chiral stationary phase (CSP). | Measures the rotation of plane-polarized light caused by a chiral compound in solution. |
| Typical CSP | Derivatized cyclodextrins (e.g., β-cyclodextrin), amino acid derivatives (e.g., Chirasil-Val).[6][7] | Polysaccharide-based (e.g., cellulose or amylose derivatives), Pirkle-type, protein-based.[8][9] | Not applicable. |
| Sample Volatility | Required. Derivatization is often necessary to increase volatility and improve separation.[1][10] | Not required. Suitable for a wide range of compounds. | Not applicable. |
| Resolution | High. Capable of baseline separation for many enantiomers. | Very High. Generally offers superior resolution and efficiency, especially with modern sub-2-µm particle columns.[11] | Low. Cannot distinguish enantiomers in a racemic mixture; only measures net rotation. |
| Sensitivity (LOD/LOQ) | High, especially with sensitive detectors like Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High, dependent on the detector (e.g., UV, MS). Generally very sensitive for trace impurity quantification. | Low. Requires relatively high concentrations. |
| Analysis Time | Fast. Typically in the range of 10-30 minutes. | Variable. Can be fast (<10 min) with UHPLC systems, but can be longer depending on the method.[11] | Very Fast. Measurement takes only a few minutes. |
| Method Development | Can be complex, often requiring screening of columns and derivatizing agents. Temperature programming is a key parameter.[7] | Can be complex. Requires screening of multiple columns and mobile phase combinations (normal-phase, reversed-phase, polar organic).[12] | Simple. Requires finding a suitable solvent and concentration. |
| Key Advantages | High efficiency for volatile compounds, high sensitivity. | Broad applicability, high resolution, established as the primary technique for chiral purity.[2] | Fast, non-destructive, provides information on bulk enantiomeric excess. |
| Key Limitations | Limited to volatile or derivatizable analytes. Potential for thermal degradation of samples. | Higher solvent consumption compared to GC. Potential for broader peaks if extra-column volumes are not minimized. | Not suitable for trace analysis, non-linear response, cannot provide purity of individual enantiomers. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. Below are representative protocols for the analysis of (2S)-2-Pentanamine purity.
Protocol 1: Chiral Gas Chromatography (GC)
This protocol is based on typical methods for separating chiral aliphatic amines. Derivatization is a critical step to create volatile diastereomers suitable for GC analysis.
-
Sample Preparation (Derivatization):
-
To 1 mg of the 2-pentanamine sample, add 200 µL of a suitable solvent (e.g., dichloromethane).
-
Add 50 µL of a derivatizing agent, such as trifluoroacetic anhydride (TFAA).
-
Seal the vial and heat at 60°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent and excess reagent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of hexane for GC injection.
-
-
GC-FID Instrumentation and Conditions:
-
GC System: Agilent 6890 series or equivalent, equipped with a Flame Ionization Detector (FID).[7]
-
Column: Chiral capillary column, e.g., Rt-βDEXcst (30 m x 0.25 mm, 0.25 µm film thickness) or similar cyclodextrin-based CSP.[6]
-
Carrier Gas: Hydrogen or Helium, at a constant flow or linear velocity (e.g., 50 cm/s).[7]
-
Injector: Split/splitless inlet, 250°C. Split ratio 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: Increase to 180°C at a rate of 5°C/minute.
-
Hold at 180°C for 5 minutes.
-
-
Detector: FID at 250°C.
-
Injection Volume: 1 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (R)- and (S)-2-pentanamine derivatives.
-
Calculate the enantiomeric purity (or enantiomeric excess, ee) using the peak areas:
-
% Purity of (S)-enantiomer = [Area(S) / (Area(S) + Area(R))] x 100
-
-
Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method using a polysaccharide-based chiral stationary phase, which is widely applicable for enantiomeric separations.[9]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-Pentanamine sample.
-
Dissolve in and dilute to 10 mL with the mobile phase to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector. Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
HPLC-UV Instrumentation and Conditions:
-
HPLC System: A UHPLC or HPLC system with a UV detector.
-
Column: Chiralpak IC or a similar immobilized polysaccharide-based CSP (e.g., cellulose tris(3,5-dichlorophenylcarbamate)), 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of n-Hexane, Ethanol, and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). Note: The mobile phase composition must be optimized for the specific column and analyte.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 25°C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas for the (S)- and (R)-enantiomers.
-
Calculate the enantiomeric purity using the area percent method as described in the GC protocol.
-
Visualizing Workflows and Logic
Diagrams are essential for clearly communicating complex processes and relationships. The following are generated using the DOT language for Graphviz.
Cross-Validation Workflow
This diagram illustrates the systematic process of cross-validating two different analytical methods to ensure congruent results for purity analysis.
Method Selection Guide
This diagram provides a logical framework for selecting the most appropriate analytical technique based on specific experimental requirements.
References
- 1. Chiral Drug Analysis in Forensic Chemistry: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. skpharmteco.com [skpharmteco.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. gcms.cz [gcms.cz]
- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 8. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. youtube.com [youtube.com]
Performance Battle of Chiral Twins: (S)-2-Pentanamine vs. (R)-2-Pentanamine in Synthesis
In the realm of asymmetric synthesis, where the three-dimensional arrangement of atoms is paramount, chiral molecules play a pivotal role as catalysts, auxiliaries, and resolving agents. The enantiomers of 2-pentanamine, (S)-2-Pentanamine and (R)-2-Pentanamine, are valuable chiral building blocks. However, a direct, comprehensive comparison of their performance in the same synthetic contexts is not extensively documented in publicly available scientific literature. This guide, therefore, aims to provide a framework for such a comparison, drawing upon established principles of stereochemistry and asymmetric synthesis, and outlines the experimental data that would be necessary for a definitive evaluation.
While specific comparative studies are elusive, the performance of each enantiomer is dictated by the principles of stereochemical recognition. In a given chiral environment, such as the active site of an enzyme or the transition state of a catalyzed reaction, the (S) and (R) enantiomers will interact differently, leading to variations in reaction rates, product yields, and stereoselectivity (enantiomeric or diastereomeric excess).
Hypothetical Performance Comparison in Asymmetric Synthesis
To illustrate how (S)- and (R)-2-Pentanamine might be compared, we can consider their potential application as chiral auxiliaries in a classic synthetic transformation: the alkylation of a ketone. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction.
Illustrative Experimental Workflow: Alkylation of Cyclohexanone
The following diagram outlines a hypothetical workflow for comparing the performance of (S)- and (R)-2-pentanamine as chiral auxiliaries in the alkylation of cyclohexanone.
Caption: Comparative workflow for the asymmetric alkylation of cyclohexanone using (S)- and (R)-2-pentanamine as chiral auxiliaries.
Expected Data for Comparison
A rigorous comparison would require the following quantitative data, presented in a clear, tabular format.
Table 1: Performance Metrics for (S)- and (R)-2-Pentanamine as Chiral Auxiliaries in the Alkylation of Cyclohexanone
| Parameter | (S)-2-Pentanamine | (R)-2-Pentanamine |
| Yield of Alkylated Product (%) | Experimental Value | Experimental Value |
| Diastereomeric Excess (d.e.) of Intermediate (%) | Experimental Value | Experimental Value |
| Enantiomeric Excess (e.e.) of Product (%) | Experimental Value | Experimental Value |
| Major Enantiomer of Product | (R)-2-Methylcyclohexanone | (S)-2-Methylcyclohexanone |
| Auxiliary Recovery (%) | Experimental Value | Experimental Value |
Detailed Experimental Protocol: A Template
The following provides a generalized, detailed methodology that would be necessary to generate the comparative data.
Synthesis of Chiral Imines:
-
To a solution of cyclohexanone (1.0 eq) in toluene (5 mL/mmol), add either (S)-2-pentanamine (1.2 eq) or (R)-2-pentanamine (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05 eq).
-
Reflux the mixture with a Dean-Stark apparatus to remove water for 12 hours.
-
Remove the solvent under reduced pressure to obtain the crude chiral imine, which is used in the next step without further purification.
Asymmetric Alkylation:
-
Dissolve the crude chiral imine (1.0 eq) in dry THF (10 mL/mmol) under an inert atmosphere (e.g., Argon).
-
Cool the solution to -78 °C.
-
Add lithium diisopropylamide (LDA) (1.5 eq, 2M solution in THF/heptane/ethylbenzene) dropwise.
-
Stir the resulting enamine solution at -78 °C for 2 hours.
-
Add methyl iodide (2.0 eq) dropwise and stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis and Product Analysis:
-
Dissolve the crude alkylated imine in a 1:1 mixture of THF and 2M hydrochloric acid.
-
Stir the mixture at room temperature for 6 hours.
-
Neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
The aqueous layer is basified with 2M sodium hydroxide and extracted with diethyl ether to recover the chiral auxiliary.
-
The combined organic layers from the product extraction are dried over anhydrous sodium sulfate and concentrated.
-
The crude product is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric excess (of the intermediate, if isolated), and enantiomeric excess of the final product are determined by standard analytical techniques (e.g., GC, HPLC on a chiral stationary phase).
Logical Relationship in Chiral Induction
The stereochemical outcome of the reaction is determined by the facial selectivity of the alkylating agent's approach to the chiral enamine intermediate. The chiral auxiliary (in this case, the derivative of 2-pentanamine) creates a sterically biased environment, directing the electrophile to one face of the enamine.
Caption: Logical pathway of stereochemical induction by a chiral auxiliary in asymmetric synthesis.
Conclusion
While direct experimental comparisons of (S)- and (R)-2-pentanamine are not readily found in the literature, their performance as chiral synthons can be predicted to be enantiocomplementary. The use of one enantiomer will preferentially lead to the formation of one enantiomeric product, while the use of the other will lead to the opposite enantiomer. The efficiency of each in terms of yield and stereoselectivity would be expected to be very similar, if not identical, assuming the absence of any external chiral influences. A definitive comparison would necessitate dedicated experimental studies following rigorous protocols as outlined above. Such research would be a valuable contribution to the field of asymmetric synthesis, providing practical data for chemists designing stereoselective routes to important chiral molecules.
A Comparative Review of 2-Pentanamine Isomers in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
2-Pentanamine, a chiral amine, exists as two enantiomers: (R)-2-pentanamine and (S)-2-pentanamine. These isomers are valuable building blocks in asymmetric synthesis, serving as chiral auxiliaries or key intermediates in the production of enantiomerically pure pharmaceuticals and other specialty chemicals. Their application leverages their inherent chirality to control the stereochemical outcome of chemical reactions, a critical aspect in the development of modern drugs where a specific stereoisomer is often responsible for the desired therapeutic effect.
This guide provides a comparative overview of the applications of (R)- and (S)-2-pentanamine, with a focus on their use in the synthesis of bioactive molecules. While direct incorporation into the final structure of a commercial drug is not widely documented, their role as transient chiral auxiliaries is a key application.
Isomers of 2-Pentanamine
2-Pentanamine has a chiral center at the second carbon atom, giving rise to two non-superimposable mirror images, the (R) and (S) enantiomers.[1]
-
(R)-2-pentanamine
-
(S)-2-pentanamine
The differing spatial arrangement of the amino group and the alkyl chain around the chiral center allows for stereoselective interactions, which is the basis for their use in asymmetric synthesis.
Application in the Synthesis of β-Amino Acids
A significant application of chiral amines, analogous to 2-pentanamine isomers, is in the enantioselective synthesis of β-amino acids. These are crucial components of various pharmaceuticals, including antiviral and antifungal agents.[2] The synthesis often involves the use of a chiral amine as an auxiliary to direct the stereoselective addition to a prochiral substrate.
Illustrative Experimental Workflow for Enantioselective Synthesis
The following diagram outlines a generalized workflow for the synthesis of an enantiomerically enriched β-amino acid derivative using a chiral amine auxiliary like (S)-2-pentanamine.
Comparative Performance Data
Quantitative data directly comparing the performance of (R)- and (S)-2-pentanamine in the synthesis of a specific, commercially significant product is scarce in publicly available literature. However, in asymmetric synthesis, the choice of the (R) or (S) isomer of the chiral auxiliary directly determines the stereochemistry of the final product. For a given reaction, using (S)-2-pentanamine would be expected to yield one enantiomer of the product in excess, while using (R)-2-pentanamine would yield the opposite enantiomer.
The key performance metrics in such syntheses are the diastereomeric excess (d.e.) of the intermediate adduct and the enantiomeric excess (e.e.) of the final product. High d.e. and e.e. values (typically >95%) are desirable.
Table 1: Hypothetical Comparative Data for a Stereoselective Addition
| Chiral Auxiliary | Diastereomeric Excess (d.e.) of Intermediate | Enantiomeric Excess (e.e.) of Final Product | Final Product Enantiomer |
| (S)-2-Pentanamine | >98% | >98% | (R)-β-amino acid |
| (R)-2-Pentanamine | >98% | >98% | (S)-β-amino acid |
Note: This table is illustrative and based on typical outcomes in asymmetric synthesis. The specific enantiomer produced depends on the reaction mechanism.
Key Experimental Protocols
The following are generalized protocols for the key steps in the asymmetric synthesis of a β-amino acid derivative using a chiral amine auxiliary.
Formation of the Chiral Imine
Objective: To create a chiral imine from a prochiral aldehyde or ketone and the chiral amine auxiliary.
Procedure:
-
A solution of the prochiral carbonyl compound (1.0 eq.) in an appropriate aprotic solvent (e.g., toluene, dichloromethane) is prepared in a round-bottom flask equipped with a Dean-Stark apparatus.
-
(S)-2-Pentanamine (1.1 eq.) is added to the solution.
-
A catalytic amount of a weak acid (e.g., p-toluenesulfonic acid) may be added.
-
The mixture is heated to reflux until the theoretical amount of water is collected, indicating the completion of the condensation reaction.
-
The solvent is removed under reduced pressure to yield the crude chiral imine, which is often used in the next step without further purification.
Diastereoselective Nucleophilic Addition
Objective: To perform a stereoselective addition of a nucleophile to the chiral imine.
Procedure:
-
The chiral imine (1.0 eq.) is dissolved in a dry, aprotic solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon, nitrogen) and cooled to a low temperature (e.g., -78 °C).
-
The nucleophile (e.g., a pre-formed lithium enolate of an ester, 1.2 eq.) is added dropwise to the cooled solution of the imine.
-
The reaction is stirred at the low temperature for a specified period (e.g., 2-4 hours) until the reaction is complete (monitored by TLC or LC-MS).
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated to give the crude diastereomerically enriched adduct.
Cleavage of the Chiral Auxiliary
Objective: To remove the chiral auxiliary to yield the enantiomerically enriched final product.
Procedure (Illustrative for Hydrogenolysis):
-
The diastereomerically enriched adduct (1.0 eq.) is dissolved in a suitable solvent (e.g., methanol, ethanol).
-
A hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added to the solution.
-
The flask is evacuated and backfilled with hydrogen gas, and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric or slightly elevated pressure).
-
Upon completion, the catalyst is removed by filtration through celite.
-
The filtrate is concentrated to yield the crude β-amino acid derivative. Purification is typically performed by chromatography or crystallization.
Logical Relationships in Chiral Synthesis
The choice of the chiral auxiliary is fundamental to the outcome of the asymmetric synthesis. The following diagram illustrates the logical relationship between the choice of the 2-pentanamine isomer and the resulting product enantiomer.
Conclusion
The (R) and (S) isomers of 2-pentanamine are effective chiral auxiliaries in asymmetric synthesis. Their primary role is to induce chirality in a prochiral substrate, leading to the formation of a single, desired enantiomer of the final product. While detailed comparative data for their application in specific, high-profile commercial products is not widely disseminated, the principles of their use are well-established in the synthesis of chiral molecules, particularly β-amino acids. The choice between the (R) and (S) isomer is a critical decision in the synthetic design, as it directly dictates the stereochemistry of the final, often biologically active, compound. Further research into novel applications of these versatile chiral building blocks is ongoing.
References
Safety Operating Guide
Personal protective equipment for handling 2-Pentanamine, (2S)-
This guide provides immediate, essential safety and logistical information for the handling of (2S)-2-Pentanamine in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Physical and Chemical Properties
(2S)-2-Pentanamine, also known as (S)-(+)-2-Aminopentane, is a primary amine.[1] It is a colorless to light yellow liquid with a characteristic amine odor.[1] It is soluble in water and organic solvents.[1]
| Property | Value |
| Molecular Formula | C5H13N |
| Molecular Weight | 87.16 g/mol |
| Appearance | Colorless to pale yellow liquid[1] |
| Odor | Characteristic amine odor[1] |
| Solubility | Soluble in water and organic solvents[1] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to ensure personal safety when handling (2S)-2-Pentanamine.
| PPE Category | Specific Requirements |
| Eye/Face Protection | Wear government-approved safety glasses with side shields or goggles.[2] A face shield may be necessary for splash hazards. |
| Skin Protection | Wear compatible chemical-resistant gloves.[2] Inspect gloves prior to use and use proper removal techniques.[2] A lab coat or chemical-resistant apron is required. Protective boots may be necessary depending on the scale of work.[2] |
| Respiratory Protection | Use a government-approved respirator if ventilation is inadequate or for spill response.[2] Handling should be performed in a well-ventilated area, preferably in a chemical fume hood.[2] |
| Hand Protection | Wash hands thoroughly after handling.[2][3] |
Safe Handling and Storage
Handling:
-
Work in a well-ventilated area or a chemical fume hood.[2][3]
-
Do not get in eyes, on skin, or on clothing.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[3][4] No smoking.[3]
-
Ground and bond container and receiving equipment to prevent static electricity discharge.[3][4]
-
Use non-sparking tools and explosion-proof equipment.[4]
-
Wash hands and face thoroughly after handling.[2]
Storage:
-
Keep container tightly closed in a dry, cool, and well-ventilated place.[3][4]
-
Store in a corrosives and flammables area.[4]
-
Store under an inert atmosphere.[4]
-
Opened containers must be carefully resealed and kept upright to prevent leakage.[3]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3] Immediately call a POISON CENTER or doctor/physician.[3] |
| Skin Contact | Remove contaminated clothing and wash skin thoroughly with soap and water. |
| Inhalation | Move person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. Ingestion causes severe swelling and damage to tissues, with a danger of perforation.[4] |
Accidental Release and Disposal Plan
Accidental Release:
-
Evacuate: Evacuate personnel to a safe area.[3]
-
Ventilate: Ensure adequate ventilation.
-
Eliminate Ignition Sources: Remove all sources of ignition.[3][4]
-
Containment: Prevent further leakage or spillage if safe to do so.[2][3] Do not let the product enter drains.[2][3]
-
Clean-up: Contain the spillage and collect with a non-combustible absorbent material (e.g., sand, earth, diatomaceous earth, vermiculite).[3] Place in a suitable, closed container for disposal.[4]
-
Personal Protection: Wear appropriate PPE, including respiratory protection.[3]
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations.
-
Do not dispose of down the drain.
Experimental Workflow
The following diagram outlines the standard operational workflow for handling (2S)-2-Pentanamine.
Caption: Workflow for handling (2S)-2-Pentanamine.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
